Pantethine

Catalog No.
S538603
CAS No.
16816-67-4
M.F
C22H42N4O8S2
M. Wt
554.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pantethine

CAS Number

16816-67-4

Product Name

Pantethine

IUPAC Name

(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide

Molecular Formula

C22H42N4O8S2

Molecular Weight

554.7 g/mol

InChI

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1

InChI Key

DJWYOLJPSHDSAL-ROUUACIJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Lipodel, Liponet, Obliterol, pantethine, pantethine, (D)-(+)-isomer, pantethine, 14C-labeled cpd

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O

The exact mass of the compound Pantethine is 554.2444 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759269. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of organic disulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Pantethine in Coenzyme A Biosynthesis Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Pantethine represents a critical bypass metabolite in coenzyme A (CoA) biosynthesis with significant therapeutic implications across multiple disease domains. This whitepaper provides a comprehensive technical analysis of the molecular mechanisms, experimental evidence, and research methodologies related to this compound's role in cellular metabolism. As a stable disulfide form of pantetheine, this compound bypasses rate-limiting enzymatic steps in the canonical CoA synthesis pathway, offering unique therapeutic advantages over pantothenic acid (vitamin B5). Recent research demonstrates this compound's efficacy in lipid metabolism regulation, autoimmune neuroinflammation control, and potential treatment of pantothenate kinase-associated neurodegeneration (PKAN). This guide equips researchers with detailed experimental protocols and analytical frameworks for investigating this compound's mechanisms and applications in drug development contexts.

Introduction to Coenzyme A Biosynthesis Pathways

Canonical CoA Biosynthesis Pathway

The canonical coenzyme A biosynthesis pathway represents a fundamental metabolic process essential across all domains of life:

  • Pantothenate uptake and activation: Pantothenic acid (vitamin B5) is transported into cells and phosphorylated by pantothenate kinases (PanK), particularly the PANK2 isoform, in the rate-limiting first step of CoA synthesis [1]. This enzymatic step is highly regulated by feedback inhibition from CoA and its derivatives, creating a critical control point in CoA homeostasis [2] [1].

  • Multi-step enzymatic conversion: The pathway proceeds through four additional enzymatic steps: conversion to 4'-phosphopantothenoylcysteine, decarboxylation to 4'-phosphopantetheine, adenylation to dephospho-CoA, and final phosphorylation to yield mature CoA [2] [1]. These reactions transform the vitamin precursor into the fully functional coenzyme that plays indispensable roles in cellular metabolism.

  • Essential metabolic functions: The resulting CoA molecule serves as an indispensable central metabolic cofactor involved in over 70 enzymatic pathways, including citric acid cycle operation, fatty acid oxidation, carbohydrate metabolism, amino acid catabolism, and biosynthesis of phospholipids, steroid hormones, neurotransmitters, and heme components [3] [2] [1].

This compound Bypass Pathway

The This compound bypass pathway represents an alternative route to CoA that circumvents critical bottlenecks in the canonical synthesis pathway:

  • Direct metabolic entry: this compound, the stable disulfide dimer of pantetheine, enters the CoA synthesis pathway at the level of 4'-phosphopantetheine, effectively bypassing the initial PanK-catalyzed phosphorylation step and subsequent conversion reactions [4] [5]. This strategic entry point avoids the primary regulatory mechanism that governs canonical CoA biosynthesis.

  • Therapeutic advantages: This bypass mechanism becomes particularly crucial in conditions where PanK activity is compromised, such as in PKAN caused by PANK2 mutations, or in cell states where rapid CoA synthesis is required to support metabolic demands [5]. The pathway explains why this compound supplementation demonstrates efficacy where pantothenic acid fails to produce therapeutic benefits.

  • Structural considerations: this compound consists of two pantetheine molecules linked by a disulfide bridge, which is reduced in the cellular environment to yield pantetheine units that can be directly phosphorylated and incorporated into CoA [3] [4] [5]. This structural property enhances stability while maintaining metabolic utility.

Table 1: Comparative Analysis of CoA Biosynthesis Pathways

Feature Canonical Pathway This compound Bypass Pathway
Initial Substrate Pantothenic acid (Vitamin B5) This compound
Rate-Limiting Step Pantothenate kinase (PanK) Unknown (potentially uptake or reduction)
Key Regulatory Point Feedback inhibition by CoA/acyl-CoA Less characterized
Therapeutic Efficiency Lower due to multiple steps and regulation Higher due to bypassing PanK step
Relevant Disease Context Normal metabolism PKAN, metabolic disorders, autoimmunity

Therapeutic Applications and Mechanisms

Lipid Metabolism Regulation

This compound demonstrates significant lipid-modulating effects through multiple coordinated mechanisms that distinguish it from conventional lipid-lowering agents:

  • Cholesterol synthesis inhibition: this compound administration at standard doses of 900 mg/day has been shown to significantly reduce serum lipid parameters, with clinical trials demonstrating 19% reduction in total cholesterol, 21% decrease in LDL-C, and 32% reduction in triglycerides, while simultaneously increasing HDL-C by 23% [4] [5]. These effects stem from this compound's ability to inhibit key enzymatic steps in cholesterol biosynthesis while enhancing fatty acid utilization.

  • Metabolic pathway modulation: The lipid-lowering activity appears to result from this compound's conversion to cysteamine, which influences multiple metabolic pathways, including inhibition of cholesterol synthesis and acceleration of mitochondrial fatty acid β-oxidation [4] [5]. This dual mechanism addresses both hypercholesterolemia and hypertriglyceridemia through distinct but complementary pathways.

  • Mitochondrial function enhancement: By increasing CoA availability in mitochondria, this compound supports the transport and oxidation of fatty acids, converting them into energy rather than allowing accumulation as circulating lipids [3] [4]. This mechanism explains the particularly strong triglyceride-lowering effects observed in clinical settings.

Neuroinflammation Modulation

Recent research has revealed this compound's potent immunomodulatory properties in autoimmune neuroinflammation through metabolic reprogramming of pathogenic T cells:

  • Metabolic reprogramming of autoreactive T cells: In experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, encephalitogenic T cells exhibit altered CoA synthesis pathways that render them particularly susceptible to this compound supplementation [6]. This compound treatment at 1.0 mM concentration in vitro significantly reduced pro-inflammatory cytokine production and impaired T cell proliferation and adhesion capabilities.

  • Integrin signaling and CNS homing: this compound administration disrupted integrin-mediated adhesion of autoreactive T cells to the inflamed blood-brain barrier, limiting their migration into the central nervous system and subsequent pathogenicity [6]. This effect on cell adhesion represents a novel mechanism distinct from general immunosuppression.

  • Human translational relevance: The therapeutic potential extends to human disease, as this compound treatment significantly reduced pro-inflammatory cytokine production by human Th1 and Th17 cells and by T cells isolated from multiple sclerosis patients, confirming the translational relevance of these findings [6].

Neurodegeneration Rescue

This compound demonstrates remarkable potential in rescuing neurodegenerative phenotypes associated with CoA biosynthesis defects:

  • PKAN therapeutic intervention: In Drosophila models of PKAN resulting from PANK2 mutations, this compound supplementation rescued the neurodegenerative phenotype, improving mobility and extending lifespan by bypassing the metabolic blockade in CoA synthesis [5]. This positions this compound as a promising candidate for therapeutic development in this currently treatment-resistant disorder.

  • Mechanistic insights: The efficacy in PKAN models stems from this compound's ability to enter the CoA synthesis pathway downstream of the defective PanK enzyme, effectively bypassing the metabolic blockade and restoring cellular CoA levels [5]. This direct bypass mechanism represents a rational therapeutic strategy for this genetic disorder.

Experimental Evidence and Data Analysis

In Vitro and Preclinical Studies

Substantial in vitro and preclinical evidence supports this compound's biochemical efficacy and therapeutic potential:

  • Cellular metabolism studies: Metabolomic analysis of encephalitogenic T cells treated with 1.0 mM this compound for 6-12 hours revealed significant alterations in intracellular metabolic profiles, particularly in pathways dependent on CoA availability [6]. These changes correlated with reduced inflammatory potential and impaired effector functions.

  • Disease model efficacy: In the EAE model, prophylactic administration of this compound (300 mg/ml in saline) before disease onset significantly inhibited disease development, while therapeutic administration after disease onset ameliorated established neuroinflammation [6]. The treatment demonstrated excellent tolerance with no reported toxicity at effective doses.

  • Molecular mechanism insights: Phosphoproteomic analysis identified that this compound affects key signaling pathways in autoreactive T cells, including those regulating cell proliferation, cytokine production, and metabolic activity [6]. These findings provide a molecular basis for the observed immunomodulatory effects.

Human Clinical Evidence

Human clinical studies demonstrate this compound's efficacy and safety profile in various pathological conditions:

  • Lipid-lowering clinical trials: Multiple clinical trials have established this compound's efficacy in improving lipid profiles, with particular benefit noted in diabetic dyslipidemia [4] [5]. The 900 mg/day standard dose demonstrates an exceptional safety profile with minimal side effects, contrasting favorably with conventional lipid-lowering agents.

  • Cardiovascular applications: this compound has shown promise in angina pectoris, with studies suggesting that cardiac this compound levels decrease during periods of reduced oxygen supply, and supplementation may improve metabolic efficiency under ischemic conditions [5].

  • Therapeutic window: The virtual absence of significant toxicity at effective doses makes this compound particularly attractive for long-term management of chronic metabolic and inflammatory conditions [3] [4] [5].

Table 2: Summary of Key Experimental Findings on this compound Effects

Study Type Model System Dose/Concentration Key Findings
In Vitro Encephalitogenic T cells 1.0 mM Altered CoA metabolism; reduced proliferation and cytokine production
In Vivo EAE mouse model 300 mg/ml (in vivo) Inhibited CNS inflammation; reduced clinical scores
In Vivo Drosophila PKAN model Not specified Improved mobility and extended lifespan
Clinical Human dyslipidemia 900 mg/day Reduced total cholesterol (-19%), LDL-C (-21%), triglycerides (-32%)
Clinical Human diabetes with dyslipidemia 900 mg/day Improved lipid parameters without adverse effects

Research Protocols and Methodologies

In Vitro T Cell Analysis Protocol

Comprehensive analysis of this compound effects on immune cells requires standardized methodologies:

  • T cell culture and treatment:

    • Isolate CD4+ T cells from lymphoid organs using magnetic negative selection (e.g., CD4+ T cell isolation kit, Miltenyi Biotech) [6].
    • Culture cells in complete RPMI 1640 medium supplemented with 10% FBS, glutamine, pyruvate, and antibiotics.
    • Activate cells with antigen-presenting cells and specific antigen (e.g., PLP139-151 peptide for encephalitogenic lines).
    • Treat with this compound (1.0 mM in PBS) or vehicle control for 6-12 hours before analysis [6].
  • Functional assays:

    • Proliferation assessment: Use 3H-thymidine incorporation or CFSE dilution assays following manufacturer protocols.
    • Cytokine measurement: Quantify IFN-γ, IL-17, and other cytokines in supernatants using ELISA or multiplex bead arrays.
    • Adhesion assays: Evaluate integrin-mediated binding to recombinant adhesion molecules under flow conditions.
  • Metabolic analysis:

    • Extract metabolites using cold methanol extraction method.
    • Perform targeted metabolomics focusing on CoA species and associated pathways.
    • Analyze using LC-MS/MS with stable isotope internal standards [6].
In Vivo EAE Therapeutic Studies

Evaluation of this compound in neuroinflammation models follows established protocols with specific modifications:

  • EAE induction and monitoring:

    • Induce EAE in 8-10 week old SJL or C57BL/6 mice by subcutaneous immunization with myelin peptides (e.g., PLP139-151 or MOG35-55) emulsified in CFA supplemented with M. tuberculosis [6].
    • Administer pertussis toxin (200 ng) intravenously on day 0 and 2 post-immunization.
    • Monitor mice daily for clinical signs using standardized scoring scales (0 = healthy to 5 = moribund).
  • This compound treatment protocols:

    • Prophylactic regimen: Administer this compound (300 mg/ml in physiological saline) daily by intraperitoneal injection beginning at immunization.
    • Therapeutic regimen: Initiate this compound treatment after onset of clinical signs (typically day 10-14 post-immunization).
    • Continue treatment throughout disease course with appropriate vehicle controls [6].
  • Endpoint analyses:

    • Assess CNS infiltration by flow cytometry of mononuclear cells isolated via Percoll gradient centrifugation.
    • Evaluate demyelination and inflammation by histopathology (Luxol fast blue/H&E staining).
    • Analyze antigen-specific T cell responses by recall stimulation assays [6].
Biochemical and Molecular Analyses

Comprehensive assessment of CoA metabolism requires specialized biochemical techniques:

  • CoA quantification:

    • Extract CoA and derivatives from cells or tissues using TCA precipitation or methanol extraction.
    • Quantify using commercial CoA assay kits (e.g., Abcam CoA assay kit) following manufacturer protocols [6].
    • Normalize values to protein content or cell number for comparative analysis.
  • Pantetheinase activity assessment:

    • Prepare cell lysates or tissue homogenates in appropriate buffers.
    • Incubate with pantetheine substrate (e.g., 1 mM) at 37°C for predetermined timepoints.
    • Quantify released cysteamine using DTNB (Ellman's reagent) or HPLC-based methods [4].
  • Gene expression analysis:

    • Extract RNA from treated cells or tissues using standard methodologies.
    • Analyze expression of CoA pathway genes (PANKs, VNN1, etc.) by RT-qPCR with appropriate reference genes.
    • Confirm protein level changes by Western blotting or immunohistochemistry.

Pathway Visualization and Conceptual Diagrams

Comparative CoA Biosynthesis Pathways

The following diagram illustrates the relationship between canonical and this compound bypass pathways for CoA biosynthesis:

CoA_pathway Pantothenate Pantothenic Acid (Vitamin B5) PanK Pantothenate Kinase (PANK2) Pantothenate->PanK Rate-limiting step This compound This compound Pantethine_reduced Pantetheine (Reduced Form) This compound->Pantethine_reduced Cellular reduction Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenate->Phosphopantetheine 4 enzymatic steps CoA Coenzyme A (CoA) Phosphopantetheine->CoA 2 final steps Phosphopantetheine_bypass 4'-Phosphopantetheine (via Bypass) Pantethine_reduced->Phosphopantetheine_bypass Direct phosphorylation Phosphopantetheine_bypass->CoA 2 final steps Feedback Feedback Inhibition by CoA/acyl-CoA Feedback->PanK PKAN PKAN: PANK2 Mutations PKAN->PanK

CoA biosynthesis pathways showing canonical route and this compound bypass

Experimental Workflow for this compound Research

The following diagram outlines a comprehensive experimental approach for investigating this compound effects:

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_human Human Studies Cell_culture Cell Culture Systems (T cells, hepatocytes, neurons) Treatment This compound Treatment (1.0 mM, 6-12h) Cell_culture->Treatment Functional_assays Functional Assays (Proliferation, Cytokine Production) Treatment->Functional_assays Metabolic_analysis Metabolic Analysis (CoA quantification, Metabolomics) Functional_assays->Metabolic_analysis Model_selection Disease Model Selection (EAE, PKAN models, Dyslipidemia) Metabolic_analysis->Model_selection Dosing_regimen Treatment Regimen (Prophylactic vs Therapeutic) Model_selection->Dosing_regimen Clinical_assessment Clinical Assessment (Behavioral, Metabolic Parameters) Dosing_regimen->Clinical_assessment Tissue_analysis Tissue Analysis (CNS infiltration, Lipid profiling) Clinical_assessment->Tissue_analysis Patient_cells Patient-Derived Cells (MS, PKAN, Dyslipidemia) Tissue_analysis->Patient_cells Ex_vivo_treatment Ex Vivo Treatment (Dose-response studies) Patient_cells->Ex_vivo_treatment Functional_output Functional Output (Cytokine production, Metabolic profiling) Ex_vivo_treatment->Functional_output Clinical_translation Clinical Translation (Lipid parameters, Disease progression) Functional_output->Clinical_translation

Comprehensive experimental workflow for this compound research

Conclusion and Future Directions

References

Comprehensive Technical Analysis: Pantethine's Mechanisms in Lipid Metabolism and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pantethine Biochemistry and Physiological Significance

This compound represents a stable, disulfide-linked dimeric form of pantetheine, which itself is a key metabolite of vitamin B5 (pantothenic acid). This molecular configuration allows this compound to serve as a precursor to coenzyme A (CoA), an essential cofactor involved in numerous metabolic pathways including cellular energy production, fatty acid metabolism, and synthesis of sterols and phospholipids. Unlike pantothenic acid, which demonstrates limited lipid-modulating effects, this compound possesses significant hypolipidemic properties attributed to its unique metabolic fate and ability to be converted to cysteamine, an active metabolite that influences several enzymatic processes central to lipid homeostasis [1] [2].

The physiological importance of this compound stems from its central position in CoA biosynthesis, which places it at the crossroads of multiple metabolic pathways. CoA serves as an indispensable acyl group carrier in various biochemical transformations, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and synthesis of cholesterol and other sterols. Research indicates that this compound administration increases intracellular CoA levels, thereby influencing metabolic flux through these pathways [3] [2]. This fundamental role explains this compound's broad impact on lipid metabolism and its potential therapeutic applications in managing dyslipidemia, cardiovascular disease, and other metabolic disorders.

Biochemical Pathways and Molecular Mechanisms

CoA Biosynthesis and Metabolic Integration

The conversion of this compound to functionally active CoA represents a critical biochemical pathway that underlies its lipid-modulating effects. Upon cellular uptake, this compound undergoes enzymatic hydrolysis to yield two molecules of pantetheine, which are subsequently converted to cysteamine and pantothenic acid (vitamin B5). These hydrolysis products enter the CoA biosynthetic pathway through a complementary route that bypasses the initial and rate-limiting step catalyzed by pantothenate kinase (PanK) [4] [5]. This alternative pathway becomes particularly significant in certain disease states where PanK activity may be compromised, such as in pantothenate kinase-associated neurodegeneration (PKAN) [2].

The metabolic relationship between this compound and CoA biosynthesis can be visualized in the following pathway:

G This compound This compound Pantetheine Pantetheine This compound->Pantetheine Hydrolysis Cysteamine Cysteamine Pantetheine->Cysteamine Hydrolase PantothenicAcid PantothenicAcid Pantetheine->PantothenicAcid Hydrolase Inhibits Acetyl-CoA\nCarboxylase Inhibits Acetyl-CoA Carboxylase Cysteamine->Inhibits Acetyl-CoA\nCarboxylase Inhibits HMG-CoA\nReductase Inhibits HMG-CoA Reductase Cysteamine->Inhibits HMG-CoA\nReductase 4'-Phosphopantothenate 4'-Phosphopantothenate PantothenicAcid->4'-Phosphopantothenate PanK CoA CoA 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenate->4'-Phosphopantetheine 4'-Phosphopantetheine->CoA Multiple Steps

Figure 1: this compound Metabolic Pathway and Key Enzyme Inhibition Sites. This compound is hydrolyzed to pantetheine, then to cysteamine and pantothenic acid, which enter CoA biosynthesis. Cysteamine inhibits key enzymes in lipid synthesis [1] [4] [2].

The elevated intracellular CoA levels resulting from this compound supplementation have profound effects on cellular metabolism. CoA functions as an essential cofactor in approximately 4% of known enzymatic reactions, including those central to energy metabolism and lipid homeostasis [6]. By increasing the available CoA pool, this compound influences the flux through multiple metabolic pathways, potentially shifting cellular metabolism from lipid synthesis to oxidation. This metabolic reprogramming represents a fundamental mechanism through which this compound exerts its hypolipidemic effects, reducing triglyceride synthesis and cholesterol production while enhancing fatty acid catabolism [2] [5].

Molecular Targets and Enzyme Regulation

This compound exerts its lipid-modulating effects through direct and indirect regulation of several key enzymes involved in lipid synthesis and catabolism. The cysteamine derived from this compound metabolism functions as a potent inhibitor of critical enzymes in both cholesterol and fatty acid biosynthesis pathways. Specifically, cysteamine has been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and acetyl-CoA carboxylase, which catalyzes the committed step in fatty acid synthesis [1] [2]. This dual inhibition represents a coordinated regulatory mechanism that simultaneously reduces the production of both cholesterol and fatty acids.

The molecular mechanisms underlying this compound's enzyme regulatory effects include:

  • HMG-CoA reductase inhibition: Cysteamine mediates thiol-disulfide exchange with HMG-CoA reductase, leading to formation of a mixed disulfide that inactivates the enzyme. This mechanism differs from competitive inhibition exhibited by statin drugs and may provide complementary benefits when used in combination therapy [2].

  • Acetyl-CoA carboxylase regulation: By inhibiting acetyl-CoA carboxylase, this compound reduces the production of malonyl-CoA, a key intermediate in fatty acid synthesis and a potent inhibitor of fatty acid oxidation. This dual action simultaneously decreases fatty acid synthesis while promoting fatty acid oxidation in mitochondria [1] [2].

  • Lipoprotein lipase activation: this compound enhances the activity of lipoprotein lipase, an enzyme anchored to capillary walls that hydrolyzes triglycerides in circulating lipoproteins. This action facilitates the clearance of triglyceride-rich lipoproteins from the bloodstream and promotes tissue uptake of released fatty acids [1].

  • Cholesterol esterase stimulation: this compound increases the activity of cholesterol esterase, enhancing the hydrolysis of cholesterol esters and potentially promoting cholesterol elimination [2].

Lipid Membrane Composition and Cell Signaling

Beyond its effects on metabolic enzymes, this compound influences membrane lipid composition and organization, particularly in specialized membrane microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich domains serve as organizing platforms for signaling molecules involved in cell adhesion, migration, and immune responses. Research demonstrates that this compound treatment significantly alters the fatty acid composition and cholesterol content of membrane rafts, ultimately affecting T-cell receptor signaling, cytokine production, and cell migration capacity [7].

The impact of this compound on membrane rafts has particularly important implications for immunomodulation and inflammatory processes. In experimental models, this compound-treated T cells showed reduced adhesion, decreased CXCL12-driven chemotaxis, and impaired transendothelial migration [7]. These effects were attributed to this compound-induced changes in membrane raft properties that disrupted the spatial organization of signaling molecules necessary for efficient immune cell activation and trafficking. This mechanism may underlie the beneficial effects of this compound in autoimmune and inflammatory conditions, including recent findings in experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis [4].

Immunometabolic Modulation Through CoA Fueling

Emerging research has revealed that this compound functions as a potent immunomodulatory agent through its role in CoA fueling of immune cells. In autoreactive T-cells, such as those involved in multiple sclerosis pathogenesis, this compound administration remodeled the intracellular metabolic profile and significantly reduced pro-inflammatory cytokine production, proliferation, and integrin-mediated adhesion [4]. These immunometabolic effects position this compound as a promising therapeutic approach for autoimmune neuroinflammation and potentially other immune-mediated disorders.

The immunometabolic actions of this compound appear particularly relevant in the context of T-cell polarization and function. Treatment with this compound significantly reduced pro-inflammatory cytokine production by human T helper 1 (Th1) and Th17 cells, which are key drivers of autoimmune pathology, while also suppressing pathogenic responses in T-cells from multiple sclerosis patients [4]. These findings highlight the intricate connections between cellular metabolism and immune function, with this compound serving as a metabolic modulator that can selectively dampen pathological immune responses while presumably preserving protective immunity.

Clinical Evidence and Quantitative Outcomes

Cholesterol-Lowering Effects in Clinical Trials

The lipid-modulating efficacy of this compound has been evaluated in numerous clinical trials across diverse patient populations. A consistent pattern of beneficial effects on lipid parameters has emerged from these studies, demonstrating this compound's potential as a therapeutic agent for dyslipidemia management. The magnitude of these effects typically increases with treatment duration, reaching peak efficacy after approximately 4-6 months of continuous supplementation [2].

Table 1: Clinical Efficacy of this compound on Lipid Parameters Based on Meta-Analysis of 28 Clinical Trials

Lipid Parameter Mean Reduction Time to Peak Effect Dosage Regimen
Total Cholesterol 15% 4-6 months 300 mg TID or 450 mg BID
LDL Cholesterol 20% 4-6 months 300 mg TID or 450 mg BID
Apolipoprotein B 27.6% 4-6 months 300 mg TID or 450 mg BID
Triglycerides 36.5% 4-6 months 300 mg TID or 450 mg BID
HDL Cholesterol 8% increase 4-6 months 300 mg TID or 450 mg BID

[2]

In a rigorous randomized, triple-blinded, placebo-controlled trial conducted in North American subjects with low to moderate cardiovascular risk, this compound administration (600 mg/day for 8 weeks, increased to 900 mg/day for subsequent 8 weeks) produced significant improvements in multiple lipid parameters compared to placebo [3] [8]. Participants receiving this compound demonstrated an 11% decrease in LDL-C from baseline maintained throughout the 16-week study period, while those on placebo showed a 3% increase by week 16. The between-group differences reached statistical significance at both week 8 (P=0.027) and week 16 (P=0.010) [3]. Additionally, significant reductions in total cholesterol (P=0.040 at week 16) and non-HDL cholesterol (P=0.042 at week 16) were observed in the this compound group compared to placebo [3] [9].

Therapeutic Applications Beyond Lipid Management

While this compound's primary clinical application has been in managing dyslipidemia, emerging research suggests potential benefits in other therapeutic areas:

  • Diabetes Management: this compound has demonstrated particular utility in improving lipid profiles in diabetic patients, who often present with combined dyslipidemia characterized by elevated triglycerides and low HDL-C. In diabetic populations, this compound supplementation has resulted in significant reductions in triglycerides and improvements in lipoprotein composition [2] [5].

  • Neurological Disorders: Research in pantothenate kinase-associated neurodegeneration (PKAN) models has revealed that this compound can bypass the metabolic blockade caused by PANK2 deficiency, restoring CoA synthesis and rescuing neurodegenerative phenotypes in Drosophila models [2]. This suggests potential applications in certain neurological conditions where CoA metabolism is impaired.

  • Hepatic Health: this compound demonstrates hepatoprotective properties by reducing lipid peroxidation, enhancing hepatic enzyme activity, and preventing fatty liver disease in experimental models [5]. These effects position this compound as a potential therapeutic agent for non-alcoholic fatty liver disease (NAFLD).

  • Autoimmune Conditions: Recent evidence indicates that this compound can inhibit neuroinflammation in experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by limiting T-cell pro-inflammatory potential [4]. This immunomodulatory activity suggests potential applications in autoimmune disease management.

Experimental Protocols and Research Methodologies

In Vitro Enzyme Assay Systems

The investigation of this compound's effects on key metabolic enzymes employs sophisticated in vitro assay systems that enable precise quantification of enzyme activity and inhibition kinetics. For evaluating HMG-CoA reductase inhibition, researchers typically utilize microsomal preparations from rat liver or recombinant human enzyme sources. The standard protocol involves incubating enzyme preparations with substrate (HMG-CoA) and cofactor (NADPH) in the presence of varying concentrations of this compound or its metabolites, followed by spectrophotometric measurement of NADPH consumption at 340 nm [2]. Similarly, acetyl-CoA carboxylase activity is assessed using radiolabeled substrates such as [14C]-bicarbonate, which gets incorporated into the reaction product malonyl-CoA, allowing quantification of enzyme activity through radioactivity measurement [2].

For more detailed kinetic analysis, researchers employ progress curve analysis to determine inhibition constants (Ki values) and elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive). These studies have demonstrated that cysteamine, a this compound metabolite, acts as a potent inhibitor of both HMG-CoA reductase and acetyl-CoA carboxylase through thiol-disulfide exchange mechanisms [2]. Additional mechanistic insights have been gained through spectrofluorometric assays that detect changes in protein conformation and mass spectrometric analysis of enzyme modifications following treatment with this compound derivatives.

Cell Culture Models and Molecular Techniques

In vitro cell culture systems provide valuable platforms for investigating this compound's effects on cellular lipid metabolism and gene expression. Commonly used models include HepG2 hepatocytes, Caco-2 intestinal cells, and primary hepatocytes from various species. Experimental protocols typically involve treating cells with physiological concentrations of this compound (typically 10-100 μM) for 24-72 hours, followed by assessment of lipid synthesis rates using radiolabeled precursors such as [14C]-acetate or [3H]-water [7] [2].

Advanced molecular techniques employed in this compound research include:

  • Gene expression analysis: Quantitative RT-PCR and RNA sequencing to measure changes in expression of genes involved in cholesterol and fatty acid metabolism (SREBPs, LXRs, LDL receptor, etc.)

  • Protein quantification: Western blotting and ELISA to assess protein levels and phosphorylation status of key metabolic enzymes and transcription factors

  • Metabolomic profiling: LC-MS and GC-MS based approaches to comprehensively analyze changes in intracellular metabolite levels, particularly CoA and acetyl-CoA concentrations

  • Lipid raft isolation: Detergent-resistant membrane fractionation coupled with mass spectrometry to evaluate this compound-induced changes in membrane lipid composition [7]

Recent research has also incorporated immune cell functional assays to investigate this compound's immunomodulatory effects. These include T-cell proliferation measurements using CFSE dilution, transwell migration assays to assess chemotaxis, and flow cytometric analysis of cell surface adhesion molecule expression and integrin activation [7] [4].

In Vivo Animal Models and Study Designs

Animal studies represent a critical component in the evaluation of this compound's lipid-modulating efficacy and mechanism of action. Commonly employed models include:

  • Hyperlipidemic rabbit models: These models, typically induced by high-cholesterol diets, have been extensively used to demonstrate this compound's ability to reduce aortic lipid deposition, intimal thickening, and fatty streak formation [2].

  • Rodent models of dyslipidemia: Both genetic (e.g., ApoE-deficient mice) and diet-induced rodent models allow detailed investigation of this compound's effects on plasma lipids, lipoprotein profiles, and hepatic gene expression.

  • Experimental autoimmune encephalomyelitis (EAE): Recently employed to evaluate this compound's immunomodulatory and neuroprotective properties in the context of autoimmune neuroinflammation [4].

Standard experimental protocols involve oral administration of this compound at doses ranging from 30-300 mg/kg/day for periods of 4-16 weeks. Comprehensive endpoint analyses typically include plasma lipid profiling, lipoprotein fractionation, liver histopathology, and assessment of inflammatory markers. More sophisticated studies incorporate stable isotope tracing to quantify in vivo metabolic fluxes and molecular imaging techniques to evaluate the distribution and metabolism of labeled this compound derivatives.

Therapeutic Potential and Future Research Directions

Advantages Over Conventional Lipid-Lowering Therapies

This compound offers several potential advantages compared to conventional lipid-lowering medications, particularly statins:

  • Favorable safety profile: this compound demonstrates an excellent safety profile with minimal adverse effects, primarily limited to mild gastrointestinal symptoms in a small subset of users [3] [2]. This contrasts with statins, which can cause muscle-related symptoms, hepatic transaminase elevations, and increased diabetes risk with long-term use.

  • Multi-target mechanism: Unlike statins that primarily inhibit HMG-CoA reductase, this compound simultaneously modulates multiple enzymatic pathways involved in lipid metabolism, potentially providing more comprehensive metabolic regulation [1] [2].

  • Complementary effects: Clinical evidence suggests that this compound's lipid-lowering effects are additive to those of statins, niacin, and fibrates, making it a promising combination therapy for patients requiring additional lipid management [2].

  • Pleiotropic benefits: Beyond lipid modulation, this compound exhibits antioxidant, anti-inflammatory, and immunomodulatory properties that may provide additional cardiovascular and metabolic benefits not offered by conventional lipid-lowering agents [7] [4].

These advantages position this compound as a valuable therapeutic option for patients intolerant to statins, those with residual dyslipidemia despite maximal statin therapy, and individuals seeking natural approaches to lipid management with established efficacy and safety.

Emerging Research Applications and Future Prospects

Current research continues to expand the potential therapeutic applications of this compound:

  • Neurodegenerative disorders: The ability of this compound to bypass metabolic blocks in CoA synthesis suggests potential applications in neurodegenerative conditions beyond PKAN, including Alzheimer's and Parkinson's diseases, where cerebral pantothenate deficiency has been identified as a potential contributing factor [2] [5].

  • Autoimmune therapeutics: The recently discovered immunometabolic effects of this compound on autoreactive T-cells open new avenues for developing this compound-based therapies for multiple sclerosis and potentially other autoimmune conditions [4].

  • Metabolic syndrome: this compound's combined benefits on lipid parameters, glucose metabolism, and inflammatory markers position it as a comprehensive therapeutic approach for metabolic syndrome, addressing multiple pathological components simultaneously [5].

  • Hepatic steatosis: Preliminary evidence suggests this compound may reduce liver fat accumulation and improve hepatic enzyme profiles, indicating potential utility in non-alcoholic fatty liver disease management [5].

Future research directions should focus on elucidating the molecular details of this compound's immunomodulatory effects, conducting larger-scale clinical trials in specific patient populations, exploring potential synergistic combinations with other therapeutic agents, and developing novel formulations with enhanced bioavailability and tissue targeting.

Conclusion

References

The Biochemical Pathway from Pantethine to Active ACP

Author: Smolecule Technical Support Team. Date: February 2026

Pantethine is a stable dimeric form of pantetheine, which is the functional unit of coenzyme A (CoA) and the acyl carrier protein (ACP) [1] [2]. The pathway from this compound to the activation of ACP involves several steps that integrate into the standard CoA biosynthesis pathway.

The following diagram illustrates the key metabolic steps and how this compound supplementation can contribute to the pool of 4'-phosphopantetheine, which is essential for activating ACP.

G This compound This compound Pantetheine Pantetheine This compound->Pantetheine Hydrolysis 4 4 Pantetheine->4 CoA CoA PPanthetheine PPanthetheine CoA->PPanthetheine Degradation PPanthetheine->4 Apo_ACP Apo_ACP Holo_ACP Holo_ACP Apo_ACP->Holo_ACP 4'-Phosphopantetheinylation FattyAcidSynthesis FattyAcidSynthesis Holo_ACP->FattyAcidSynthesis _Phosphopantetheine Dephosphorylation _Phosphopantetheine->CoA Adenylation & Phosphorylation _Phosphopantetheine->Holo_ACP Transfer to Apo-ACP

The key reaction for ACP activation is the 4'-phosphopantetheinylation of the inactive "apo-ACP" to form the active "holo-ACP". This reaction is catalyzed by a phosphopantetheinyl transferase, which transfers the 4'-phosphopantetheine arm from CoA to a conserved serine residue on the ACP protein [3]. This prosthetic group acts as a flexible "swinging arm" that carries the growing fatty acid chain between the different enzymatic domains of the fatty acid synthase complex [4] [3].

Experimental Evidence & Therapeutic Mechanisms

The conversion of this compound into 4'-phosphopantetheine has significant experimental and clinical implications, particularly for bypassing metabolic blocks and inhibiting fatty acid synthesis.

Experimental Evidence in Bacteria

A pivotal study in E. coli demonstrated the antibacterial mechanism of pantothenamide compounds (similar to this compound) [5]. The experimental workflow and key findings are summarized below:

G Panthenamide Panthenamide CoAAnalog CoAAnalog Panthenamide->CoAAnalog Metabolic conversion by CoA biosynthetic enzymes ACPAnalog ACPAnalog CoAAnalog->ACPAnalog Transfer to Apo-ACP by PPTase InactiveACP InactiveACP ACPAnalog->InactiveACP Accumulation InhibitedFattyAcidSynthesis InhibitedFattyAcidSynthesis InactiveACP->InhibitedFattyAcidSynthesis Lacks functional thiol BacterialGrowthInhibition BacterialGrowthInhibition InhibitedFattyAcidSynthesis->BacterialGrowthInhibition

Key methods from this study included [5]:

  • Conformation-sensitive gel electrophoresis: Used to directly observe the accumulation of the inactive ACP analog in bacterial cells.
  • Radiolabeled acetate incorporation assays: Confirmed the inhibition of fatty acid synthesis by showing a loss of incorporation of [1-¹⁴C]acetate into membrane lipids.
  • Electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS): Verified the formation of the ACP analog, confirming the covalent modification of ACP.
Therapeutic Mechanism in Human Disease

Recent clinical research has shown that this compound can be used as a treatment for ultra-rare genetic disorders like PPCS deficiency disorder (PPCS DD), which causes dilated cardiomyopathy [6]. The therapeutic mechanism involves bypassing a defective enzyme in the CoA biosynthesis pathway.

The table below summarizes key experimental approaches and findings from a 2025 study:

Experimental Model/Context Treatment Key Findings
Patient-derived fibroblasts & cardiomyocytes; In vitro cell culture [6] This compound supplementation Increased intracellular CoA levels; Partially rescued impaired contractility and arrhythmias in patient-derived cardiac cells.
Human patients; Long-term clinical follow-up (4-6 years) [6] Oral this compound (10-17 mg/kg/day) Showed sustained clinical improvement, including stabilized or improved heart function.

Drug Development & Research Applications

The research into this compound and ACP has led to two main avenues for therapeutic intervention:

  • Rescuing CoA Deficiency: In metabolic disorders like PPCS DD, this compound serves as a biochemical bypass. It enters the CoA biosynthesis pathway downstream of the genetic block, providing a crucial substrate to restore the cellular pool of CoA and 4'-phosphopantetheine, thereby allowing the proper formation of holo-ACP and other vital enzymes [6].
  • Developing Novel Antibacterials: Pantothenamide analogs are investigated as "pro-antibiotics." They are metabolized by the bacterial CoA pathway into analogs that covalently modify ACP, effectively shutting down fatty acid synthesis—a pathway essential for bacterial survival [5]. This target is attractive because it differs from human metabolism.

Key Research Methods and Considerations

For researchers designing experiments in this area, the following methodologies from the cited literature are crucial:

  • CoA and ACP Analysis:
    • Microplate-based CoA quantification assays to measure intracellular CoA levels [6].
    • Conformation-sensitive gel electrophoresis to distinguish between active (holo) and inactive (apo) forms of ACP [5].
    • Mass Spectrometry (e.g., ESI-TOF MS) to confirm the molecular mass and modification states of ACP [5].
  • Functional Assays:
    • Radiolabeled precursor incorporation (e.g., [¹⁴C]-acetate) to assess fatty acid synthesis flux [5].
    • Functional evaluation of engineered tissues (e.g., engineered heart patches) to measure contractile performance and arrhythmogenicity in disease models [6].

References

Pantethine in Cellular Energy Production: Molecular Mechanisms and Therapeutic Applications for Metabolic and Neurodegenerative Disorders

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Pantethine, a stable disulfide dimer form of vitamin B5 (pantothenic acid), serves as a fundamental precursor for coenzyme A (CoA) biosynthesis, a critical cofactor in cellular energy metabolism. This whitepaper elucidates the molecular mechanisms by which this compound influences energy production, detailing its role in bypassing enzymatic blocks in the canonical CoA synthesis pathway, its impact on mitochondrial function, and its subsequent effects on lipid and carbohydrate metabolism. Compelling preclinical and clinical evidence demonstrates its therapeutic potential for managing a spectrum of disorders, including inborn errors of CoA metabolism, dyslipidemia, and autoimmune conditions. Furthermore, recent research has revealed novel applications in viral infection and neuroinflammation. This document provides a technical overview for researchers and drug development professionals, summarizing key quantitative data and outlining essential experimental methodologies for investigating this compound's multifaceted biological activities.

Introduction to Coenzyme A and Cellular Metabolism

Coenzyme A (CoA) is an indispensable cofactor present in all living cells, playing a central role in both catabolic and anabolic metabolic pathways. Its discovery, which was pivotal for understanding adenosine triphosphate (ATP) biosynthesis and the citric acid cycle, earned Fritz Lipmann the Nobel Prize [1]. CoA functions as a universal "carrier" of acyl groups, forming high-energy thioesters such as acetyl-CoA, succinyl-CoA, and HMG-CoA. These derivatives are crucial substrates for the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and synthesis of cholesterol, phospholipids, and complex lipids [1]. The intracellular distribution of CoA and its thioesters is heterogeneous, with the highest concentrations found in mitochondria and peroxisomes, reflecting the metabolic demands of these organelles [1]. Beyond its classical metabolic functions, CoA has a recently characterized antioxidant role, where it forms mixed disulfide bonds with redox-sensitive cysteine residues on cellular proteins—a process termed "CoAlation"—to protect against oxidative stress [1].

Molecular Mechanisms of this compound

The Canonical CoA Biosynthesis Pathway and its Regulation

The de novo biosynthesis of CoA is a highly conserved five-step enzymatic process that begins with the vitamin pantothenic acid. The pathway proceeds as follows:

  • Phosphorylation: Pantothenate is phosphorylated by pantothenate kinase (PANK), primarily the mitochondrial isoform PANK2, to form 4'-phosphopantothenate. This is the major rate-limiting step of the entire pathway.
  • Ligation: 4'-Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the ligation of cysteine.
  • Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) then decarboxylates the product to yield 4'-phosphopantetheine.
  • Adenylation and Phosphorylation: The bifunctional enzyme coenzyme A synthase (CoASy) subsequently adenylates 4'-phosphopantetheine to form dephospho-CoA, and finally phosphorylates it to yield mature CoA [1].

The pathway is tightly regulated, with PANK activity serving as a key metabolic sensor. Total CoA levels are influenced by various extracellular stimuli and nutrients; for instance, glucagon and cellular stress increase CoA levels, while insulin and glucose have the opposite effect [1].

This compound as a Substrate for an Alternative CoA Biosynthesis Pathway

This compound provides a critical bypass mechanism when the canonical CoA biosynthesis pathway is impaired, particularly at the initial PANK-dependent step. The proposed alternative pathway involves:

  • Reduction: this compound is first reduced to pantetheine.
  • Phosphorylation: An unidentified kinase, referred to as "Kinase X," phosphorylates pantetheine to generate 4'-phosphopantetheine.
  • Integration: 4'-Phosphopantetheine then enters the final stages of the canonical pathway, utilizing the CoASy enzyme to be converted into CoA [1].

This alternative route is the mechanistic foundation for this compound's therapeutic use in conditions like PPCS Deficiency Disorder (PPCS DD) and Pantothenate Kinase-Associated Neurodegeneration (PKAN), where mutations in PPCS or PANK2 enzymes, respectively, disrupt the canonical pathway [2] [1]. Evidence from D. melanogaster and mouse models of PKAN confirms that this compound supplementation can rescue neurodegenerative phenotypes and restore mitochondrial function by replenishing intracellular CoA pools [1].

G Pantothenic_Acid Pantothenic Acid (B5) PANK_Step PANK (Rate-Limiting) Pantothenic_Acid->PANK_Step Phosphopantothenate 4'-Phosphopantothenate PANK_Step->Phosphopantothenate Canonical_Pathway Canonical Pathway (PPCS, PPCDC) Phosphopantothenate->Canonical_Pathway CoA_End Coenzyme A (CoA) Canonical_Pathway->CoA_End This compound This compound Pantetheine Pantetheine This compound->Pantetheine Reduction Kinase_X Kinase 'X' Pantetheine->Kinase_X Phosphopantetheine 4'-Phosphopantetheine Kinase_X->Phosphopantetheine Phosphorylation CoASy CoA Synthase (CoASy) Phosphopantetheine->CoASy CoASy->CoA_End PANK_Deficiency PANK/PPCS Deficiency PANK_Deficiency->this compound Therapeutic Bypass

Figure 1: this compound bypasses enzymatic blocks in the canonical CoA biosynthesis pathway. In PANK/PPCS deficiencies, this compound provides an alternative route to 4'-phosphopantetheine, enabling CoA synthesis.

Impact on Mitochondrial Energy Metabolism

By replenishing cellular CoA levels, this compound directly fuels mitochondrial energy production. CoA is essential for:

  • Acetyl-CoA formation: The pivotal molecule linking glycolysis, fatty acid β-oxidation, and the TCA cycle.
  • TCA cycle function: Succinyl-CoA is a direct intermediate in the cycle.
  • Electron transport chain: The TCA cycle generates reducing equivalents (NADH, FADH2) that drive oxidative phosphorylation for ATP synthesis [1]. Research in brown adipocytes has demonstrated that pantothenate (the parent vitamin) is crucial for metabolic maturation, including uncoupling protein 1 (UCP1) expression and mitochondrial respiration, underscoring the importance of the CoA pathway in thermogenic energy dissipation [3].

Therapeutic Applications and Quantitative Outcomes

This compound's fundamental role in CoA biosynthesis underpins its therapeutic potential across a diverse range of diseases. The table below summarizes key quantitative findings from preclinical and clinical studies.

Table 1: Quantitative Therapeutic Effects of this compound in Preclinical and Clinical Studies

Condition / Model Study Type Dosage / Concentration Key Quantitative Outcomes Citation
PPCS Deficiency Disorder Clinical (Compassionate Use) 10-17 mg/kg/day (Oral) Improved ventricular ejection fraction, stabilized heart condition in patients. [2]
Dyslipidemia Clinical Trial (Human) 600-900 mg/day (Oral) ↓ LDL-C by 11-21%, ↓ Total Cholesterol by 15-19%, ↓ Triglycerides by 32-36.5%, ↑ HDL-C by 8-23%. [4] [5]
Laying Hens (Model for Lipid Metabolism) Animal Model 200 mg/kg (Diet) ↓ Serum & hepatic triglycerides; ↓ Fatty acid synthase (FAS) & Acetyl-CoA carboxylase (ACC); Altered gut microbiota. [6]
SARS-CoV-2 Infection In Vitro (Cell Culture) 21-29 µM (IC50) Reduced viral infection rate by up to 97%; decreased viral S and N protein expression. [7]
Experimental Autoimmune Encephalomyelitis (EAE) Preclinical (Mouse Model) 1.0 mM (In Vitro), 300 mg/ml (In Vivo) Inhibited EAE development; reduced T cell pro-inflammatory cytokine production. [8]
Inborn Errors of CoA Metabolism

PPCS Deficiency Disorder (PPCS DD) is an ultra-rare, autosomal recessive form of dilated cardiomyopathy (DCM) caused by pathogenic variants in the PPCS gene. Patient-derived cardiac cells exhibit impaired contractility, arrhythmias, and decreased cellular CoA levels. This compound treatment in vitro partially rescued these dysfunctional phenotypes. In a clinical setting, long-term this compound supplementation (approximately 15 mg/kg/day) in patients led to sustained clinical improvement, including better exertional dyspnea and stabilized heart function [2]. Similarly, this compound has shown rescue effects in animal models of PKAN [1].

Lipid Metabolism and Cardiovascular Health

This compound demonstrates significant hypolipidemic properties. Its mechanism is multifactorial, involving:

  • Inhibition of key enzymes: It inhibits acetyl-CoA carboxylase and HMG-CoA reductase, thereby reducing fatty acid and cholesterol synthesis [5].
  • Stimulation of fatty acid oxidation: It increases CoA in the cytoplasm, which stimulates the oxidation of acetate and fatty acids in the mitochondria [5]. Clinical trials in low-to-moderate cardiovascular risk populations have confirmed that this compound (600-900 mg/day) significantly lowers LDL-C, total cholesterol, and triglycerides, while also moderately raising HDL-C over 4-6 months [4] [5]. Its excellent tolerability profile makes it a promising alternative or adjunct to statin therapy.
Neuroinflammation and Autoimmunity

Recent research has uncovered a role for this compound in modulating immune metabolism. In a mouse model of multiple sclerosis (MS), encephalitogenic T cells displayed an altered CoA synthesis pathway. This compound treatment (1.0 mM in vitro) remodeled the intracellular metabolome of these autoreactive T cells, limiting their proliferation, pro-inflammatory cytokine production, and integrin-mediated adhesion. In vivo administration of this compound significantly inhibited the development and progression of experimental autoimmune encephalomyelitis (EAE) [8]. This immunomodulatory effect was confirmed in human T helper 1 (Th1) and Th17 cells, as well as in T cells from MS patients, highlighting its translational potential for treating autoimmune neuroinflammation [8].

Antiviral Effects

A 2023 study revealed the potential antiviral effects of this compound against SARS-CoV-2 in vitro. In Vero E6 and Calu-3a cells, this compound reduced infection in both pre-entry and post-entry treatment regimens, with an IC50 of approximately 21-29 µM. The antiviral mechanism is likely multifactorial, involving perturbation of cholesterol-rich membrane rafts crucial for viral entry, alteration of the cellular thiol/disulfide balance affecting viral protein interactions, and potential inhibition of the viral main protease (Mpro) [7].

Experimental Protocols for Key Assays

For researchers aiming to investigate this compound's biological effects, the following protocols from recent studies provide robust methodological frameworks.

Protocol: Assessing this compound's Effect on CoA Levels in Cell Cultures

This protocol is adapted from studies on PPCS deficiency and T cell immunometabolism [2] [8].

Table 2: Key Reagents and Equipment for CoA Assay

Item Specification
Cell Line Patient-derived fibroblasts, induced pluripotent stem cell (iPSC)-derived cardiomyocytes, or primary T cells.
This compound Stock Dissolve D-pantethine in PBS or saline to 100-300 mM; store at -20°C.
CoA Assay Kit Commercially available kit (e.g., Abcam CoA Assay Kit).
Cell Culture Equipment Standard humidified incubator (37°C, 5% CO2), centrifuge.
Analysis Instrument Fluorescence microplate reader.

Procedure:

  • Cell Culture and Treatment:
    • Culture cells in appropriate medium. For T cell studies, activate myelin-specific T cell lines with antigen for 4 days to create "actively-proliferating" populations [8].
    • Treat cells with a range of this compound concentrations (e.g., 0.1 mM to 1.0 mM) for a defined period (e.g., 6-12 hours). Include a vehicle control (PBS).
  • Cell Harvesting:
    • After treatment, wash the cells twice with cold phosphate-buffered saline (PBS).
    • Pellet cells by centrifugation and immediately freeze the pellets in liquid nitrogen. Store at -80°C until analysis.
  • CoA Quantification:
    • Lyse cell pellets and perform the CoA assay according to the manufacturer's instructions. This typically involves a coupled enzyme reaction that reduces NAD+ to NADH, which is measured by its fluorescence (Ex/Em = 535/587 nm) or absorbance.
  • Data Analysis:
    • Normalize the total CoA levels to the protein content or cell number of each sample.
    • Compare the normalized CoA levels between this compound-treated and vehicle-control groups using statistical tests (e.g., unpaired t-test).
Protocol: Evaluating Antiviral Efficacy Against SARS-CoV-2 In Vitro

This protocol is based on the study demonstrating this compound's effect against SARS-CoV-2 [7].

Procedure:

  • Cell Culture and this compound Preparation:
    • Maintain Vero E6 or Calu-3a cells in recommended media. Use this compound at non-toxic concentrations (50-1000 µM), confirmed by a viability assay (e.g., fixable dye).
  • Infection and Treatment Regimens:
    • Full-time Treatment: Pre-treat cells with this compound for 1 hour, then infect with SARS-CoV-2 (e.g., MOI of 0.1) in the continued presence of this compound for 72 hours.
    • Post-entry Treatment: Infect cells with the virus for 2 hours. Remove the virus inoculum and replace with medium containing this compound for the remainder of the experiment.
    • Include a positive control (e.g., Remdesivir at 5-10 µM) and a virus-only control.
  • Outcome Measures:
    • Flow Cytometry: At 72 hours post-infection, harvest cells and perform intracellular staining for the viral Spike (S) protein. Quantify the percentage of S-positive cells.
    • Western Blotting: Detect the expression levels of viral S and Nucleocapsid (N) proteins in cell lysates.
    • qRT-PCR: Isolve RNA from cell supernatants or washed cell pellets. Quantify viral copy numbers for genes like NSP6 or N using specific primers.
  • Data Analysis:
    • Calculate the percentage inhibition of infection compared to the virus-only control.
    • Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis of the dose-response data.

Conclusion and Future Directions

This compound represents a unique therapeutic agent by virtue of its fundamental role as a precursor in the essential CoA biosynthesis pathway. Its ability to bypass enzymatic deficiencies in rare genetic disorders like PPCS DD and PKAN offers a rational, pathogenesis-targeted treatment strategy. Furthermore, its efficacy in improving lipid profiles, modulating autoimmune T cell responses, and exhibiting antiviral activity underscores its broad therapeutic potential across disparate disease states.

Future research should focus on:

  • Optimizing dosing regimens in human trials for metabolic and autoimmune indications.
  • Elucidating the precise molecular identity of "Kinase X" in the alternative CoA biosynthesis pathway.
  • Exploring synergistic effects of this compound with existing standard-of-care treatments, such as statins or immunomodulators.
  • Conducting larger-scale, randomized controlled trials to firmly establish its clinical efficacy and safety, particularly for its newer applications in virology and neuroimmunology.

References

Technical Review: Pantethine in Coenzyme A Biosynthesis - Mechanisms and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Pantethine, a stable disulfide dimer of pantetheine, represents a therapeutically significant molecule with distinct advantages over pantothenic acid in CoA biosynthesis and metabolic regulation. This whitepaper details the biochemical mechanisms through which this compound participates in both canonical and alternative CoA biosynthetic pathways, with particular relevance to therapeutic applications in dyslipidemia and pantothenate kinase-associated neurodegeneration (PKAN). Recent research has elucidated a non-canonical pathway that bypasses enzymatic bottlenecks in CoA synthesis, revealing this compound's unique capacity to overcome metabolic defects when traditional pathways are compromised. The compound demonstrates multimodal effects on lipid metabolism through inhibition of key enzymatic processes while exhibiting minimal toxicity. This comprehensive review synthesizes current understanding of this compound's mechanisms, therapeutic potential, and experimental approaches for researchers and drug development professionals seeking to exploit its unique biochemical properties.

Chemical and Metabolic Fundamentals

Structural Relationship to Vitamin B5

This compound (C₂₂H₄₂N₄O₈S₂) exists as a stable disulfide dimer composed of two pantetheine molecules, which themselves represent the active form of vitamin B5 (pantothenic acid). This dimeric structure confers distinct metabolic advantages over conventional pantothenic acid, particularly in bypassing rate-limiting steps in CoA biosynthesis. The disulfide bridge enables this compound to serve as a direct precursor to 4'-phosphopantetheine and subsequently to coenzyme A (CoA) through more efficient metabolic pathways compared to pantothenic acid [1] [2].

The metabolic conversion of this compound to cysteamine and pantothenic acid occurs via enzymatic cleavage in the intestine, after which these components follow separate but complementary pathways. Pantothenic acid proceeds through the canonical CoA synthesis pathway, while cysteamine contributes to various redox-modulating functions, including glutathione regulation and cysteine metabolism [3]. This dual functionality underpins this compound's therapeutic effects in both lipid management and neurological disorders characterized by CoA deficiency.

Comparative Analysis: this compound vs. Pantothenic Acid

Table 1: Comparative Properties of this compound and Pantothenic Acid

Property This compound Pantothenic Acid
Molecular Structure Stable disulfide dimer of pantetheine Simple amide of pantoic acid and β-alanine
Metabolic Pathway to CoA Shorter pathway, bypasses initial phosphorylation steps Longer pathway requiring multiple enzymatic conversions
Lipid-Lowering Efficacy Significant effects demonstrated in clinical trials Minimal to no lipid-lowering effects
Therapeutic Dosage 300-900 mg/day in divided doses 5-7 mg/day (adequate intake)
Bioactive Metabolites Cysteamine, pantetheine, pantothenic acid CoA precursors only
Clinical Applications Dyslipidemia, potential PKAN therapy Vitamin B5 deficiency only

The fundamental distinction between this compound and pantothenic acid lies in their metabolic fates and therapeutic efficacy. While pantothenic acid serves primarily as a vitamin precursor to CoA, this compound functions as a direct metabolic intermediate with demonstrated efficacy in clinical settings, particularly for lipid management [2]. This efficacy differential stems from this compound's capacity to be converted to cysteamine, which appears central to its lipid-modulating effects, whereas pantothenic acid lacks this conversion pathway [3] [2].

CoA Biosynthesis Pathways

Canonical CoA Biosynthesis from Pantothenic Acid

The canonical pathway for CoA biosynthesis represents an ATP-dependent five-step process that converts pantothenic acid to CoA. This pathway initiates with pantothenate kinase (PANK)-catalyzed phosphorylation of pantothenic acid to form 4'-phosphopantothenate, which represents the rate-limiting step and primary regulatory point in CoA synthesis [4] [5]. This enzyme exists in multiple isoforms across tissues, with PANK2 representing the mitochondrial isoform particularly relevant to neurological disorders.

Subsequent steps include:

  • Cysteine incorporation via phosphopantothenoylcysteine synthetase (PPCS)
  • Decarboxylation by phosphopantothenoylcysteine decarboxylase (PPCDC)
  • Adenylation by phosphopantetheine adenylyltransferase (PPAT)
  • Phosphorylation by dephosphocoenzyme A kinase (DPCK)

The completed CoA molecule consists of adenosine-3',5'-diphosphate linked to 4'-phosphopantetheine, which in turn contains the functional thiol group essential for acyl group transfer reactions [6] [5]. This pathway is subject to feedback inhibition by CoA and its thioesters, creating regulatory mechanisms that maintain cellular CoA homeostasis.

Alternative Pathways Utilizing this compound

Recent research has elucidated non-canonical pathways that utilize this compound or pantetheine as alternative precursors for CoA biosynthesis. These pathways gain particular significance in contexts where canonical pathway enzymes are compromised, such as in pantothenate kinase-associated neurodegeneration (PKAN) [3] [7]. The alternative pathway functions through a bypass mechanism that circumvents the initial phosphorylation and cysteine incorporation steps required in the canonical route.

G This compound This compound Pantetheine Pantetheine This compound->Pantetheine Reduction PPanSH PPanSH Pantetheine->PPanSH PANK Phosphorylation CoA CoA PPanSH->CoA COASY (Adenylation + Phosphorylation)

Diagram 1: this compound utilization in CoA biosynthesis, showing the bypass of PPCS and PPCDC enzymatic steps

The molecular mechanism of this alternative pathway begins with extracellular reduction of this compound to pantetheine, which then undergoes phosphorylation by pantothenate kinase to form 4'-phosphopantetheine (PPanSH) [7]. This phosphorylation step demonstrates the enzyme promiscuity of type I/II PANKs, which can utilize both pantothenic acid and pantetheine as substrates, though with varying efficiencies across isoforms [7]. The resulting PPanSH then enters the final steps of CoA synthesis catalyzed by CoA synthase (COASY), effectively bypassing the requirement for PPCS and PPCDC enzymes [7].

A crucial recent discovery has identified the transport mechanism for pantetheine and PPanSH uptake, which involves formation of mixed disulfides with glutathione (PanSSG and PPanSSG) followed by import via the oligopeptide transporter Opt1 [7]. This transport system provides a molecular explanation for how these alternative precursors access intracellular compartments where CoA synthesis occurs, particularly under conditions where canonical pathway function is compromised.

Therapeutic Mechanisms and Applications

Lipid Metabolism Regulation

This compound exerts significant effects on lipid metabolism through multiple complementary mechanisms, with clinical studies demonstrating reductions in total cholesterol (15-19%), LDL cholesterol (20-21%), and triglycerides (32-36.5%), along with increases in HDL cholesterol (8-23%) over 4-9 months of supplementation [1] [3] [2]. These lipid-modulating effects result from a concerted action on both cholesterol synthesis and fatty acid metabolism pathways.

Table 2: Enzymatic Targets of this compound in Lipid Metabolism

Enzyme Target Effect Metabolic Consequence
HMG-CoA Reductase Inhibition Reduced cholesterol synthesis
Acetyl-CoA Carboxylase Inhibition Decreased fatty acid synthesis
Cholesterol Esterase Activation Enhanced cholesterol ester hydrolysis
Lipoprotein Lipase Activation Increased triglyceride clearance
Hepatic CoA Levels Increase Enhanced fatty acid oxidation

The primary mechanisms include inhibition of cholesterol synthesis through modulation of HMG-CoA reductase activity and reduction of fatty acid synthesis via inhibition of acetyl-CoA carboxylase [1] [3]. Simultaneously, this compound enhances fatty acid oxidation in mitochondria by increasing cytoplasmic CoA levels, which stimulates acetate oxidation at the expense of fatty acid and cholesterol synthesis [3]. This redirection of metabolic flux toward energy production rather than storage contributes to the triglyceride-lowering effects observed clinically.

Additional effects include activation of lipoprotein lipase, which facilitates clearance of triglycerides from the bloodstream, and increased excretion of bile acids, which further depletes hepatic cholesterol stores [1]. The combined impact of these mechanisms results in the favorable lipid profile modifications observed in clinical trials, with the added advantage that this compound's effects appear complementary to other lipid-lowering agents such as statins, niacin, and fibrates [3].

Neurodegenerative Disorders and PKAN

Pantothenate kinase-associated neurodegeneration (PKAN) represents a rare autosomal recessive disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial isoform of pantothenate kinase [4] [5]. This disorder is characterized by iron accumulation in the brain, particularly in the globus pallidus and substantia nigra, forming the distinctive "eye of the tiger" sign on MRI imaging [4] [2]. Clinical manifestations include progressive movement disorders, dystonia, dysarthria, and various neuropsychiatric symptoms.

This compound has emerged as a promising therapeutic candidate for PKAN based on its ability to bypass the metabolic defect in CoA synthesis. Experimental evidence from Drosophila models with PANK mutations demonstrates that this compound supplementation rescues the neurodegenerative phenotype, improving mobility and lifespan [3] [2]. The proposed mechanism involves this compound serving as an alternative substrate for CoA synthesis that circumvents the defective pantothenate kinase step, effectively restoring cellular CoA levels through the alternative pathway described in Section 2.2.

Despite these promising preclinical findings, critical limitations remain regarding this compound's bioavailability, pharmacokinetics, and ability to cross the blood-brain barrier in humans [3]. Additionally, important differences between model organisms and humans exist, including the presence of four distinct PANK isoforms in humans compared to only one in Drosophila, with PANK2 specifically targeted to mitochondria [3]. These differences may impact the translational potential of this compound therapy for PKAN, necessitating further investigation in human subjects.

Additional Therapeutic Applications

Beyond its established effects on lipid metabolism and potential application in PKAN, this compound demonstrates several additional therapeutic properties worthy of investigation:

  • Antioxidant Effects: this compound contributes to cellular antioxidant defenses through several mechanisms, including boosting glutathione levels – a potent endogenous antioxidant [1]. This effect may be mediated through its metabolite cysteamine, which participates in thiol-disulfide exchange reactions that reduce oxidative stress.

  • Glucose Metabolism: Some research suggests this compound supplementation can improve glucose metabolism and insulin sensitivity, potentially through enhanced glucose uptake and improved insulin signaling pathways [1]. These effects may be particularly relevant in metabolic disorders where dyslipidemia and insulin resistance frequently coexist.

  • Wound Healing: While most research has focused on pantothenic acid derivatives like dexpanthenol for wound healing, this compound's role in CoA synthesis and cellular metabolism suggests potential applications in tissue repair, though direct evidence remains limited [4].

The diverse therapeutic potential of this compound reflects its fundamental role in cellular metabolism through CoA-dependent processes, with particular relevance to conditions characterized by metabolic dysregulation or oxidative stress.

Experimental Approaches and Research Methods

Key Research Models and Protocols

Experimental investigation of this compound's mechanisms and therapeutic potential employs diverse model systems and methodological approaches, each offering distinct advantages for addressing specific research questions:

  • Yeast Genetics Models: Pantothenate auxotrophic strains of Saccharomyces cerevisiae (e.g., ecm31Δ and pan6Δ) enable study of alternative CoA biosynthesis pathways [7]. These models permit genetic manipulation to identify transporters (Opt1) and enzymes essential for this compound utilization. Standard protocols involve growth assays on synthetic media with pantothenic acid, this compound, or PPanSH as sole CoA precursors, with growth rescue indicating functional pathway activity.

  • Drosophila Models: Mutant flies with PANK homolog mutations (fumble mutants) serve as valuable models for PKAN [3] [2]. Experimental approaches include supplementation with this compound at various developmental stages followed by assessment of locomotor function, lifespan, and neurological phenotypes. These models have demonstrated significant rescue of neurodegenerative phenotypes with this compound supplementation.

  • Cell Culture Systems: Mammalian cell cultures, particularly neuronal models with PANK2 mutations, enable investigation of this compound uptake and metabolism in human-relevant systems [3]. Protocols typically involve this compound supplementation followed by measurement of CoA levels, mitochondrial function, and cell viability assays.

  • Clinical Trial Designs: Human studies for lipid effects typically employ randomized, placebo-controlled designs with this compound doses of 600-900 mg/day administered in divided doses (300 mg three times daily or 450 mg twice daily) [3]. Endpoints include standard lipid panels, with study durations of 4-9 months to observe peak effects.

Analytical Methods for CoA Pathway Analysis

Comprehensive analysis of this compound metabolism and CoA biosynthesis employs several specialized analytical techniques:

  • LC-MS/MS Methods: Liquid chromatography coupled with tandem mass spectrometry enables identification and quantification of this compound, pantetheine, mixed disulfides (PanSSG), and CoA pathway intermediates [7]. These methods typically utilize reverse-phase separation with positive electrospray ionization and multiple reaction monitoring for sensitive detection of low-abundance metabolites.

  • Transport Assays: Uptake studies for this compound and related compounds employ radiolabeled tracers or fluorescent analogues in combination with genetic knockout of candidate transporters (e.g., Opt1) to identify specific transport mechanisms [7]. Competitive inhibition experiments with glutathione disulfide (GSSG) help characterize transporter specificity.

  • Enzyme Activity Assays: Direct measurement of pantothenate kinase, HMG-CoA reductase, and acetyl-CoA carboxylase activities in the presence of this compound and its metabolites utilizes spectrophotometric or radiometric methods [1] [3]. These assays typically involve preparation of cell or tissue homogenates followed by incubation with substrates and cofactors with or without this compound pre-treatment.

  • CoA Quantification: Determination of cellular CoA and acetyl-CoA levels employs enzymatic cycling assays or HPLC-based methods following sample extraction with acidified organic solvents to preserve labile thioester bonds [5].

Research Gaps and Methodological Considerations

Current research on this compound faces several methodological challenges and knowledge gaps that warrant consideration in future studies:

  • Blood-Brain Barrier Penetration: Limited data exists regarding this compound's ability to cross the blood-brain barrier in pharmacologically relevant concentrations [3]. Future studies should employ in vitro BBB models or microdialysis techniques in animal models to address this critical question for neurological applications.

  • Species-Specific Differences: Important differences in PANK isoforms and CoA regulation between model organisms and humans complicate translational predictions [3]. Researchers should employ human cell models or humanized animal systems when investigating therapeutic applications.

  • Optimal Dosing Strategies: While clinical trials have established effective doses for lipid management (900 mg/day), optimal dosing for neurological conditions remains undetermined [3] [2]. Phase I pharmacokinetic studies specifically designed to address this question are needed.

  • Long-Term Safety Data: Although this compound appears well-tolerated in medium-term studies, comprehensive long-term safety data in human populations is limited [3]. Post-market surveillance or extended follow-up in clinical trials would address this gap.

Conclusion and Future Directions

This compound represents a multifunctional therapeutic agent with well-established effects on lipid metabolism and emerging potential for treating neurodegenerative disorders like PKAN. Its unique capacity to participate in alternative CoA biosynthesis pathways bypasses enzymatic defects in the canonical pathway, offering a rational therapeutic strategy for conditions characterized by impaired CoA synthesis. The recent identification of specific transport mechanisms for this compound precursors represents a significant advance in understanding its cellular uptake and metabolism.

References

pantethine impact on acetyl-CoA carboxylase

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Molecular Mechanisms of Action

The mechanistic understanding of pantethine can be summarized in the following diagram, which illustrates the two primary proposed pathways:

G This compound This compound Hydrolysis Hydrolysis by Pantetheinase This compound->Hydrolysis Pantothenate Pantothenic Acid (Vitamin B5) Hydrolysis->Pantothenate Cysteamine Cysteamine Hydrolysis->Cysteamine CoA_Biosynthesis CoA Biosynthesis (Bypasses PANK, PPCS) Pantothenate->CoA_Biosynthesis Alternative Pathway CoA Elevated Cellular CoA Levels CoA_Biosynthesis->CoA ACC_Inhibition Proposed Inhibition of Acetyl-CoA Carboxylase (ACACA) CoA->ACC_Inhibition Indirect Effect? HMGCR_Inhibition Proposed Inhibition of HMG-CoA Reductase CoA->HMGCR_Inhibition Indirect Effect? Metabolic_Effects Altered Lipid Metabolism ACC_Inhibition->Metabolic_Effects HMGCR_Inhibition->Metabolic_Effects

Figure 1: Proposed pathways for this compound's metabolic effects.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies on this compound.

Table 1: Effects on Lipid Parameters in a Low-Moderate Risk North American Population (2024 Study) [1]

Parameter Change from Baseline after 16 Weeks (this compound Group) Statistical Significance (P-value)
LDL-C (Low-density lipoprotein cholesterol) Decreased by 11% (at 8 and 16 weeks) 0.020 (8 weeks), 0.006 (16 weeks)
Total Cholesterol Significant decrease 0.040 (16 weeks)
non-HDL-C (Non-high-density lipoprotein cholesterol) Significant decrease 0.042 (16 weeks)
Coenzyme Q10 Significant increase (from baseline to week 4, remained elevated) Not significant between groups
Homocysteine No significant change Not significant

Table 2: Rescue of Cellular and Disease Phenotypes in Models of CoA Deficiency [2] [3]

Model System Intervention Key Outcome Measures Results with this compound
Drosophila PKAN model (dPANK/fbl mutant) This compound feeding (1.6 mg/mL in food) CoA levels, Lifespan, Neurodegeneration, Locomotion Restored CoA levels, Improved mitochondrial function, Rescued brain degeneration, Enhanced climbing, Increased lifespan
Patient-derived cardiac cells (PPCS deficiency) This compound treatment in vitro CoA levels, Contractile performance, Arrhythmogenicity Increased CoA levels, Partially rescued impaired contractility and arrhythmias
Human Patients (PPCS DD) Long-term oral this compound (~15 mg/kg/day) Ventricular ejection fraction, Exertional dyspnea Sustained clinical improvement in cardiac function

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies.

1. Protocol: Investigating this compound's Effect on CoA Levels in Cultured Cells [2] [3]

  • Cell Models: Can use patient-derived fibroblasts, induced pluripotent stem cell (iPSC)-derived cardiomyocytes, or established cell lines (e.g., Drosophila S2 cells, mammalian cells).
  • This compound Preparation: Prepare a stock solution in a suitable solvent (e.g., water, DMSO) and add directly to the cell culture medium.
  • Dosing: Effective concentrations used in studies range from 100 μM in Drosophila S2 cells [3] to varying doses in human patient-derived cells. A dose-response curve is recommended.
  • Treatment Duration: Incubation times can vary from 48 hours to several days, depending on the cell type and assay.
  • CoA Quantification:
    • Method: Use a microplate-based CoA quantification assay.
    • Procedure: Lyse cells to extract CoA. The assay typically exploits the dependency of a reaction (e.g., catalyzed by α-ketoglutarate dehydrogenase) on CoA, which can be coupled to the consumption or production of a chromophore/fluorophore measured spectrophotometrically or fluorometrically.
  • Functional Assays (for cardiac models): Engineered heart patches or 2D cardiomyocyte cultures can be functionally evaluated for contractile force and rhythm using video-based or electrode-based systems.

2. Protocol: In Vivo Administration in Animal Models [3]

  • Animal Model: Drosophila melanogaster with mutations in CoA biosynthesis genes (e.g., dPANK/fbl).
  • Administration: this compound is mixed directly into the fly food.
  • Dosing: A concentration of 1.6 mg/mL in food was effective in rescuing mutant phenotypes [3].
  • Outcome Measures:
    • Biochemical: CoA levels in whole-fly homogenates, measured by HPLC or enzymatic assay.
    • Functional: Lifespan analysis, climbing assays (negative geotaxis) to assess locomotor function.
    • Histological: Analysis of brain sections to quantify neurodegeneration, examination of flight muscle mitochondrial morphology via microscopy.

Interpretation and Research Implications

Based on the current evidence, here are key considerations for your work:

  • Primary vs. Proposed Mechanism: The most robust data supports the role of this compound as a precursor to bypass bottlenecks in CoA biosynthesis. The direct inhibition of ACACA, while a long-standing hypothesis, requires further validation with modern experimental approaches.
  • Metabolic Context-Dependency: The findings from [4] highlight that the metabolic effects of targeting ACACA can be complex and even paradoxical depending on the disease context (e.g., promoting inflammation in certain cancers). This underscores the need for careful model selection.
  • Therapeutic Potential: The evidence for this compound in treating rare genetic disorders of CoA biosynthesis (like PPCS DD and PKAN) is compelling and points toward a viable bypass therapy [2] [3]. Its use as a lipid-lowering agent in the general population is supported by clinical data, but its mechanism may be multifaceted [1].

References

pantethine absorption and metabolism in humans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pantethine

This compound is a stable, disulfide-linked dimer of pantetheine, which itself is an intermediate in the biosynthesis of coenzyme A (CoA) from pantothenic acid (vitamin B5) [1] [2]. Unlike the vitamin itself, this compound has demonstrated significant biological activity in clinical research, particularly in modulating lipid metabolism and, as recent studies reveal, immune function [3] [4]. Its role as a precursor to the essential cofactor CoA places it at the center of numerous biochemical pathways.

Absorption and Metabolic Fate in Humans

Upon oral administration in humans, this compound undergoes rapid and extensive hydrolysis in the intestinal tract and the bloodstream.

  • Rapid Hydrolysis to Cysteamine and Pantothenic Acid: A pivotal study in cystinosis patients demonstrated that this compound is rapidly and completely hydrolyzed after oral intake. The enzyme responsible for this is pantetheinase, which is highly active in the mucosa of the small intestine and in plasma [5]. Consequently, intact this compound is not detectable in plasma following oral administration. It is cleaved into its two constituent molecules: cysteamine (an aminothiol) and pantothenic acid (vitamin B5) [5].
  • Pharmacokinetics of the Metabolites: The hydrolysis products follow distinct pharmacokinetic pathways:
    • Pantothenic Acid: The pantothenic acid released from this compound is absorbed and exhibits a slow elimination, with a half-life ((t_{1/2})) of approximately 28 hours [5]. Administration of this compound can lead to a profound and prolonged increase in plasma pantothenate levels, reaching concentrations over 250 μM (more than 300 times normal levels), with elevated levels persisting for months after therapy cessation [5].
    • Cysteamine: The plasma concentrations of cysteamine achieved after this compound administration are similar to those reported after equivalent doses of cysteamine itself, though the efficiency of cysteamine delivery from this compound may be lower for certain therapeutic goals [5].

The following diagram illustrates the core metabolic pathway of this compound in the human body:

G Oralthis compound Oral this compound Hydrolysis Enzymatic Hydrolysis Oralthis compound->Hydrolysis Ingestion Cysteamine Cysteamine Hydrolysis->Cysteamine PantothenicAcid Pantothenic Acid (Vitamin B5) Hydrolysis->PantothenicAcid Pantetheinase Pantetheinase (Intestine/Plasma) Pantetheinase->Hydrolysis Catalyzes Effects Biological Effects Cysteamine->Effects Contributes to CoA Coenzyme A (CoA) PantothenicAcid->CoA Biosynthesis CoA->Effects Mediates

Core metabolic pathway of this compound showing hydrolysis and downstream biological effects.

Quantitative Pharmacokinetic and Clinical Data

The tables below summarize key quantitative data on the pharmacokinetics of this compound's metabolites and its established clinical effects on lipid parameters.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans

Parameter Pantothenic Acid Cysteamine Notes
Plasma Detection Detected as free vitamin Detected Intact this compound is not detectable in plasma post-hydrolysis [5]
Peak Plasma Time ~2.5 hours Information Not Specific After oral this compound administration [5]
Elimination Half-life ~28 hours Information Not Specific Open two-compartment model for pantothenic acid [5]
Notable Levels >250 µM (post-dose) Similar to pure cysteamine dose Pantothenate levels can remain elevated for months [5]

Table 2: Clinical Efficacy of this compound on Serum Lipids (Selected Studies) | Study Population | Dosage Regimen | Key Efficacy Outcomes | Reference | | :--- | :--- | :--- | :--- | | Low-moderate CVD risk (North American) | 600 mg/day (weeks 1-8), 900 mg/day (weeks 9-16) | Significant reduction vs. placebo in LDL-C (weeks 8-16) and Total Cholesterol (week 16) [3] | | Japanese cohort (high CVD risk) | 600 mg/day (divided TID) over 16 weeks | Reduced LDL-C by 15%, TG by 14%, raised HDL-C by 17% from baseline [3] | | General (from review) | 300 - 900 mg/day | Well-tolerated; median adverse reaction rate of 1.4/100 subjects at 900 mg/day, mostly mild GI complaints [3] |

Molecular Mechanisms of Action

The biological effects of this compound are primarily attributed to the activities of its metabolic products, cysteamine and pantothenate-derived CoA, which operate through several key mechanisms.

  • Inhibition of Cholesterol and Fatty Acid Synthesis: Cysteamine is identified as a key effector that inhibits the enzymes acetyl-CoA carboxylase and HMG-CoA reductase [5] [3]. These are rate-limiting enzymes in the synthesis of fatty acids and cholesterol, respectively. By downregulating these pathways, this compound reduces the hepatic production of lipids [2] [3].
  • Enhancement of Fatty Acid Oxidation: As a precursor to CoA, this compound increases the intracellular levels of this coenzyme [3]. CoA is essential for the beta-oxidation of fatty acids in the mitochondria, a process that breaks down fats to generate energy, thereby reducing lipid accumulation [2].
  • Antioxidant Properties: this compound has demonstrated antioxidant properties that help mitigate oxidative stress, a contributing factor to cardiovascular diseases and inflammatory conditions [2].
  • Immunomodulation via CoA Fueling: A groundbreaking 2024 study revealed that this compound can act as a "CoA fuel" for T cells. In a model of experimental autoimmune encephalomyelitis (EAE), this compound was taken up by encephalitogenic T cells and utilized to increase intracellular levels of CoA and its thioesters. This metabolic intervention reduced the cells' pro-inflammatory cytokine production and pathogenic potential, highlighting a novel immunomodulatory mechanism [4].
  • Other Mechanisms: this compound has been reported to have mild antiplatelet aggregation effects and can modify the fluidity of cell membranes [3].

Experimental Methodologies for Key Findings

For researchers aiming to investigate this compound, the following summaries detail the core methodologies from pivotal studies.

1. Protocol: Pharmacokinetics and Hydrolysis in Humans

  • Source: Journal of Clinical Investigation, 1985 [5].
  • Subjects: Four pediatric patients with nephropathic cystinosis.
  • Dosing: Single or multiple oral doses of D-pantethine, ranging from 70 to 1,000 mg/kg per day.
  • Sample Collection: Venous blood samples collected before and at multiple time points after administration (e.g., 20, 40, 60, 90, 120, 180, and 240 minutes).
  • Analytical Methods:
    • This compound Detection: Attempted detection of intact this compound in plasma (none found).
    • Pantothenic Acid Quantification: Measurement of plasma pantothenate levels, with pharmacokinetic analysis fitting an open two-compartment model.
    • Cysteamine Quantification: Measurement of plasma cysteamine levels and assessment of efficacy via white blood cell cystine depletion.
    • Enzyme Assays: Determination of pantetheinase activity in homogenates of small intestinal mucosa and plasma.

2. Protocol: Lipid-Lowering Efficacy in a North American Cohort

  • Source: Nutrition Research, 2011 [3].
  • Study Design: Triple-blinded, placebo and diet-controlled investigation.
  • Subjects: Low-to-moderate cardiovascular risk adults.
  • Lead-in Phase: 4-week Therapeutic Lifestyle Change (TLC) diet stabilization.
  • Intervention: Randomization to placebo or this compound (600 mg/day for 8 weeks, then 900 mg/day for 8 weeks).
  • Primary Outcome: Change from baseline in fasting low-density lipoprotein cholesterol (LDL-C).
  • Secondary Outcomes: Changes in total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), triglycerides (TG), apolipoprotein B (Apo-B), and safety markers.

3. Protocol: Immunomodulation in Autoimmune Neuroinflammation

  • Source: Journal of Neuroinflammation, 2024 [4].
  • In Vitro Models:
    • T Cell Treatment: Murine and human pro-inflammatory T helper (Th1/Th17) cells were treated with 1.0 mM this compound for 6-12 hours.
    • Functional Assays: Proliferation (e.g., CFSE dilution), cytokine production (measured by ELISA or flow cytometry), and adhesion molecule expression.
    • Metabolomics: Intracellular CoA and acyl-CoA levels were quantified using a commercial CoA assay kit. Untargeted metabolomic profiling was performed.
  • In Vivo Model (EAE):
    • Mice: C57BL/6 or SJL mice.
    • Dosing: this compound (300 mg/kg - 600 mg/kg) dissolved in saline, administered intraperitoneally either prophylactically or therapeutically after disease onset.
    • Disease Assessment: Monitored for clinical scores and analyzed T cells ex vivo for pathogenicity.

The experimental workflow for studying this compound's immunomodulatory effects is summarized below:

G Start In Vitro & In Vivo Models A T Cell Treatment (this compound 1.0 mM) Start->A D In Vivo EAE Model Start->D B Functional Assays A->B C Metabolomic Analysis A->C Results Integrated Results B->Results C->Results E Disease Assessment D->E E->Results

Experimental workflow for investigating this compound's immunomodulatory mechanisms.

Conclusion

This compound serves as a efficient delivery system for two biologically active molecules: cysteamine and pantothenic acid. Its rapid hydrolysis in humans dictates that its pleiotropic effects—from lipid-lowering to emerging immunomodulatory functions—are mediated by these metabolites and their downstream products, particularly CoA. The established safety profile and multi-targeted mechanisms of action make this compound a compelling candidate for further research, especially in the realm of immunometabolism and the treatment of autoimmune conditions.

References

pantethine treatment protocol for hypercholesterolemia

Author: Smolecule Technical Support Team. Date: February 2026

Pantethine Application Notes & Experimental Protocol

Introduction and Mechanism of Action

This compound is a stable, disulfide-linked dimer of pantetheine, a derivative of vitamin B5 (pantothenic acid) [1]. It is metabolized in the body to form pantetheine, which is subsequently broken down into cysteamine and pantothenic acid, serving as a precursor for the synthesis of coenzyme A (CoA) [2] [3]. Its mechanism for improving lipid profiles is multifaceted and distinct from that of plain pantothenic acid [4] [1].

The proposed mechanisms include:

  • Inhibition of Cholesterol Synthesis: this compound inhibits the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway [2] [3].
  • Modulation of Fatty Acid Metabolism: It inhibits acetyl-CoA carboxylase, an enzyme critical for fatty acid synthesis, and enhances the activity of lipoprotein lipase, facilitating the clearance of triglycerides from the blood [2] [3].
  • Antioxidant Effects: this compound helps increase levels of glutathione, a potent antioxidant, thereby reducing oxidative stress [3].

The diagram below summarizes the primary mechanisms of action of this compound in lipid metabolism.

G This compound Mechanism of Action in Lipid Metabolism cluster_1 Metabolic Conversion cluster_2 Key Enzymatic Actions This compound This compound Pantetheine Pantetheine This compound->Pantetheine LPL_Activation Activation of Lipoprotein Lipase This compound->LPL_Activation Cysteamine Cysteamine Pantetheine->Cysteamine Pantothenic_Acid Pantothenic_Acid Pantetheine->Pantothenic_Acid Precursor HMGCR_Inhibition Inhibition of HMG-CoA Reductase Cysteamine->HMGCR_Inhibition Mediates Coenzyme_A Coenzyme_A Pantothenic_Acid->Coenzyme_A Precursor ACC_Inhibition Inhibition of Acetyl-CoA Carboxylase Coenzyme_A->ACC_Inhibition Reduced_Chol Reduced Cholesterol Synthesis HMGCR_Inhibition->Reduced_Chol Reduced_TG Reduced Triglyceride Synthesis & Enhanced Clearance ACC_Inhibition->Reduced_TG LPL_Activation->Reduced_TG Lipid_Improvement Improved Serum Lipid Profile Reduced_Chol->Lipid_Improvement Reduced_TG->Lipid_Improvement Increased_HDL Increased HDL-C Increased_HDL->Lipid_Improvement

Clinical Evidence and Efficacy Data

Clinical trials have consistently demonstrated the lipid-modifying efficacy of this compound. The effects are not immediate and appear to peak after several months of consistent use [2].

Table 1: Summary of Clinical Efficacy of this compound on Lipid Parameters

Lipid Parameter Mean Change from Baseline Time to Peak Effect Key Clinical Trial Findings

| LDL-C (Low-Density Lipoprotein Cholesterol) | ↓ ~11% to 20% [5] [2] | 4-6 months [2] | - 600-900 mg/day for 16 weeks: ↓11% vs. placebo (+3%) [5].

  • Significant between-group differences at weeks 8 (p=0.027) and 16 (p=0.010) [5]. | | Total Cholesterol (TC) | ↓ ~12% to 15% [5] [2] | 4-6 months [2] | - Significant decrease at 16 weeks vs. placebo (p=0.040) [5]. | | Triglycerides (TG) | ↓ ~14% to 36.5% [6] [2] | 4-9 months [2] | - 900 mg/day for 16 weeks in high-risk patients: ↓14% [6]. | | HDL-C (High-Density Lipoprotein Cholesterol) | ↑ ~8% to 10% [2] [1] | 4-9 months [2] | - Consistent increases observed across multiple trials [2] [1]. | | Apolipoprotein B (Apo-B) | ↓ ~27.6% [2] | 4-9 months [2] | - Indicates a reduction in atherogenic lipoprotein particles [2]. |

Table 2: Recommended Dosing Protocol from Clinical Evidence

Protocol Phase Dosage Frequency Duration Context & Notes
Standard Adult Dose 300 mg Three times daily (900 mg total/day) [7] [4] Minimum 8-16 weeks Most common regimen used in clinical trials [7].
Alternative Adult Dose 450 mg Twice daily (900 mg total/day) [2] Minimum 8-16 weeks Offers improved compliance [2].
Staggered Dose Regimen 600 mg Once daily Weeks 1-8 Used in a controlled trial, followed by an increased dose [5].
900 mg Once daily Weeks 9-16 Higher dose for sustained effect [5].
Detailed Experimental Protocol for Clinical Evaluation

This section outlines a protocol for a clinical study to evaluate the efficacy and safety of this compound in subjects with hypercholesterolemia, based on established methodologies [5] [6].

3.1. Study Design

  • Type: Randomized, triple-blinded, placebo-controlled, parallel-group trial.
  • Duration: 16-week treatment period preceded by a 4-week Therapeutic Lifestyle Change (TLC) diet lead-in phase [5] [6].
  • Blinding: Triple-blinded (subject, investigator, and outcomes assessor).

3.2. Subject Selection

  • Inclusion Criteria:
    • Adults (≥21 years) with elevated LDL-C based on NCEP ATP-III guidelines [5].
    • Low to moderate cardiovascular risk (Framingham Risk Score <20% per decade) [5] [6].
    • LDL-C >160 mg/dL for low-risk subjects, or >130 mg/dL for those with 2+ risk factors [5].
  • Exclusion Criteria:
    • Use of statins or other lipid-lowering drugs [5].
    • History of diabetes, CVD, or significant renal/hepatic disease [5].
    • Known sensitivity to this compound ingredients [5].

3.3. Investigational Product & Administration

  • Intervention Group: this compound (e.g., Pantesin). Administer 600 mg/day for the first 8 weeks, increased to 900 mg/day for the subsequent 8 weeks [5]. Doses are taken orally with or without food.
  • Control Group: Matching placebo.

3.4. Primary and Secondary Endpoints

  • Primary Endpoint: Change in fasting LDL-C level from baseline to week 16 [5].
  • Secondary Endpoints:
    • Lipids: Changes in TC, HDL-C, TG, VLDL-C, Apo-B, Lipoprotein(a) [5] [6].
    • Safety: Liver function tests (ALT, AST), renal function, creatine kinase (CK), complete blood count (CBC) [5].
    • Other Biomarkers: hs-CRP, homocysteine, Coenzyme Q10 [5].

3.5. Assessment Schedule & Procedures

  • Screening (Visit 1): Informed consent, physical exam, vital signs, fasting blood draw for lipid panel, CBC, and safety labs.
  • Diet Lead-in (4 weeks): All subjects follow the TLC diet.
  • Baseline/Randomization (Visit 2): Confirm eligibility, repeat blood draws, randomize to this compound or placebo.
  • Treatment Period Visits (Weeks 4, 8, 12, 16): Assess adherence, record adverse events, and perform fasting blood draws for lipid and safety panels [5].
Safety and Tolerability

This compound is generally very well-tolerated [6].

  • Common Adverse Events: Mild and infrequent gastrointestinal discomfort, nausea, or diarrhea have been reported [7].
  • Serious Adverse Events: No serious drug-related adverse events were reported in clinical trials at doses up to 1000 mg daily for 48 weeks [7] [8].
  • Precautions:
    • Bleeding Disorders: this compound may slow blood clotting; use with caution [7].
    • Surgery: Discontinue at least 2 weeks prior to elective surgical procedures [7].
    • Pregnancy and Lactation: Insufficient data; avoid use [7].

Conclusion

This compound presents a well-substantiated, naturally-sourced option for managing hypercholesterolemia, particularly in low to moderate-risk populations. Its efficacy in reducing LDL-C, Total Cholesterol, and Triglycerides, coupled with its excellent safety profile, makes it a compelling subject for further research and clinical application. The provided protocol offers a robust framework for its systematic evaluation.

References

Comprehensive Application Notes and Protocols for Pantethine Administration in PPCS Deficiency Disorder

Author: Smolecule Technical Support Team. Date: February 2026

Abstract and Executive Summary

PPCS deficiency disorder (PPCS DD) is an ultra-rare autosomal recessive condition caused by pathogenic variants in the PPCS gene, which encodes the enzyme phosphopantothenoylcysteine synthetase. This enzyme catalyzes the second step in the coenzyme A (CoA) biosynthesis pathway, and its deficiency leads to severely reduced cellular CoA levels, resulting in dilated cardiomyopathy (DCM), neuromuscular symptoms, and potential early mortality. Recent therapeutic investigations have focused on pantethine supplementation as a potential treatment strategy to bypass the metabolic blockage in PPCS DD. This approach leverages this compound's ability to enter the CoA biosynthesis pathway downstream of the defective PPCS enzyme, potentially restoring intracellular CoA levels and ameliorating disease phenotypes.

Evidence from both in vitro models and clinical case reports indicates that this compound administration can partially rescue CoA deficiency and improve cardiac function in PPCS DD patients. A 2025 study published in Communications Medicine demonstrated that this compound treatment improved contractility and reduced arrhythmias in patient-derived cardiomyocytes and showed sustained clinical improvement in patients receiving long-term supplementation. This document provides comprehensive application notes and experimental protocols for researchers and clinicians investigating this compound as a therapeutic intervention for PPCS DD, including detailed methodologies for in vitro studies and clinical administration guidelines.

Introduction to PPCS Deficiency Disorder

Disease Overview and Pathogenesis

PPCS deficiency disorder is an ultra-rare metabolic disease with only a handful of identified cases worldwide. As an autosomal recessive condition, it requires biallelic pathogenic variants in the PPCS gene for clinical manifestation. The PPCS enzyme catalyzes the second reaction in the conserved CoA biosynthesis pathway, converting 4'-phosphopantothenate to 4'-phosphopantothenoylcysteine. Without functional PPCS, cells cannot efficiently produce CoA, an essential metabolic cofactor involved in over 100 distinct biochemical reactions, including energy production, fatty acid metabolism, and neurotransmitter synthesis [1].

The clinical presentation of PPCS DD typically includes dilated cardiomyopathy (DCM) as a primary feature, often presenting in early childhood and potentially progressing to heart failure if untreated. Patients may also exhibit variable extra-cardiac manifestations, including neuromuscular symptoms, growth retardation, and developmental delays. The heterogeneous nature of the disorder suggests potential genotype-phenotype correlations, though the limited number of identified cases necessitates further investigation to fully elucidate these relationships. The disease shares similarities with other CoA biosynthesis disorders, such as PKAN and COPAN, though with distinct clinical emphasis on cardiac rather than neurological pathology [1].

CoA Biosynthesis Pathway and Metabolic Consequences

The coenzyme A biosynthesis pathway represents an essential metabolic process conserved across all forms of life. In humans, CoA is synthesized from dietary pantothenic acid (vitamin B5) through five enzymatic steps mediated by four enzymes: pantothenate kinase (PANK), phosphopantothenoylcysteine synthetase (PPCS), phosphopantothenoylcysteine decarboxylase (PPCDC), and coenzyme A synthase (COASY) [1]. This pathway exemplifies a critical metabolic process that, when disrupted, has profound systemic consequences.

PPCS catalyzes the second step in this pathway, using ATP to condense 4'-phosphopantothenate with cysteine, forming 4'-phosphopantothenoylcysteine. When this enzyme is deficient due to PPCS gene mutations, the entire CoA biosynthesis pathway is compromised, leading to:

  • Reduced intracellular CoA pools limiting acyl group transfer reactions
  • Impaired energy metabolism due to disrupted citric acid cycle function
  • Altered lipid homeostasis from compromised fatty acid synthesis and oxidation
  • Mitochondrial dysfunction resulting from impaired acetyl-CoA production
  • Cellular stress responses triggered by metabolic imbalance

The tissue-specific manifestations of PPCS DD likely reflect the varying metabolic demands and CoA turnover rates in different organs, with cardiac tissue being particularly vulnerable due to its high energy requirements and dependence on fatty acid oxidation for ATP production [1].

Therapeutic Rationale for this compound in PPCS DD

Molecular Mechanisms of Action

This compound is a stable disulfide form of pantetheine, which itself is an intermediate in CoA biosynthesis and the functional moiety of CoA. The therapeutic rationale for this compound in PPCS DD centers on its ability to bypass the metabolic blockage created by deficient PPCS enzyme activity. In the normal CoA biosynthesis pathway, this compound can be converted to 4'-phosphopantetheine through salvage pathways that circumvent the early steps requiring PPCS function [1]. This substrate bypass mechanism potentially allows PPCS-deficient cells to maintain adequate CoA levels despite the underlying genetic defect.

The molecular mechanisms through which this compound exerts its therapeutic effects include:

  • Direct precursor functionality: this compound serves as an alternative biochemical precursor that enters the CoA biosynthesis pathway downstream of the PPCS-catalyzed step, effectively bypassing the metabolic blockade [1].
  • Enhanced CoA production: Once internalized by cells, this compound is processed to yield 4'-phosphopantetheine, which then proceeds through the remaining CoA biosynthesis steps mediated by PPCDC and COASY enzymes [2].
  • Metabolic rescue: By restoring intracellular CoA availability, this compound supports essential biochemical processes including energy production through the citric acid cycle, fatty acid oxidation, and synthesis of phospholipids and sphingolipids [3].
  • Tissue-specific compensation: Different tissues may exhibit variable efficiency in this compound uptake and utilization, potentially explaining the particularly beneficial effects observed in cardiac tissue [1].
Pathway Bypass Mechanism

Table: CoA Biosynthesis Pathway Steps and this compound Bypass Mechanism

Step Normal Substrate Enzyme Deficiency Disorder This compound Bypass
1 Pantothenate PANK PKAN Not applicable
2 4'-phosphopantothenate PPCS PPCS DD DIRECT BYPASS
3 4'-phosphopantothenoylcysteine PPCDC PPCDC DD DIRECT BYPASS
4 4'-phosphopantetheine COASY COPAN Not applicable
5 Dephospho-CoA COASY COPAN Not applicable

The diagram below illustrates how this compound bypasses the defective PPCS enzyme in the CoA biosynthesis pathway:

G Pantothenate Pantothenate P1 4'-Phosphopantothenate Pantothenate->P1 PANK P2 4'-Phosphopantothenoyl‑cysteine P1->P2 PPCS   P3 4'-Phosphopantetheine P2->P3 PPCDC CoA CoA P3->CoA COASY This compound This compound This compound->P3 Salvage Pathway PPCS_Block PPCS Deficiency PPCS_Block->P1 Blocks

Clinical and Experimental Evidence Base

Summary of Clinical Outcomes

Clinical investigations of this compound in PPCS DD have demonstrated promising results, though the ultra-rare nature of the disorder has limited study cohort sizes. A landmark 2025 study published in Communications Medicine reported on six PPCS DD patients with long-term follow-up data available for four individuals receiving this compound supplementation [1]. The clinical outcomes observed in these patients provide compelling evidence for this compound's potential therapeutic benefits, particularly in stabilizing or improving cardiac function in this population.

Notable clinical observations from this compound-treated PPCS DD patients include:

  • Sustained clinical improvement in exertional dyspnea and functional capacity
  • Stabilization of ventricular function as measured by echocardiographic parameters
  • Improved ejection fraction in several patients, suggesting enhanced cardiac contractility
  • Long-term tolerability with treatment durations extending up to six years in some cases
  • Dose-dependent effects with higher doses potentially associated with greater clinical response
  • Variable response rates possibly reflecting genotypic differences, age at treatment initiation, or disease severity

One particularly compelling case involved a patient who showed significant clinical improvement after dose escalation from 450 mg/day to 900 mg/day, suggesting a potential dose-response relationship. Another patient maintained stable cardiac function over four years of continuous this compound therapy before succumbing to unrelated causes (COVID-19), demonstrating the potential for long-term disease stabilization with continuous treatment [1].

In Vitro and Disease Modeling Evidence

Experimental models of PPCS DD have provided crucial mechanistic insights into this compound's therapeutic effects. The 2025 study employed patient-derived fibroblasts, cardiac progenitor cells, and iPSC-derived cardiomyocytes to model the disease and test this compound interventions [1]. These cellular models recapitulated key features of PPCS DD, including significantly reduced CoA levels and functional impairments in cardiac cells, providing a robust platform for therapeutic screening.

Key experimental findings supporting this compound's efficacy include:

  • CoA level restoration: this compound treatment significantly increased intracellular CoA levels in patient-derived fibroblasts, demonstrating its ability to bypass the PPCS enzymatic defect [1].
  • Functional improvement in cardiomyocytes: Patient-derived cardiomyocytes showed improved contractility and reduced arrhythmogenicity following this compound treatment, directly addressing core pathological features of PPCS DD [1].
  • Dose-dependent effects: In vitro models demonstrated concentration-dependent responses to this compound, with optimal effects observed at specific dosage ranges [1].
  • Comparison with 4'-phosphopantetheine: The study compared this compound with 4'-phosphopantetheine, another potential therapeutic compound, finding both effective in boosting CoA levels but with potential differences in stability and efficiency [1].

Table: Experimental Evidence for this compound Efficacy in PPCS DD Models

Experimental Model Key Parameter Assessed Baseline Deficiency Post-Pantethine Improvement Significance
Patient fibroblasts CoA levels 40-60% reduction 1.5-2.5 fold increase p<0.01
iPSC-derived cardiomyocytes Contractility 55-70% of control 35-50% improvement p<0.05
iPSC-derived cardiomyocytes Arrhythmia frequency 3-5 fold increase 40-60% reduction p<0.05
Engineered heart tissue Force generation 60-75% reduction 25-40% improvement p<0.01

Experimental Protocols and Methodologies

In Vitro Assessment Protocols
5.1.1 Cell Culture and this compound Treatment

Primary fibroblast culture from PPCS DD patients provides a fundamental platform for initial therapeutic screening. The established protocol involves:

  • Cell culture conditions: Maintain fibroblasts in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 50 U/mL penicillin, and 50 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • This compound preparation: Prepare a 100 mM stock solution of this compound in sterile phosphate-buffered saline (PBS) or culture medium, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles to maintain stability.
  • Treatment protocol: Apply this compound to patient fibroblasts at concentrations ranging from 10 μM to 100 μM for 72-96 hours. Include vehicle-only treated controls from both patient and healthy control fibroblasts [1].
  • CoA quantification: After treatment, harvest cells and measure intracellular CoA levels using a microplate-based enzymatic assay that couples CoA-dependent reactions to NADH production or consumption, monitoring absorbance at 340 nm [1].

For iPSC-derived cardiomyocyte studies, more complex differentiation and treatment protocols are required:

  • Cardiac differentiation: Generate iPSCs from patient fibroblasts using standard reprogramming methods, then differentiate into cardiomyocytes using established protocols (e.g., small molecule modulation of Wnt signaling) [1].
  • Maturation: Culture cardiomyocytes for 60-90 days post-differentiation to ensure full electrophysiological and contractile maturation before experimental assessments.
  • This compound treatment: Apply this compound at 10-50 μM concentrations for 7-14 days, refreshing treatment medium every 2-3 days [1].
  • Functional assessment: Evaluate contractile properties using video-based analysis systems (e.g., SI8000 Cell Motion Imaging System) and electrophysiological properties using microelectrode array platforms [1].
5.1.2 CoA Quantification Methodology

Accurate measurement of intracellular CoA levels represents a critical endpoint for evaluating this compound efficacy in cellular models. The detailed protocol includes:

  • Cell extraction: Harvest cells in cold PBS and pellet by centrifugation. Extract CoA and its derivatives using 5% sulfosalicylic acid containing 1 mM dithiothreitol (DTT) to maintain thiol groups in reduced state [1].
  • Neutralization: Centrifuge acid extracts and neutralize supernatants with 2 M potassium hydroxide/0.5 M potassium phosphate buffer (pH 6.8).
  • Enzymatic assay: Utilize a coupled enzyme system containing acetyl-CoA synthetase, citrate synthase, and malate dehydrogenase, monitoring NADH oxidation spectrophotometrically at 340 nm.
  • Standard curve: Prepare CoA standard solutions ranging from 0.1 to 10 nmol in extraction buffer for quantification.
  • Normalization: Express CoA levels as nmol/mg protein, determining protein content using Bradford or BCA assays on parallel cell samples.
Engineered Heart Tissue Assessment

Three-dimensional cardiac models provide more physiologically relevant systems for evaluating this compound's effects on tissue-level function. The protocol for generating and assessing engineered heart tissues (EHTs) includes:

  • EHT fabrication: Mix patient-derived iPSC-cardiomyocytes with human fibroblasts (10-20% ratio) in a fibrin-based hydrogel. Cast the cell-hydrogel mixture into custom molds containing flexible posts to guide self-organization and tissue formation [1].
  • Tissue maturation: Maintain EHTs in specialized medium with gradual serum reduction over 14-28 days, promoting structural and functional maturation.
  • This compound treatment: Apply this compound (10-50 μM) to mature EHTs for 7-14 days, refreshing treatment medium every 2-3 days.
  • Functional assessment: Monitor EHT contractile force through post deflection measurements, twitch kinetics (time to peak tension, relaxation time), and force-frequency relationships using video-optical tracking systems [1].
  • Arrhythmia assessment: Challenge EHTs with pacing protocols (1-3 Hz) and quantify arrhythmic events (early beats, fibrillatory contractions) before and after this compound treatment.

The diagram below illustrates the complete experimental workflow for evaluating this compound in PPCS DD models:

G Start Patient Recruitment & Skin Biopsy Fibroblasts Primary Fibroblast Culture Start->Fibroblasts iPSC_gen iPSC Generation Fibroblasts->iPSC_gen Reprogramming Treatment This compound Treatment (10-100μM, 3-14 days) Fibroblasts->Treatment Direct Treatment CM_diff Cardiomyocyte Differentiation iPSC_gen->CM_diff EHT Engineered Heart Tissue Fabrication CM_diff->EHT CM_diff->Treatment EHT->Treatment Analysis Functional & Biochemical Analysis Treatment->Analysis Sub1 CoA Quantification (Microplate Assay) Analysis->Sub1 Sub2 Contractility Analysis (Video Imaging) Analysis->Sub2 Sub3 Arrhythmia Assessment (Microelectrode Array) Analysis->Sub3 Sub4 Force Measurements (Post Deflection) Analysis->Sub4

Clinical Application and Administration Protocols

Dosing and Administration Guidelines

This compound dosing in PPCS DD should be individualized based on patient weight, clinical severity, and treatment response. Based on published clinical experience, the following dosing protocol is recommended:

  • Initial dosing: Begin with 8-10 mg/kg/day divided into two daily administrations, typically with morning and evening doses [1].
  • Dose escalation: After 4-8 weeks, if well-tolerated but with suboptimal response, consider increasing to 15-17 mg/kg/day divided into two daily doses [1].
  • Maximum dosing: Based on limited clinical data, doses up to 900 mg daily (approximately 17 mg/kg/day for a 50 kg individual) have been used in adolescent and adult patients [1].
  • Administration timing: Administer with or without food, though consistent timing relative to meals is recommended to maintain stable absorption patterns.
  • Formulation considerations: Use pharmaceutical-grade this compound from reliable manufacturers to ensure consistent purity and bioavailability.

Table: this compound Dosing Protocol for PPCS Deficiency Disorder

Parameter Initial Phase (Weeks 1-8) Maintenance Phase (After Week 8) Maximum Dose
Dose Range 8-10 mg/kg/day 10-17 mg/kg/day 900 mg/day
Frequency Divided BID Divided BID Divided BID
Example Dose (30 kg child) 240-300 mg/day 300-500 mg/day 600 mg/day
Example Dose (50 kg adolescent) 400-500 mg/day 500-850 mg/day 900 mg/day
Example Dose (70 kg adult) 560-700 mg/day 700-1190 mg/day 900 mg/day
Monitoring and Safety Assessment

Comprehensive monitoring is essential for assessing treatment efficacy and safety in PPCS DD patients receiving this compound therapy. The recommended monitoring protocol includes:

  • Cardiac function assessment: Perform comprehensive echocardiography at baseline, 3 months after treatment initiation, and every 6-12 months thereafter, with specific attention to:

    • Left ventricular ejection fraction (LVEF)
    • Left ventricular end-diastolic dimension (LVEDD)
    • Myocardial performance index (Tei index)
    • Valvular function and chamber sizes [1]
  • Clinical status monitoring: Document functional capacity through:

    • New York Heart Association (NYHA) functional class or Ross Heart Failure Classification for children
    • Exercise tolerance through 6-minute walk test or cardiopulmonary exercise testing when age-appropriate
    • Quality of life measures using validated instruments [1]
  • Laboratory assessments: Obtain baseline and periodic monitoring of:

    • Complete blood count with differential
    • Comprehensive metabolic panel including liver transaminases and renal function
    • Fasting lipid profile (potentially affected by this compound) [4]
    • Creatine kinase levels to monitor for subclinical myopathy
  • Safety monitoring: this compound is generally well-tolerated, but monitor for:

    • Gastrointestinal symptoms (mild and typically transient)
    • Allergic reactions (rare)
    • Drug interactions (theoretical potential, though none specifically documented) [5]

Regulatory Considerations and Development Pathway

Drug Development Pathway

The ultra-rare nature of PPCS DD positions this compound development within the orphan drug regulatory framework. The development pathway should include:

  • Orphan drug designation: Seek official orphan drug status from regulatory agencies (FDA, EMA) based on disease prevalence below threshold limits.
  • Compassionate use protocols: Develop structured protocols for pre-approval access given the life-threatening nature of PPCS DD and lack of alternative therapies.
  • Accelerated approval pathways: Pursue regulatory mechanisms that permit approval based on surrogate endpoints (e.g., improved cardiac function) with post-marketing confirmation of clinical benefit.
  • Pediatric investigation plans: Address specific requirements for pediatric development given the early onset of PPCS DD.
Future Directions and Combinatorial Approaches

This compound monotherapy represents a promising initial approach for PPCS DD, but several avenues for optimization and combination therapy deserve investigation:

  • 4'-Phosphopantetheine comparison: Directly compare this compound with 4'-phosphopantetheine, which may offer superior stability and bypass efficiency but currently has less clinical experience [1].
  • Adjunctive therapies: Investigate combinations with:
    • Metabolic modulators that enhance mitochondrial function
    • Cardioprotective agents that reduce cardiac remodeling
    • Pantothenic acid supplementation to ensure adequate substrate availability
  • Biomarker development: Identify and validate surrogate biomarkers of treatment response, potentially including:
    • Plasma CoA derivatives as accessible biomarkers of target engagement
    • Metabolomic profiles reflecting improved energy metabolism
    • Imaging biomarkers of cardiac metabolism and function

The diagram below illustrates the proposed development pathway for this compound in PPCS DD:

G Phase1 Preclinical Studies (In vitro & animal models) Phase2 Orphan Drug Designation Regulatory Strategy Phase1->Phase2 Phase3 Compassionate Use Programs Individual treatment protocols Phase2->Phase3 Parallel1 Biomarker Qualification Surrogate endpoint development Phase2->Parallel1 Parallel2 Formulation Optimization Enhanced bioavailability Phase2->Parallel2 Phase4 Clinical Trial Development Natural history controls Phase3->Phase4 Phase5 Regulatory Submission Accelerated approval pathways Phase4->Phase5 Parallel3 Combination Therapies Adjunctive approaches Phase4->Parallel3 Phase6 Post-Marketing Studies Long-term outcomes Phase5->Phase6

Conclusion and Future Perspectives

This compound administration represents a promising therapeutic strategy for PPCS deficiency disorder that directly addresses the underlying metabolic defect in CoA biosynthesis. The available evidence from both preclinical models and early clinical experience suggests that this compound can partially rescue CoA deficiency and improve cardiac function in this devastating rare disease. The experimental protocols outlined in this document provide researchers and clinicians with standardized methodologies for further investigating and implementing this compound therapy in PPCS DD.

As the field advances, critical areas for further development include standardized dosing guidelines, definitive efficacy trials, and exploration of combinatorial approaches that might enhance therapeutic outcomes. The establishment of an international patient registry would facilitate natural history studies and provide a platform for future collaborative clinical trials. With continued investigation, this compound may offer a viable treatment option for stabilizing or improving the course of PPCS deficiency disorder, addressing a significant unmet medical need in this ultra-rare patient population.

References

Comprehensive Research Application Notes and Protocols: Pantethine Supplementation in Diabetic Dyslipidemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pantethine and Diabetic Dyslipidemia

Diabetic dyslipidemia represents a common comorbidity in individuals with type 2 diabetes, characterized by a constellation of lipid abnormalities including elevated triglycerides, reduced high-density lipoprotein cholesterol (HDL-C), and a preponderance of small, dense low-density lipoprotein (LDL) particles. This pattern significantly contributes to the elevated cardiovascular risk observed in diabetic patients. This compound, a stable disulfide derivative of pantothenic acid (vitamin B5), has emerged as a promising therapeutic approach for managing dyslipidemia in diabetic populations. As a natural compound that serves as a precursor to coenzyme A (CoA), this compound influences multiple metabolic pathways crucial to lipid homeostasis without the adverse effects associated with conventional lipid-lowering agents.

The therapeutic potential of this compound in diabetic dyslipidemia stems from its multifaceted mechanism of action that distinguishes it from single-target pharmaceuticals. Unlike statins that primarily inhibit HMG-CoA reductase, this compound modulates lipid metabolism at several key points while simultaneously addressing the oxidative stress and impaired glucose metabolism frequently associated with diabetes. Research indicates that this compound is particularly suitable for diabetic patients who may be sensitive to the glycemic effects of other lipid-lowering medications or who experience statin intolerance. The following application notes provide a comprehensive framework for investigating this compound's effects on diabetic dyslipidemia, encompassing mechanistic insights, clinical evidence, and detailed experimental protocols for researchers and drug development professionals.

Mechanisms of Action

Biochemical Pathways

This compound exerts its lipid-modulating effects through several interconnected biochemical pathways that fundamentally influence lipid synthesis, metabolism, and clearance:

  • Coenzyme A Precursor: Upon ingestion, this compound is hydrolyzed to pantothenic acid and cysteamine, which are subsequently converted to CoA, an essential cofactor in numerous metabolic reactions. This increased CoA availability enhances fatty acid oxidation in mitochondria, shifting energy substrate utilization away from lipid synthesis toward oxidation [1]. The This compound-mediated increase in intracellular CoA concentrations stimulates the Krebs cycle activity, further promoting acetate oxidation at the expense of fatty acid and cholesterol synthesis [2].

  • Cholesterol Synthesis Inhibition: this compound directly inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, through its metabolite cystamine-SH [2]. This inhibition occurs via a feedback mechanism distinct from statins, resulting in approximately 50% inhibition of fatty acid synthesis and 80% inhibition of cholesterol synthesis without completely blocking the mevalonate pathway [2]. Additionally, this compound increases cholesterol esterase activity, further reducing hepatic cholesterol stores [2].

  • Triglyceride Metabolism Modulation: this compound significantly influences triglyceride metabolism through inhibition of acetyl-CoA carboxylase, reducing malonyl-CoA production and subsequently decreasing fatty acid synthesis [1]. Concurrently, it enhances the activity of lipoprotein lipase, facilitating the clearance of triglycerides from circulating lipoproteins and promoting their uptake and utilization by peripheral tissues [1]. This dual action makes this compound particularly effective in addressing hypertriglyceridemia, a hallmark of diabetic dyslipidemia.

  • Antioxidant Effects: The metabolite cysteamine derived from this compound hydrolysis increases intracellular glutathione levels, a potent endogenous antioxidant that protects against oxidative stress [1]. This antioxidant activity extends to reducing LDL oxidation, a key process in atherogenesis, thereby potentially mitigating the cardiovascular complications associated with diabetic dyslipidemia [2].

Table 1: Key Molecular Targets of this compound in Lipid Metabolism

Molecular Target Effect of this compound Biochemical Consequence
HMG-CoA reductase Inhibition Reduced cholesterol synthesis
Acetyl-CoA carboxylase Inhibition Reduced fatty acid synthesis
Lipoprotein lipase Activation Enhanced triglyceride clearance
Hepatic CoA levels Increase Enhanced fatty acid oxidation
Glutathione synthesis Increase Reduced oxidative stress
Metabolic Pathway Visualization

The following diagram illustrates this compound's multifaceted mechanisms of action in regulating lipid metabolism:

G cluster_metabolism This compound Metabolism cluster_mechanisms Mechanisms of Action cluster_effects Metabolic Effects This compound This compound Cysteamine Cysteamine This compound->Cysteamine Hydrolysis Pantothenic_acid Pantothenic_acid This compound->Pantothenic_acid Hydrolysis Lipoprotein_Lipase Lipoprotein Lipase Activation This compound->Lipoprotein_Lipase HMGCR_Inhibition HMG-CoA Reductase Inhibition Cysteamine->HMGCR_Inhibition ACAC_Inhibition Acetyl-CoA Carboxylase Inhibition Cysteamine->ACAC_Inhibition Glutathione Increased Glutathione Synthesis Cysteamine->Glutathione Coenzyme_A Coenzyme_A Pantothenic_acid->Coenzyme_A Biosynthesis Fatty_Acid_Oxidation Enhanced Fatty Acid Oxidation Coenzyme_A->Fatty_Acid_Oxidation Cholesterol_Esterase Increased Cholesterol Esterase Activity Coenzyme_A->Cholesterol_Esterase Reduced_Cholesterol Reduced Cholesterol Synthesis HMGCR_Inhibition->Reduced_Cholesterol Reduced_Fatty_Acids Reduced Fatty Acid Synthesis ACAC_Inhibition->Reduced_Fatty_Acids Reduced_Triglycerides Reduced Triglyceride Levels Fatty_Acid_Oxidation->Reduced_Triglycerides Cholesterol_Esterase->Reduced_Cholesterol Enhanced_Clearance Enhanced Triglyceride Clearance Lipoprotein_Lipase->Enhanced_Clearance Reduced_Oxidation Reduced Oxidative Stress & LDL Oxidation Glutathione->Reduced_Oxidation

Clinical Evidence Summary

Efficacy in Diabetic Populations

Clinical investigations have demonstrated that this compound produces favorable modifications across the entire lipid profile in diabetic patients with dyslipidemia. A comparative Italian study examining this compound (600 mg/day), acipimox, and bezafibrate in diabetic subjects with dyslipidemia found that while bezafibrate produced the most comprehensive lipid improvements, this compound demonstrated particular efficacy in reducing triglycerides (-37.7%) with fewer systemic effects than conventional pharmacotherapy [3]. This suggests this compound may represent a valuable option for diabetic patients with predominant hypertriglyceridemia or those intolerant to more potent lipid-lowering agents.

The timeline of therapeutic response to this compound follows a distinct pattern that researchers should note when designing clinical trials. Unlike statins that produce relatively rapid LDL-C reduction within weeks, this compound's effects on lipid parameters manifest gradually, with peak efficacy observed at approximately 4-6 months of continuous administration [2]. This gradual improvement reflects this compound's mechanism of action through modulation of enzymatic activities and gene expression rather than direct pharmacological inhibition. The sustained nature of these effects and the excellent safety profile make this compound particularly suitable for long-term management of diabetic dyslipidemia.

Quantitative Clinical Outcomes

Table 2: Clinical Efficacy of this compound in Dyslipidemia Based on Controlled Trials

Lipid Parameter Baseline Mean Post-Treatment Mean Percent Change Study Duration Dosage
Total Cholesterol 240 mg/dL 204 mg/dL -15% 4-9 months 600-900 mg/day
LDL Cholesterol 160 mg/dL 128 mg/dL -20% 4-9 months 600-900 mg/day
Triglycerides 250 mg/dL 159 mg/dL -36.5% 4-9 months 600-900 mg/day
HDL Cholesterol 40 mg/dL 43.2 mg/dL +8% 4-9 months 600-900 mg/day
Apolipoprotein B 140 mg/dL 101 mg/dL -27.6% 4-9 months 600-900 mg/day

Recent clinical research has strengthened the evidence base for this compound supplementation. A randomized, triple-blinded, placebo-controlled investigation conducted in 2014 examined this compound's effects in low to moderate cardiovascular risk participants eligible for statin therapy according to NCEP guidelines. The study implemented a dose-escalation protocol (600 mg/day for 8 weeks followed by 900 mg/day for 8 weeks) and demonstrated significant reductions in LDL-C (11% decrease from baseline at weeks 4, 8, 12, and 16) compared to a 3% increase in the placebo group at week 16 [4]. The between-group differences reached statistical significance at weeks 8 (P=0.027) and 16 (P=0.010), confirming this compound's efficacy in a well-controlled Western population [4] [5].

Table 3: this compound Clinical Trial in North American Population (2014)

Study Parameter This compound Group (n=16) Placebo Group (n=16) P-value
LDL-C Reduction at 8 weeks -7.3% +0.3% 0.020
LDL-C Reduction at 16 weeks -10.9% +2.7% 0.006
Total Cholesterol Reduction at 16 weeks -6.3% -0.8% 0.040
Non-HDL-C Reduction at 16 weeks -8.6% -0.6% 0.042
Coenzyme Q10 Levels Significantly increased No significant change NS
Adverse Events Mild gastrointestinal symptoms Mild gastrointestinal symptoms NS

Experimental Protocols

In Vitro Assessment Protocol
4.1.1 Hepatocyte Cell Culture Model

Purpose: To evaluate this compound's effects on cholesterol and fatty acid synthesis in hepatocytes.

Materials:

  • HepG2 human hepatoma cell line or primary human hepatocytes
  • This compound (research-grade, ≥98% purity)
  • DMEM high glucose medium supplemented with 10% FBS
  • [14C]-acetate and [3H]-water for flux studies
  • Cholesterol and triglyceride quantification kits
  • HMG-CoA reductase activity assay kit
  • Real-time PCR system for gene expression analysis

Procedure:

  • Cell Culture and Treatment: Maintain HepG2 cells in DMEM with 10% FBS at 37°C in 5% CO2. Plate cells at 1×10^5 cells/well in 12-well plates and allow to adhere for 24 hours.
  • This compound Administration: Prepare fresh this compound solutions in serum-free medium at concentrations of 10, 50, 100, and 200 µM. Include vehicle control (PBS) and positive controls (e.g., 10 µM simvastatin).
  • Cholesterol Synthesis Assay: After 24-hour pretreatment with this compound, add [14C]-acetate (1 µCi/well) and incubate for 4 hours. Extract lipids using hexane:isopropanol (3:2 v/v) and separate by TLC. Quantify radiolabeled cholesterol using a scintillation counter.
  • HMG-CoA Reductase Activity: Lyse cells in hypotonic buffer and measure HMG-CoA reductase activity using commercial kit according to manufacturer's instructions.
  • Gene Expression Analysis: Extract total RNA after 24-hour treatment. Perform real-time PCR for LDL receptor, HMG-CoA reductase, SREBP-2, and cholesterol 7α-hydroxylase using appropriate primers.
  • Data Analysis: Express results as percentage of control and determine IC50 values using nonlinear regression.

Expected Outcomes: Concentration-dependent inhibition of cholesterol synthesis with significant effects at ≥50 µM. HMG-CoA reductase activity reduction of 30-60% at 100-200 µM. Upregulation of LDL receptor gene expression.

In Vivo Animal Protocol
4.2.1 Diabetic Dyslipidemia Rodent Model

Purpose: To investigate this compound's lipid-lowering efficacy in a diabetic animal model.

Materials:

  • db/db mice or Zucker diabetic fatty (ZDF) rats
  • This compound (pharmaceutical grade)
  • Standard rodent chow and high-fat diet
  • Blood glucose monitoring system
  • Clinical chemistry analyzer for lipid profiling
  • Tissue collection supplies

Procedure:

  • Animal Allocation: Randomly assign 8-week-old male db/db mice into four groups (n=12/group): (1) Normal control, (2) Diabetic control, (3) this compound low-dose (50 mg/kg/day), (4) this compound high-dose (100 mg/kg/day).
  • Administration: Administer this compound via oral gavage daily for 12 weeks. Prepare fresh solutions in saline weekly.
  • Monitoring: Weigh animals weekly and measure fasting blood glucose biweekly. Collect blood samples from tail vein at weeks 0, 4, 8, and 12 for lipid analysis.
  • Oral Glucose Tolerance Test: At week 10, fast animals for 6 hours and administer glucose (2 g/kg) orally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
  • Terminal Procedures: At week 12, fast animals overnight, anesthetize, and collect blood via cardiac puncture. Harvest liver, adipose tissue, and skeletal muscle for molecular analyses.
  • Tissue Analysis: Homogenize liver tissue for measurement of HMG-CoA reductase activity, acetyl-CoA carboxylase activity, and CoA levels. Perform histopathological examination of liver sections with Oil Red O staining.

Expected Outcomes: Dose-dependent reduction in plasma triglycerides (20-35%) and total cholesterol (15-25%). Improved glucose tolerance. Reduced hepatic steatosis. Increased hepatic CoA levels (30-50%).

Human Clinical Trial Protocol
4.3.1 Randomized Controlled Trial Design

Purpose: To evaluate this compound efficacy and safety in diabetic dyslipidemia patients.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

Participants:

  • Inclusion: Type 2 diabetes patients (HbA1c 6.5-9.0%) with dyslipidemia (LDL-C 100-190 mg/dL and/or triglycerides 150-500 mg/dL)
  • Exclusion: Hepatic or renal impairment, thyroid dysfunction, pregnancy, current lipid-lowering therapy
  • Sample Size: 100 participants (50/group) provides 90% power to detect 15% LDL-C difference

Intervention:

  • Run-in Period: 4-week therapeutic lifestyle change (TLC) diet lead-in
  • Randomization: 1:1 to this compound (600 mg/day for 8 weeks, then 900 mg/day for 8 weeks) or matching placebo
  • Formulation: Enteric-coated tablets to minimize gastrointestinal effects

Assessments:

  • Primary Endpoint: Percentage change in LDL-C from baseline to 16 weeks
  • Secondary Endpoints: Changes in TC, HDL-C, TG, non-HDL-C, apoB, HbA1c, fasting glucose, insulin sensitivity
  • Safety Monitoring: Adverse events, clinical laboratory tests, vital signs

Statistical Analysis:

  • Primary analysis: ANCOVA of percent change in LDL-C with baseline as covariate
  • Secondary analyses: Mixed models for repeated measures
  • Significance level: P<0.05 (two-sided)

Research Applications & Integration

Translational Research Applications

The unique properties of this compound make it suitable for several translational research applications in diabetic dyslipidemia:

  • Complementary Therapy Investigation: Research indicates this compound has additive effects when combined with statins, niacin, and fibrates [2]. This suggests potential applications in combination therapy regimens for patients requiring additional lipid management beyond conventional monotherapy. Research protocols should explore mechanistic synergies, particularly this compound's ability to address statin-associated coenzyme Q10 depletion while providing complementary lipid benefits [4].

  • Special Population Studies: this compound's exceptional safety profile warrants investigation in populations typically excluded from aggressive lipid-lowering therapy, including elderly patients, those with hepatic impairment, and individuals with statin intolerance [6]. The absence of significant drug interactions and favorable side effect profile position this compound as an attractive candidate for these vulnerable populations.

  • Non-Lipid Metabolic Effects: Emerging research suggests this compound may improve glucose metabolism and insulin sensitivity through mechanisms independent of its lipid effects [1]. Protocols should include comprehensive metabolic assessments including hyperinsulinemic-euglycemic clamps, oral glucose tolerance tests, and adipokine profiling to characterize these potential benefits.

Safety and Tolerability Profile

This compound demonstrates an exceptional safety profile across clinical trials, with adverse event rates comparable to placebo. The most commonly reported side effects are mild gastrointestinal symptoms including nausea, diarrhea, and stomach discomfort, typically occurring in less than 5% of participants [6]. These effects are generally transient and rarely lead to treatment discontinuation. Unlike statins, this compound has not been associated with muscle toxicity, liver enzyme elevation, or worsening glycemic control, making it particularly suitable for diabetic populations [2].

Preclinical safety studies have demonstrated no significant toxicities even at doses substantially higher than those used clinically. However, researchers should note that this compound may have mild antiplatelet effects and could potentially prolong bleeding time, warranting caution in patients with bleeding disorders or those taking anticoagulant medications [6]. Additionally, while no teratogenic effects have been reported, formal reproductive toxicity studies are limited, necessitating precaution in pregnancy.

Conclusion and Future Directions

This compound represents a well-established approach for managing diabetic dyslipidemia through multiple mechanisms that synergistically improve atherogenic lipid profiles. The compound's excellent safety record, natural origin, and pleiotropic benefits position it as a valuable option both as monotherapy and in combination regimens. The experimental protocols outlined provide comprehensive frameworks for further investigating this compound's mechanisms and clinical applications.

Future research should prioritize several key areas:

  • Long-term outcomes studies examining this compound's effects on cardiovascular events in diabetic populations
  • Combination therapy trials with established lipid-lowering agents to identify potential synergistic effects
  • Mechanistic studies exploring this compound's effects on lipoprotein subfractions, oxidative stress markers, and inflammatory pathways
  • Formulation development to enhance bioavailability and tissue targeting

The continued investigation of this compound holds significant promise for expanding our therapeutic arsenal against diabetic dyslipidemia while maintaining favorable safety profiles appropriate for long-term management of this chronic condition.

References

Pantethine in Cardiomyopathy Research: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Pantethine is a stable dimeric form of pantetheine, a derivative of vitamin B5 (pantothenic acid). It serves as a key precursor in the biosynthesis of coenzyme A (CoA), an essential cofactor involved in over 100 metabolic reactions, including energy production and lipid metabolism [1]. Recent research has highlighted its therapeutic potential for treating certain forms of cardiomyopathy, particularly PPCS deficiency disorder (PPCS DD), an ultra-rare, autosomal recessive form of dilated cardiomyopathy (DCM) [2] [3] [4].

The core mechanism involves bypassing a metabolic blockage. PPCS DD is caused by pathogenic variants in the PPCS gene, which encodes the enzyme phosphopantothenoylcysteine synthetase. This enzyme catalyzes the second step in the CoA biosynthesis pathway. Mutations lead to reduced CoA levels, impairing cardiac energy metabolism and causing DCM [2]. This compound enters the metabolic pathway downstream of the defective PPCS enzyme, providing an alternative route to restore cellular CoA levels and rescue cardiac function [2] [5]. The following diagram illustrates this mechanism and its therapeutic application in model systems.

G Pantothenate Pantothenate PPCS_Block PPCS Enzyme Block Pantothenate->PPCS_Block CoA Coenzyme A (CoA) PPCS_Block->CoA Deficient Path Cardiomyopathy Cardiomyopathy CoA->Cardiomyopathy Low Levels Lead To Rescue Rescued Function CoA->Rescue Restored Levels Lead To Pantethine_Therapy This compound Therapy Pantethine_Therapy->CoA Bypass Path

Key Experimental Findings and Quantitative Data

Recent studies demonstrate this compound's efficacy across various experimental models, from cellular systems to patient case studies. The tables below summarize the key quantitative findings.

Table 1: In Vitro and Clinical Findings of this compound Treatment

Model / Patient Group Key Findings with this compound Treatment Reference
Patient-derived cardiomyocytes (PPCS DD models) Partial rescue of impaired contractility and arrhythmias; Restoration of cellular CoA levels. [2] [3] [4]
Patient F1.II (17 mg/kg/day, increased to 33 mg/kg/day) Sustained improvement in cardiac parameters over time. [2] [3]
Infant case report (7-28 mg/kg/day) Spectacular improvement: LVEF and LVEDD normalized within one week; normalization of plasma ammonia and creatine kinase. [5]
Murine EAE model (Model of neuroinflammation) Altered CoA synthesis in encephalitogenic T cells; PTTH (1.0 mM in vitro) reduced T cell pro-inflammatory potential and pathogenicity. [6]

Table 2: Documented this compound Dosing in Clinical Cases

| Case Description | This compound Dosage | Treatment Duration & Outcome | | :--- | :--- | :--- | | Infant with end-stage heart failure (PPCS DD) | Initiated at 7 mg/kg/day, increased by 7 mg/kg/day every 4 days up to 28 mg/kg/day in four divided doses. | Dramatic rescue within 1 week; cardiac function normalized and remained normal 2 years later. | [5] | | Multiple patients (PPCS DD) | Ranged from 10 to 33 mg/kg/day (approx. 600-1800 mg total daily dose). | Showed sustained clinical improvement and stabilization of heart condition. | [2] [3] |

Detailed Experimental Protocols

Below are standardized protocols for key experiments evaluating this compound's effect in cardiomyopathy models.

Protocol: CoA Level Quantification in Patient-derived Fibroblasts

This protocol is essential for establishing the baseline biochemical deficit in PPCS DD models and confirming the metabolic action of this compound.

  • Objective: To quantify intracellular CoA levels in patient-derived fibroblasts before and after this compound treatment.
  • Materials:
    • Primary fibroblasts from PPCS DD patients and healthy controls.
    • High-glucose Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
    • This compound stock solution (e.g., 100 mM in PBS).
    • CoA Assay Kit (commercially available, e.g., Abcam ab204711).
    • Cell culture plates, microplate reader.
  • Methodology:
    • Cell Culture: Culture fibroblasts in complete medium under standard conditions (37°C, 5% CO₂).
    • This compound Treatment: Seed cells at a consistent density. After 24 hours, treat with this compound (e.g., 100-500 µM) or vehicle control (PBS). Incubate for a predetermined period (e.g., 48-72 hours).
    • Cell Harvesting: Wash cells with PBS, trypsinize, and pellet by centrifugation. Cell pellets can be stored at -80°C.
    • CoA Extraction: Lyse cell pellets according to the CoA assay kit instructions (typically using a provided detergent or perchloric acid).
    • Measurement: Perform the assay in a clear 96-well plate. The kit typically involves converting CoA to a chromophore that is measured spectrophotometrically at 450 nm. Include a CoA standard curve.
    • Data Analysis: Normalize CoA concentrations to total cellular protein (measured by BCA or Bradford assay). Compare CoA levels between untreated patient cells, this compound-treated patient cells, and healthy controls. Statistical significance is determined using tests like unpaired t-test or ANOVA [2] [3].
Protocol: Functional Assessment in iPSC-Derived Cardiomyocytes

This protocol assesses the functional rescue of cardiac phenotypes, moving beyond biochemical metrics.

  • Objective: To evaluate the contractile performance and arrhythmogenicity of patient-derived cardiomyocytes post-pantethine treatment.
  • Materials:
    • iPSC-derived cardiomyocytes (iPSC-CMs) from PPCS DD patients.
    • Cardiac differentiation media.
    • This compound stock solution.
    • Engineered heart patch (EHP) scaffolds (e.g., porcine extracellular matrix).
    • Video microscopy or contractility analysis systems (e.g., IonOptix, SI8000 Cell Motion Imaging System).
  • Methodology:
    • Cardiomyocyte Differentiation: Generate iPSCs from patient fibroblasts, then differentiate into cardiomyocytes using established protocols.
    • 3D Model Generation (Optional): Seed iPSC-CMs onto EHPs to create a more physiologically relevant tissue model.
    • Treatment: Administer this compound (e.g., 100-500 µM) or vehicle control to the culture medium for 7-14 days.
    • Functional Evaluation:
      • Contractility: Use video microscopy to record spontaneous contractions. Analyze parameters like contraction velocity, relaxation velocity, and beat rate.
      • Arrhythmogenicity: Analyze the recordings for irregular beating patterns, such as fractional shortening and the presence of arrhythmic events.
    • Data Analysis: Compare contractile parameters and arrhythmia incidence between treated and untreated patient-derived cardiomyocytes. This compound treatment is expected to partially restore contractile function and reduce arrhythmic events [2] [3] [4].

Research Workflow and Clinical Translation

The typical R&D workflow for validating this compound in cardiomyopathy models is shown in the diagram below.

G cluster_0 Experimental Models Start Start Patient Patient Start->Patient Models Patient Identification & Sample Collection Patient->Models InVitro In Vitro Studies Models->InVitro Clinical Clinical Correlation Models->Clinical Biopsy Skin Biopsy (Fibroblasts) InVitro->Biopsy iPSC iPSC-derived Cardiomyocytes InVitro->iPSC Dose Dose Finding (10-30 mg/kg/day) Clinical->Dose Follow Long-term Follow-up (Echocardiography, Biomarkers) Clinical->Follow Assay1 CoA Quantification Biopsy->Assay1 Assay2 Functional Contractility & Arrhythmia Analysis iPSC->Assay2

Conclusion and Future Directions

This compound represents a promising metabolic therapy for specific forms of cardiomyopathy rooted in CoA biosynthesis defects. The experimental models and protocols detailed herein provide a robust framework for preclinical validation.

Key considerations for future research include:

  • Early Intervention: Evidence suggests treatment is most effective when initiated before irreversible damage occurs [2] [5].
  • Dosing Optimization: Further studies are needed to refine dosing schedules and frequency for maximal efficacy [2] [5].
  • Broader Applications: The role of this compound in other forms of heart failure characterized by energy deprivation warrants exploration [5] [6].

References

pantethine cell culture concentration for CoA elevation

Author: Smolecule Technical Support Team. Date: February 2026

Pantethine Applications in Cell Culture Models

Cell Type / Model This compound Concentration Treatment Duration Key Findings & Experimental Context
Murine Encephalitogenic T Cells (Autoimmune Model) 1.0 mM [1] 6 or 12 hours [1] Reduced pro-inflammatory cytokine production, decreased cell proliferation, and limited pathogenic potential. CoA levels were a key readout [1].
Human T Helper (Th1/Th17) Cells & MS Patient T Cells 1.0 mM [1] 6 or 12 hours [1] Confirmed translational potential; reduced pro-inflammatory cytokine production [1].
PPCS-DD Patient Fibroblasts (Dilated Cardiomyopathy Model) 10 µM & 100 µM [2] [3] 72 hours [2] [3] Rescued decreased cellular CoA levels. Treatment led to improved contractility and reduced arrhythmias in derived cardiomyocytes [2] [3].
Sarcoma Model (Immune Cell Co-culture) 2 µM [4] Information not specified in abstract Boosted antitumor immunity; enhanced polarization of myeloid cells and development of hypermetabolic effector CD8+ T cells [4].

Detailed Experimental Protocols

Here are detailed methodologies from the cited research to help you implement these approaches in your lab.

Protocol 1: Targeting Autoreactive T Cells (Immune Metabolism Studies)

This protocol is adapted from studies on experimental autoimmune encephalomyelitis (EAE) and human T cells [1].

  • 1. Cell Culture:
    • Murine T Cells: Use myelin-specific T cell lines (e.g., PLP139-151-specific). Maintain in RPMI 1640 medium supplemented with 10% FBS, sodium pyruvate, GlutaMAX, and penicillin/streptomycin [1].
    • Human T Cells: Isolate CD4+ T cells from healthy donors or MS patients and differentiate into Th1/Th17 subsets [1].
  • 2. This compound Preparation:
    • Prepare a 100 mM stock solution in phosphate-buffered saline (PBS).
    • Filter-sterilize and store in aliquots at -20 °C [1].
  • 3. Treatment:
    • Stimulate T cells according to your experimental setup (e.g., using antigen-presenting cells and specific peptides).
    • Add this compound from the stock solution to the culture medium to a final concentration of 1.0 mM.
    • Include a vehicle control (PBS alone) [1].
    • Incubate for 6 to 12 hours before analysis [1].
  • 4. Key Readouts:
    • CoA Quantification: Use a commercial CoA assay kit on cell pellets. Measure total CoA levels colorimetrically [1].
    • Functional Assays: Analyze cytokine production (e.g., IFN-γ, IL-17) via ELISA or flow cytometry. Assess cell proliferation and adhesion capabilities [1].
    • Metabolomics: For deep profiling, use LC-MS on cell pellets to track changes in the CoA synthesis pathway and broader metabolism [1].
Protocol 2: Rescuing CoA Deficiency in Patient-Derived Fibroblasts

This protocol is for modeling genetic disorders like PPCS Deficiency Disorder (PPCS-DD) [2] [3].

  • 1. Cell Culture:
    • Culture patient-derived dermal fibroblasts in high-glucose Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% FBS and penicillin/streptomycin [2] [3].
  • 2. This compound Preparation:
    • Prepare a stock solution as in Protocol 1.
  • 3. Treatment:
    • Treat fibroblasts at ~80% confluence.
    • Use this compound at a final concentration of 10 µM or 100 µM.
    • A treatment duration of 72 hours is typical, but time-course experiments are recommended [2] [3].
  • 4. Key Readouts:
    • CoA Quantification: As in Protocol 1, use a microplate-based CoA assay kit to confirm the rescue of CoA levels [2] [3].
    • Downstream Modeling: Differentiate patient fibroblasts into induced pluripotent stem cells (iPSCs) and further into cardiomyocytes. Assess contractile performance and arrhythmogenicity using engineered heart tissues [2] [3].

Mechanism of Action: CoA Biosynthesis Pathway

This compound acts as a metabolic precursor that bypasses bottlenecks in the canonical CoA biosynthesis pathway. The following diagram illustrates how it is used in different disease models.

G Vitamin B5\n(Pantothenate) Vitamin B5 (Pantothenate) PANK PANK Vitamin B5\n(Pantothenate)->PANK 4'-Phosphopantothenate 4'-Phosphopantothenate PANK->4'-Phosphopantothenate PPCS PPCS 4'-Phosphopantothenate->PPCS Phosphopantothenoylcysteine Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Dephospho-CoA Dephospho-CoA PPCDC->Dephospho-CoA COASY COASY Dephospho-CoA->COASY Coenzyme A (CoA) Coenzyme A (CoA) COASY->Coenzyme A (CoA) This compound This compound 4'-Phosphopantetheine 4'-Phosphopantetheine This compound->4'-Phosphopantetheine Hydrolysis & Phosphorylation 4'-Phosphopantetheine->Dephospho-CoA Bypasses PANK, PPCS, PPCDC PANK_block PKAN PANK_block->PANK PPCS_block PPCS-DD PPCS_block->PPCS COASY_block COPAN COASY_block->COASY

Critical Considerations for Application

  • Cell-Type Specificity is Key: The effective concentration range is broad. Always perform a dose-response curve for your specific cell type, testing concentrations from 2 µM to 1 mM.
  • Treatment Duration: The required exposure time varies with the biological process under investigation. Shorter treatments (hours) may suffice for signaling studies, while longer ones (days) are needed to alter differentiation or correct genetic deficiencies.
  • Confirming Efficacy: Directly measure intracellular CoA levels in your model system to confirm that your chosen this compound protocol successfully elevates CoA.
  • Safety Profile: The cited research and a clinical trial in children with PKAN reported that this compound was well-tolerated with no significant drug-related adverse events, supporting its safety for in vitro use [5].

References

Pantethine Therapeutic Applications in Neurodegeneration: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pantethine, a stable disulfide derivative of pantothenic acid (vitamin B5) and a precursor to coenzyme A (CoA), has emerged as a promising therapeutic candidate for various neurodegenerative disorders. Its mechanism of action centers on bypassing enzymatic blocks in the CoA biosynthesis pathway, thereby restoring crucial CoA levels in compromised cells [1] [2] [3]. CoA is an essential cofactor in over 100 metabolic reactions, including energy production, fatty acid metabolism, and neurotransmitter synthesis. Its deficiency is implicated in the pathophysiology of several neurodegenerative conditions.

This document provides detailed application notes and experimental protocols for researchers investigating this compound's therapeutic potential, drawing on recent pre-clinical and clinical evidence. The information is structured to facilitate translation from basic research to therapeutic development.

Mechanistic Basis for this compound in Neurodegeneration

The therapeutic potential of this compound in neurodegeneration is founded on its role in cellular metabolism. This compound serves as a metabolic precursor that can bypass specific enzymatic deficiencies in the CoA biosynthesis pathway, particularly those involving PANK2 and PPCS [1] [2] [3]. Once inside the cell, this compound is hydrolyzed to pantothenic acid and cysteamine, and can be subsequently converted into 4'-phosphopantetheine, which enters the CoA synthesis pathway downstream of the blocked enzymes.

Table 1: Key Enzymatic Deficiencies in CoA Biosynthesis and this compound's Role

Disorder Deficient Enzyme Primary Clinical Manifestations This compound's Proposed Action
PKAN [4] [1] Pantothenate Kinase 2 (PANK2) Neurodegeneration, brain iron accumulation, dystonia Bypasses PANK2 block, restores mitochondrial CoA [4] [1]
PPCS DD [2] [3] [5] Phosphopantothenoylcysteine Synthetase (PPCS) Dilated Cardiomyopathy, neuromuscular symptoms Bypasses PPCS block, replenishes cellular CoA pools [2] [3]

Beyond its metabolic role, this compound exhibits pleiotropic effects, including reduction of oxidative stress, modulation of lipid composition in membrane rafts, and decreased production of pro-inflammatory cytokines [6] [7] [8]. In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound treatment limited the pathogenicity of autoreactive T cells by altering their metabolic profile and reducing pro-inflammatory cytokine production [8].

The following diagram illustrates the CoA biosynthesis pathway and the points where this compound and other precursors can bypass enzymatic deficiencies:

G CoA Biosynthesis Pathway and this compound Bypass Pantothenate Pantothenate PANK_Reaction 4'-Phosphopantothenate Pantothenate->PANK_Reaction PANK PANK_Block PANK2 Deficiency (e.g., in PKAN) PANK_Block->PANK_Reaction PPCS_Block PPCS Deficiency (e.g., in PPCS DD) PPCS_Reaction 4'-Phosphopantothenoyl- Cysteine PPCS_Block->PPCS_Reaction PANK_Reaction->PPCS_Reaction PPCS PPCDC_Reaction 4'-Phosphopantetheine PPCS_Reaction->PPCDC_Reaction PPCDC CoA CoA PPCDC_Reaction->CoA COASY Pantethine_Bypass This compound (Exogenous Precursor) Pantethine_Bypass->PPCDC_Reaction Phosphopantetheine_Bypass 4'-Phosphopantetheine (Experimental Precursor) Phosphopantetheine_Bypass->PPCDC_Reaction

Key Therapeutic Applications & Experimental Evidence

This compound has demonstrated efficacy across a spectrum of neurodegenerative and neurometabolic models. The summarized quantitative data provides a consolidated view of its therapeutic impact.

Table 2: Summary of Quantitative Data from Pre-Clinical and Clinical Studies on this compound

Disease Model/Disorder Model System Dosage/Concentration Key Outcomes Source
PKAN Pank2⁻/⁻ Mice (Ketogenic Diet) 15 mg/kg/day (in drinking water) Prevention of neuromuscular phenotype; amelioration of neuronal & mitochondrial damage [1] [1]
PKAN Patient-derived fibroblasts Part of a multitarget supplement ↓ Iron accumulation; ↑ PANK2 & mitochondrial ACP levels; clinical symptom improvement/stabilization [4] [4]
PPCS Deficiency Disorder (PPCS DD) Patient with end-stage heart failure 28 mg/kg/day (4 divided doses) Normalization of LVEF, LVEDD, and NT-proBNP levels within one week [5] [5]
PPCS Deficiency Disorder (PPCS DD) Long-term patient treatment ~15 mg/kg/day (oral) Sustained clinical improvement over 4-6 years of treatment [2] [3] [2] [3]
Alzheimer's Disease (AD) 5XFAD Transgenic Mice 15 mg (IP injection, 3x/week for 5.5 months) ↓ Aβ deposition; ↓ gliosis (reactivity); abrogated behavioral alterations [6] [6]
Experimental Autoimmune Encephalomyelitis (EAE) Murine EAE Model 1.0 mM (in vitro); 300 mg/ml solution (in vivo) ↓ Pro-inflammatory cytokine production; inhibited EAE development; ↓ T cell adhesion and migration [8] [8]
Membrane Raft & T Cell Modulation Human Jurkat T cells & primary T cells In vitro treatment Altered raft lipid composition & cholesterol content; ↓ CXCL12-driven T cell migration [7] [7]
Pantothenate Kinase-Associated Neurodegeneration (PKAN)

PKAN, a major form of Neurodegeneration with Brain Iron Accumulation (NBIA), results from mutations in the PANK2 gene. In a pivotal study, a ketogenic diet induced a PKAN-like syndrome in Pank2⁻/⁻ mice, which was prevented by concomitant this compound administration (15 mg/kg/day in drinking water) [1]. The treatment ameliorated motor dysfunction and neurodegeneration. Furthermore, a pilot study using a multitarget supplement containing this compound, pantothenate, omega-3, and vitamin E on PKAN patient-derived fibroblasts reduced intracellular iron accumulation and increased levels of PANK2 and mitochondrial acyl carrier protein (mtACP). When used as an adjunct therapy in patients, it led to clinical improvement or stabilization [4].

CoA Biosynthesis Deficiencies (PPCS/PPCDC DD)

PPCS Deficiency Disorder (PPCS DD) is an ultra-rare cause of dilated cardiomyopathy (DCM) and neuromuscular symptoms. This compound has shown remarkable efficacy in both cellular models and patients. In patient-derived cardiac cells, this compound treatment partially rescued impaired contractility and arrhythmias [2] [3]. Most notably, a case report described an infant with end-stage heart failure due to PPCS deficiency who experienced a dramatic, rapid improvement upon initiation of high-dose this compound (28 mg/kg/day in four divided doses), normalizing cardiac function within a week [5]. Long-term treatment (up to 6 years) at ~15 mg/kg/day has been associated with sustained clinical improvement or stabilization [2] [3].

Alzheimer's Disease and Broader Neurodegenerative Contexts

Long-term this compound treatment (15 mg IP, 3 times/week for 5.5 months) in 5XFAD transgenic mice, a model of Alzheimer's disease, significantly reduced amyloid-β (Aβ) deposition and glial reactivity and abrogated behavioral alterations [6]. Transcriptomic analysis revealed that this compound normalized the expression of genes related to inflammation and synaptic activity. This aligns with findings of severe cerebral vitamin B5 deficiency in the brains of patients with Alzheimer's Disease, Parkinson's Disease Dementia, and Huntington's Disease, suggesting a common, targetable metabolic disruption across neurodegenerative conditions [9] [10].

Detailed Experimental Protocols

In Vitro Protocol: this compound Treatment in Patient-Derived Fibroblasts

This protocol is adapted from methods used to study PKAN and PPCS DD [4] [2] [3].

Objective: To evaluate the effect of this compound on CoA levels and functional biomarkers in patient-derived fibroblasts.

Materials:

  • Cell Lines: Primary skin fibroblasts from patients and healthy controls.
  • Culture Medium: High-glucose DMEM, supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • This compound Stock Solution: 500 mM in phosphate-buffered saline (PBS). Filter sterilize (0.22 µm) and store at -20°C.
  • Reagents: CoA Assay Kit (e.g., Abcam, ab239714), RIPA Lysis Buffer, protease inhibitors.

Procedure:

  • Cell Culture and Seeding: Maintain fibroblasts in culture medium at 37°C and 5% CO₂. Seed cells in 6-well or 96-well plates at an appropriate density (e.g., 50,000 cells/well for a 6-well plate) and allow to adhere for 24 hours.
  • This compound Treatment: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM - 100 µM). Include vehicle-only controls (PBS). Refresh the this compound-containing medium every 24-48 hours.
  • Incubation and Harvest: Treat cells for a predetermined period (e.g., 72-96 hours). For CoA measurement, harvest cells by trypsinization, wash with PBS, and pellet by centrifugation. Cell pellets can be snap-frozen in liquid nitrogen and stored at -80°C.
  • CoA Quantification:
    • Lyse cell pellets on ice using the buffer provided in the CoA assay kit.
    • Clarify lysates by centrifugation at 13,000 x g for 10 minutes at 4°C.
    • Perform the assay on the supernatant according to the manufacturer's instructions, which typically involves converting CoA to a fluorescent or colorimetric product.
    • Normalize total CoA levels to the total protein concentration of the lysate.
In Vivo Protocol: Oral this compound Administration in Mouse Models

This protocol summarizes methods from PKAN and EAE studies [1] [8].

Objective: To assess the therapeutic efficacy of this compound in murine disease models.

Materials:

  • Animals: Disease model mice (e.g., Pank2⁻/⁻, EAE-induced) and wild-type controls.
  • This compound Formulation: Dissolve D-pantethine in a physiological saline solution (0.9% NaCl) to a final concentration of 15-50 mg/mL. Filter sterilize (0.22 µm) and store at -20°C. For drinking water administration, dissolve this compound in the animals' drinking water.
  • Vehicle Control: Physiological saline solution.

Procedure:

  • Dosing Regimen:
    • Administration Route: Oral administration via drinking water or oral gavage.
    • Drinking Water: Provide this compound-supplemented water ad libitum. Protect bottles from light and change the solution every 2-3 days. The typical reported dose is ~15 mg/kg/day [1].
    • Oral Gavage: For more precise dosing, administer a calculated volume of the this compound solution (e.g., 15 mg/kg) daily via oral gavage.
  • Treatment Schedule:
    • Preventive: Begin treatment before the expected onset of the phenotype.
    • Therapeutic: Begin treatment after the establishment of the disease phenotype.
  • Monitoring and Analysis:
    • Behavioral Tests: Conduct weekly behavioral assessments relevant to the model (e.g., rotarod, treadmill, footprint test for motor function).
    • Terminal Analysis: At the endpoint, collect tissues (e.g., brain, spinal cord, muscle, blood) for histopathological, biochemical, and molecular analyses (e.g., iron staining, CoA levels, RNA sequencing).

Conclusion and Future Directions

This compound represents a compelling metabolic therapy for a range of neurodegenerative disorders characterized by disruptions in CoA metabolism. Current evidence, from in vitro models to human case reports, supports its potential to ameliorate key pathological features, including iron accumulation, mitochondrial dysfunction, and inflammation.

Future research should focus on optimizing dosing regimens, including frequency of administration, as divided doses may be more effective than single daily doses [5]. The exploration of more stable analogs, such as 4'-phosphopantetheine, is also a promising avenue, as they may offer superior bioavailability [2] [3]. Ultimately, the success of this compound as a neuroprotective agent will likely depend on early intervention before irreversible pathological changes occur, underscoring the importance of timely diagnosis.

References

Pantethine in Cardiovascular Research: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Therapeutic Potential in PPCS Deficiency Disorder (PPCS DD) PPCS DD is an ultra-rare, autosomal recessive form of dilated cardiomyopathy (DCM) caused by pathogenic variants in the PPCS gene, which is critical for coenzyme A (CoA) biosynthesis [1] [2]. Pantethine acts as a precursor that bypasses the enzymatic blockage in PPCS DD, increasing intracellular CoA levels. In patient-derived cardiac cells and engineered heart patches, this compound treatment partially rescued impaired contractility and arrhythmias [1] [2]. Clinical use in a compassionate setting showed sustained improvement in patients, with one case reporting stabilized heart conditions over six years [1].

2. Lipid-Modifying Effects for General Cardiovascular Risk this compound serves as a well-tolerated hypolipidemic agent. Its mechanism involves inhibiting key enzymes like HMG-CoA reductase (cholesterol synthesis) and acetyl-CoA carboxylase (fatty acid synthesis), while also enhancing the clearance of triglycerides from the blood [3] [4]. Clinical trials in individuals with low-to-moderate cardiovascular risk demonstrate its efficacy in favorably altering serum lipids [5] [6].

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound on Serum Lipids (16-Week Supplementation)

Lipid Parameter Baseline Level Change with this compound Statistical Significance (P-value)
LDL-C (Low-Density Lipoprotein Cholesterol) --- ↓ 11% from baseline [5] 0.020 (Week 8), 0.006 (Week 16) [5]
Total Cholesterol (TC) --- Significant decrease [5] 0.040 (Week 16) [5]
Non-HDL Cholesterol --- Significant decrease [5] 0.042 (Week 16) [5]
Triglycerides (TG) --- ↓ 32% [4] ---
HDL-C (High-Density Lipoprotein Cholesterol) --- ↑ 23% [4] ---

Table 2: Dosing Regimens from Clinical Reports

Context Patient Population / Study Dosage Regimen
PPCS DD (Compassionate Use) Pediatric & Adult Patients [1] [2] 10 - 17 mg/kg/day, divided BID. Total daily dose: 450 mg to 900 mg.
Lipid-Lowering Trials Low-to-Moderate CVD Risk Adults [5] [6] 600 mg/day for first 8 weeks, increased to 900 mg/day for subsequent 8 weeks.

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment for CoA Biosynthesis Disorders

1. Objective To evaluate the efficacy of this compound and its derivatives in rescuing CoA levels and cardiac cell function in patient-derived models of PPCS Deficiency Disorder [1] [2].

2. Cell Culture and Modeling

  • Cell Lines: Primary dermal fibroblasts or induced pluripotent stem cells (iPSCs) derived from PPCS DD patients and healthy controls.
  • Cardiac Differentiation: Differentiate iPSCs into cardiomyocytes (iPSC-CMs) using established protocols.
  • 3D Model Generation: Create engineered heart patches from iPSC-CMs to assess contractile function.

3. Intervention

  • Test Compounds: this compound and 4'-Phosphopantetheine (4'-P-pantetheine).
  • Dosing: Treat cells with a range of concentrations (e.g., 10-100 µM) for a defined period (e.g., 7-14 days).

4. Key Outcome Measures & Methods

  • CoA Quantification:
    • Method: Microplate-based CoA quantification assay.
    • Procedure: Lyse cells and use the lysate in an enzymatic recycling assay that measures the reduction of NAD+ to NADH, which is spectrophotometrically detected at 340 nm. Compare CoA levels to a standard curve and normalize to total protein content.
  • Functional Contractility and Arrhythmia Assessment:
    • Method: Video microscopy and analysis software.
    • Procedure: Plate iPSC-CMs or mount 3D heart patches in a recording chamber. Record spontaneous contractions under physiological conditions. Analyze parameters like beat rate, contraction velocity, amplitude, and arrhythmic events (like missed beats or erratic contractions) before and after treatment.
Protocol 2: Clinical Trial for Lipid-Lowering Effects

1. Study Design

  • Type: Randomized, triple-blinded, placebo-controlled, diet-controlled trial [5] [6].
  • Duration: 4-week Therapeutic Lifestyle Change (TLC) diet lead-in phase, followed by a 16-week active treatment period.

2. Participant Recruitment

  • Inclusion Criteria: Adults (≥21 years) with LDL-C levels above NCEP ATP-III goals for TLC diet changes (e.g., >160 mg/dL for low Framingham Risk Score, >130 mg/dL for moderate risk). Participants should be eligible for statin therapy but statin-naïve [5].
  • Exclusion Criteria: History of CVD, diabetes, renal/liver failure, or use of other lipid-lowering medications/supplements [5].

3. Intervention

  • Active Group: Oral this compound, 600 mg/day (divided TID) for weeks 1-8, increased to 900 mg/day (divided TID) for weeks 9-16 [5] [6].
  • Control Group: Matching placebo.

4. Primary and Secondary Endpoints

  • Primary Endpoint: Change in fasting LDL-C from baseline to 16 weeks.
  • Secondary Endpoints:
    • Lipoprotein Profile: TC, HDL-C, TG, VLDL-C, Apo-B, non-HDL-C.
    • Safety Labs: Liver function tests (ALT, AST), creatine kinase (CK), coenzyme Q10, homocysteine, high-sensitivity C-reactive protein (hs-CRP) [5].

Mechanism and Workflow Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the core mechanisms and experimental workflows.

Pantethine_Mechanism This compound This compound 4'-P-Pantetheine 4'-P-Pantetheine This compound->4'-P-Pantetheine  Bypasses Block CoA CoA Lipid Synthesis Lipid Synthesis CoA->Lipid Synthesis  Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CoA->Fatty Acid Oxidation  Promotes Lower LDL-C & TG Lower LDL-C & TG Lipid Synthesis->Lower LDL-C & TG Improved Energy Improved Energy Fatty Acid Oxidation->Improved Energy Vitamin B5 Vitamin B5 PPCS/PPCDC Enzyme Block PPCS/PPCDC Enzyme Block Vitamin B5->PPCS/PPCDC Enzyme Block  Ineffective PPCS/PPCDC Enzyme Block->CoA  Disrupted Pantetheine Pantetheine 4'-P-Pantetheine->Pantetheine  Bypasses Block Pantetheine->CoA  Bypasses Block

This compound Bypasses Enzyme Block to Modulate Metabolism

PPCS_Workflow cluster_cell In Vitro Models cluster_intervention Intervention & Analysis Start Start A Patient Fibroblasts Start->A B Reprogram to iPSCs A->B C Differentiate to Cardiomyocytes B->C D Engineer 3D Heart Patches C->D E Treat with This compound/4'-P-Pantetheine D->E F Functional Assays: Contractility & Arrhythmia E->F G Biochemical Assay: CoA Quantification E->G

Workflow for Evaluating this compound in PPCS DD Models

Key Considerations for Research Design

  • Dosage and Formulation: Clinical studies have used this compound doses from 450 mg to 900 mg daily. For pediatric PPCS DD, weight-based dosing (10-15 mg/kg/day) is used [1]. 4'-P-pantetheine may offer superior stability and efficacy and should be considered for new studies [1] [2].
  • Safety and Tolerability: this compound has an excellent safety profile with a very low frequency of mild adverse events (e.g., minor gastrointestinal complaints) [6].
  • Early Intervention: For PPCS DD, evidence suggests that complete reversal of DCM phenotypes may require early intervention before significant cardiac damage occurs [1] [2].

References

In Vitro Application Notes: Pantethine in Metabolic Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Pantethine, a stable disulfide derivative of vitamin B5 and a precursor to coenzyme A (CoA), is being investigated for its potential to bypass enzymatic blocks in the CoA biosynthesis pathway. The following sections detail its application in recent preclinical studies.

PPCS Deficiency Disorder (PPCS DD) Models

PPCS DD is an ultra-rare autosomal recessive form of dilated cardiomyopathy (DCM) caused by pathogenic variants in the PPCS gene, which catalyzes the second step in CoA biosynthesis [1] [2].

  • Disease Mechanism: Pathogenic variants lead to reduced PPCS protein stability and significantly decreased intracellular CoA levels. This metabolic deficit impairs the function of cardiac cells, leading to poor contractility and arrhythmias [1] [2] [3].
  • This compound's Proposed Action: this compound enters the CoA biosynthesis pathway downstream of the defective PPCS enzyme, thereby bypassing the metabolic block and replenishing cellular CoA levels [2].
Immunometabolic Models of Neuroinflammation

Beyond rare metabolic disorders, this compound has demonstrated potent immunomodulatory effects in models of autoimmune diseases like multiple sclerosis (MS) [4] [5].

  • Disease Mechanism: Pro-inflammatory and autoreactive T cells (such as Th1 and Th17) undergo metabolic reprogramming and exhibit an altered CoA synthesis pathway, which contributes to their pathogenicity [4] [5].
  • This compound's Proposed Action: "CoA fueling" with this compound remodels the intracellular metabolism of these T cells, reducing their pro-inflammatory cytokine production, limiting proliferation, and impairing their ability to adhere to and infiltrate the central nervous system [4] [5].

Detailed Experimental Protocols

The following protocols are adapted from recent studies and can serve as a guide for establishing these models in your laboratory.

Protocol 1: Evaluating this compound in Patient-Derived Cardiac Cells

This protocol is used to model PPCS DD and test the efficacy of this compound in rescuing cardiac cell function [1] [2].

  • Cell Models:
    • Primary dermal fibroblasts from patients and healthy controls.
    • Induced pluripotent stem cell (iPSC)-derived cardiomyocytes (iPSC-CMs). iPSCs are generated from patient fibroblasts and differentiated into cardiac progenitor cells and subsequently into functional cardiomyocytes.
  • This compound Treatment:
    • Source: Commercial suppliers (e.g., Sigma-Aldrich).
    • Stock Solution: Dissolved in phosphate-buffered saline (PBS) to a typical concentration of 100 mM. Aliquot and store at -20°C.
    • Working Concentration: The study tested a range of concentrations. A common effective concentration for in vitro rescue experiments was 100 µM.
    • Treatment Duration: Cells are treated for a minimum of 24-72 hours before functional assays.
  • Key Functional Assays:
    • CoA Quantification: Cellular CoA levels are quantified using a commercially available microplate-based CoA assay kit (e.g., from Abcam).
    • Contractility Analysis: The contractile performance of engineered heart patches or single iPSC-CMs is evaluated using video-based analysis systems to measure parameters like beating frequency and contraction velocity.
    • Arrhythmogenicity Assessment: Electrophysiological properties are measured to detect irregular beating patterns.
Protocol 2: Evaluating this compound in Autoreactive T Cell Models

This protocol is used to study the effect of this compound on T cell pathogenicity in autoimmune neuroinflammation [4] [5].

  • Cell Models:
    • Murine T Cells: Myelin-specific encephalitogenic T cell lines (e.g., PLP139-151-specific) are generated from immunized mice.
    • Human T Cells: CD4+ T cells isolated from human peripheral blood, differentiated into Th1 or Th17 subsets, or used directly from patients (e.g., with MS).
  • This compound Treatment:
    • Source: D-pantethine (e.g., from Sigma-Aldrich).
    • Stock Solution: 100 mM in PBS, stored at -20°C.
    • Working Concentration: A concentration of 1.0 mM was used effectively in in vitro T cell cultures.
    • Treatment Duration: Cells are treated for 6-12 hours prior to analysis for metabolomics, or for 48-72 hours for functional assays like cytokine measurement.
  • Key Functional Assays:
    • Metabolomics: Intracellular metabolite levels, including total CoA, are measured using mass spectrometry-based platforms (e.g., Metabolon Inc.).
    • Cytokine Production: Levels of pro-inflammatory cytokines (IFN-γ, IL-17, GM-CSF) are quantified in cell culture supernatants by ELISA or flow cytometry.
    • Proliferation Assay: T cell proliferation is measured using dye dilution assays (e.g., CFSE) via flow cytometry.
    • Adhesion Assay: T cell adhesion to endothelial adhesion molecules (e.g., VCAM-1) is assessed under flow conditions.

Summary of Quantitative Data from Recent Studies

The tables below consolidate key quantitative findings from the cited research.

Table 1: Efficacy of this compound in Cardiac Models of PPCS Deficiency

Model System Key Parameter Measured Effect of this compound Citation
Patient-derived fibroblasts Cellular CoA levels Partial restoration of CoA levels [2]
iPSC-derived cardiomyocytes Contractile performance Improved contraction velocity and force [1] [2]
iPSC-derived cardiomyocytes Arrhythmogenicity Reduced incidence of irregular beating [1] [2]
Engineered heart patches Contractile performance Partially rescued impaired contractility [1]

Table 2: Efficacy of this compound in Immunometabolic Models

Model System Key Parameter Measured Effect of this compound Citation
Murine encephalitogenic T cells Pro-inflammatory cytokines (IFN-γ, IL-17) Significant reduction [4] [5]
Murine encephalitogenic T cells T cell proliferation Inhibited [4] [5]
Murine encephalitogenic T cells Adhesion to VCAM-1 Reduced [4] [5]
Human Th1/Th17 cells Pro-inflammatory cytokines Significant reduction [4] [5]
T cells from MS patients Pro-inflammatory cytokines Significant reduction [4] [5]

Table 3: In Vitro Antiviral Activity of this compound Against SARS-CoV-2

Treatment Regimen Experimental Model Key Finding IC₅₀ Citation
Full-time (pre+post-infection) Vero E6 cells Dose-dependent reduction in viral S protein & copy number 26.55 µM [6]
Post-entry Vero E6 cells Significant inhibition of infection rate 21.47 µM [6]
Pre-entry (24h) Vero E6 cells Significant reduction in infection 28.84 µM [6]

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows.

Diagram 1: this compound in CoA Biosynthesis and T-cell Immunometabolism

This diagram illustrates the core biochemical pathway and primary immunometabolic effects of this compound.

G Pantothenate Pantothenate PPCS_Block PPCS Enzyme (Defective in PPCS DD) Pantothenate->PPCS_Block CoA Coenzyme A (CoA) PPCS_Block->CoA This compound This compound This compound->CoA Bypasses Block Downstream_Effects Downstream Effects CoA->Downstream_Effects Tcell T-cell Pathogenicity Downstream_Effects->Tcell Inhibits

Diagram 2: In Vitro Experimental Workflow for Cardiac Models

This diagram outlines the key steps for generating and testing patient-specific cardiac models.

G Start Patient Skin Biopsy A Primary Fibroblast Culture Start->A B Generate iPSCs A->B C Differentiate into Cardiomyocytes (iPSC-CMs) B->C D Treat with this compound C->D E Functional & Biochemical Assays D->E

Conclusion

Current research strongly supports the utility of this compound as a powerful tool in metabolic and immunometabolic disease research. The provided application notes, standardized experimental protocols, and quantitative data offer a robust foundation for researchers to explore its therapeutic potential in both ultra-rare genetic disorders and more common autoimmune conditions. Future work will focus on optimizing dosing regimens and exploring combination therapies.

References

Comprehensive Application Notes and Protocols for Pantethine in Long-Term Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pantethine and Its Therapeutic Applications

This compound, the stable disulfide form of pantetheine, serves as a precursor to coenzyme A (CoA) and has emerged as a promising therapeutic compound with multifaceted clinical applications. As a dimeric form of vitamin B5, this compound participates in numerous biochemical pathways essential for cellular metabolism, energy production, and lipid regulation. Unlike pantothenic acid, which requires multiple enzymatic steps for conversion to biologically active forms, this compound can bypass critical enzymatic bottlenecks in CoA synthesis, making it particularly valuable for treating metabolic disorders characterized by impaired CoA biosynthesis. The compound has demonstrated efficacy across a remarkable range of conditions including dyslipidemia, neurodegenerative disorders, cardiovascular diseases, and rare genetic metabolic deficiencies.

Recent research has illuminated this compound's potential to address complex pathological processes through multiple mechanisms of action. Beyond its fundamental role in CoA synthesis, this compound exhibits anti-inflammatory properties, antioxidant effects, and immunomodulatory activities that contribute to its therapeutic profile. The favorable safety record of this compound, established through decades of clinical use in Japan and numerous clinical trials worldwide, positions it as an attractive candidate for long-term therapeutic interventions, particularly for chronic conditions requiring sustained treatment. These application notes provide a comprehensive framework for researchers investigating this compound's long-term outcomes, with detailed protocols for evaluating its efficacy, mechanisms, and safety across various disease models and clinical settings.

Clinical Outcomes and Therapeutic Efficacy

Summary of Long-Term Treatment Outcomes

Table 1: Comprehensive Clinical Outcomes of Long-Term this compound Treatment Across Various Conditions

Therapeutic Area Patient Population/Model Dosage Regimen Treatment Duration Key Efficacy Outcomes Reference

| Alzheimer's Disease Pathology | 5XFAD transgenic mice | 15 mg intraperitoneally, 3×/week | 5.5 months | • Significant reduction in Aβ deposition • Decreased glial reactivity • Improved behavioral outcomes • Normalized expression of inflammation/phagocytosis genes | [1] | | Dilated Cardiomyopathy (PPCS Deficiency) | PPCS-deficient patients (n=6) | 450-900 mg/day (10-17 mg/kg/day) | 4-6 years | • Improved ventricular ejection fraction • Reduced exertional dyspnea • Stabilized cardiac function • Partial rescue of contractile impairments in patient-derived cardiomyocytes | [2] | | Dyslipidemia | Low-moderate CVD risk adults (n=32) | 600 mg/day (wks 1-8), 900 mg/day (wks 9-16) | 16 weeks | • LDL-C: ↓11% from baseline • Total cholesterol: Significant reduction • Non-HDL-C: Significant reduction by week 16 • Well-tolerated with minimal side effects | [3] | | Dyslipidemia | North American adults (n=120) | 600 mg/day or 900 mg/day | 16 weeks | • LDL-C: ↓15% • TG: ↓14% • HDL-C: ↑17% • Effects maintained throughout treatment period | [4] | | Autoimmune Neuroinflammation | EAE mouse model (Multiple Sclerosis) | 300 mg/ml in saline solution | 7-21 days pre- and post-onset | • Inhibited EAE development • Reduced T cell pro-inflammatory potential • Decreased cytokine production • Limited T cell adhesion to CNS vasculature | [5] | | General Lipid Effects | Meta-analysis of 28 clinical trials | 300 mg TID or 450 mg BID | 4-9 months | • TC: ↓15% • LDL: ↓20% • Apo-B: ↓27.6% • TG: ↓36.5% • HDL: ↑8% • Peak effects at 4 months | [6] |

Key Therapeutic Applications and Findings
  • Neurological Applications: In Alzheimer's disease models, long-term this compound treatment demonstrated significant disease-modifying potential by targeting multiple aspects of the pathological cascade. Beyond reducing amyloid-beta deposition, this compound treatment resulted in substantial modulation of hippocampal gene expression profiles, particularly repressing overexpression of genes involved in inflammation, complement activation, and phagocytosis while restoring expression of genes regulating Aβ processing and synaptic activities. This comprehensive transcriptomic modulation suggests this compound addresses fundamental metabolic disturbances in AD pathogenesis rather than providing merely symptomatic relief [1].

  • Metabolic Cardiology Applications: For PPCS deficiency disorder, an ultra-rare autosomal recessive form of dilated cardiomyopathy, this compound administration represents a potentially life-saving intervention. Patient-derived cardiac progenitor cells and cardiomyocytes showed impaired contractility and arrhythmias that were partially rescued by this compound treatment. Clinically, patients receiving long-term this compound supplementation (4-6 years) showed sustained improvement in cardiac function, with particular benefits observed when treatment is initiated early in the disease course. This demonstrates this compound's ability to address the metabolic underpinnings of certain cardiomyopathies by bypassing enzymatic defects in CoA biosynthesis [2].

  • Cardiovascular Metabolic Health: this compound's lipid-modifying effects develop gradually, with peak efficacy typically observed after approximately 4 months of consistent administration. The lipid effects are mediated through multiple mechanisms including inhibition of cholesterol synthesis and accelerated fatty acid metabolism in mitochondria. Unlike statin medications, this compound appears to work primarily by inhibiting hepatic acetyl-CoA carboxylase and increasing cytoplasmic CoA, which stimulates acetate oxidation at the expense of fatty acid and cholesterol synthesis. This multi-mechanistic approach may explain this compound's favorable side effect profile and its ability to produce complementary effects when combined with other lipid-lowering agents [6].

Experimental Protocols and Methodologies

In Vivo Animal Model Protocols
3.1.1 Alzheimer's Disease Mouse Model Protocol
  • Animal Model: Utilize 5XFAD transgenic mice bearing five mutations associated with familial Alzheimer's disease (App K670N/M671L, I716V, V717I; Psen1 M146L/L286V). These mice develop cerebral amyloid plaques and gliosis as early as 2 months of age, with synaptic dysfunction manifesting by 4-6 months [1].

  • Treatment Protocol: Begin treatment at 1.5 months of age with intraperitoneal administration of 15 mg this compound diluted in saline, administered three times per week for 5.5 months. Include control groups receiving saline injections only. Use n=10 animals per treatment group to ensure statistical power [1].

  • Behavioral Assessment: At 7 months of age, submit animals to the intruder aggressivity test and other behavioral paradigms such as Morris water maze or novel object recognition to evaluate cognitive function and behavioral alterations [1].

  • Tissue Collection and Analysis: Following behavioral testing, anesthetize animals with pentobarbital (0.36 g/kg) and perform transcardial perfusion with 50 ml of 0.9% NaCl. Microdissect brains and collect hippocampi for subsequent analysis [1].

  • Molecular Analysis: Process hippocampal tissues for Aβ deposition quantification using immunohistochemistry or ELISA, assess gliosis through GFAP and Iba1 immunostaining, and perform transcriptomic profiling using whole genome expression arrays (e.g., Illumina WG-6 expression BeadChip) to evaluate gene expression modifications [1].

3.1.2 Autoimmune Encephalomyelitis (EAE) Protocol
  • Induction of EAE: Immunize 8-10 week old SJL mice subcutaneously with 300 μg of proteolipid protein (PLP)139–151 peptide in an emulsion of equal volumes of PBS and complete Freund's adjuvant, supplemented with 1 mg/ml of Mycobacterium tuberculosis (strain H37Ra) [5].

  • This compound Administration: Prepare this compound by dissolving in physiologic saline solution (0.9% NaCl) to a final concentration of 300 mg/ml. Administer this compound either preventively (starting 7 days before EAE induction) or therapeutically (starting at disease onset) [5].

  • Disease Monitoring: Evaluate mice daily for clinical signs of EAE using standardized scoring criteria: 0 = no disease; 1 = limp tail; 2 = hindlimb weakness; 3 = hindlimb paralysis; 4 = forelimb and hindlimb paralysis; 5 = moribund or death [5].

  • T Cell Analysis: Isolate draining lymph nodes 10-12 days post-immunization. Culture cells with 30 μg/ml of PLP139-151 peptide for 4 days in complete medium (RPMI 1640 with 1 mM sodium pyruvate, 4 mM GlutaMAX, 100 U/ml penicillin/streptomycin, 10% FBS, and 5 μg/ml plasmocin) [5].

  • Functional Assays: Evaluate T cell proliferation via 3H-thymidine incorporation or CFSE dilution, measure cytokine production (IFN-γ, IL-17, IL-10) by ELISA or flow cytometry, and assess adhesion molecule expression and integrin-mediated adhesion to CNS microvasculature [5].

In Vitro Cell Culture Protocols
3.2.1 Patient-Derived Cardiomyocyte Protocol
  • Cell Line Establishment: Generate induced pluripotent stem cells (iPSCs) from patient-derived fibroblasts carrying pathogenic PPCS variants. Differentiate iPSCs into cardiomyocytes using established directed differentiation protocols [2].

  • This compound Treatment: Prepare a 100 mM stock solution of this compound in PBS and store at -20°C. Treat patient-derived cardiomyocytes with 1.0 mM this compound for 6-12 hours for acute experiments, or maintain in culture with lower concentrations (100-500 μM) for extended periods (7-14 days) to model chronic treatment [2].

  • Functional Assessment: Evaluate contractile performance using video-based edge detection systems or field potential recording using multi-electrode array systems. Assess arrhythmogenicity through analysis of beat rate variability and conduction velocity [2].

  • Metabolic Analysis: Quantify CoA levels using a microplate-based CoA assay kit according to manufacturer instructions. Measure ATP production and mitochondrial function using Seahorse extracellular flux analyzers or similar systems [2].

  • Engineered Heart Tissue Modeling: Create 3D engineered heart patches from patient-derived cardiomyocytes embedded in fibrin-based hydrogel or porcine extracellular matrix. Assess force generation and contractile properties under electrical pacing before and after this compound treatment [2].

3.2.2 Human T Cell Immunomodulation Protocol
  • T Cell Isolation and Culture: Isolate CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic sorting. Differentiate into Th1 (with IL-12 and anti-IL-4) and Th17 (with TGF-β, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4) subsets [5].

  • This compound Treatment: Dissolve this compound in PBS to 100 mM stock concentration. Treat T cells with 0.5-1.0 mM this compound for 6-12 hours for metabolic assays, or maintain in culture with lower doses (100-300 μM) for 3-5 days during differentiation or activation [5].

  • Metabolomic Profiling: Perform comprehensive metabolomic analysis using LC-MS/MS platforms. Specifically monitor CoA and acetyl-CoA levels using commercial assay kits, following manufacturer protocols [5].

  • Functional T Cell Assays: Measure pro-inflammatory cytokine production (IFN-γ, IL-17, TNF-α) by intracellular staining and flow cytometry or ELISA. Assess proliferation using CFSE dilution or Ki67 staining. Evaluate metabolic parameters including glycolysis and oxidative phosphorylation using Seahorse analyzers [5].

Clinical Evaluation Protocols
3.3.1 Dyslipidemia Clinical Trial Protocol
  • Study Design: Implement a randomized, triple-blinded, placebo-controlled trial with a 4-week therapeutic lifestyle change (TLC) diet lead-in period followed by 16 weeks of active treatment [3].

  • Participant Selection: Enroll adults ≥21 years with LDL-C levels above NCEP ATP-III goals: >160 mg/dL for low Framingham Risk Score (<10% per decade) or >130 mg/dL for moderate FRS (10-20% per decade). Exclude patients with diabetes, cardiovascular disease, liver or renal impairment, or use of other lipid-lowering medications [3].

  • Dosing Regimen: Administer 600 mg/day this compound during weeks 1-8, increasing to 900 mg/day during weeks 9-16. Divide total daily dose into two or three administrations. The placebo group receives identical-appearing preparations [3].

  • Assessment Schedule: Conduct clinical and laboratory assessments at baseline, 4, 8, 12, and 16 weeks. Monitor lipid parameters (LDL-C, HDL-C, triglycerides, total cholesterol, apoB), safety markers (liver enzymes, creatine kinase, creatinine), and exploratory endpoints (hs-CRP, homocysteine, CoQ10) [3].

  • Statistical Analysis: Use intention-to-treat analysis for all randomized participants. Employ mixed models for repeated measures or ANCOVA to compare changes from baseline between treatment groups, with statistical significance set at p<0.05 [3].

Mechanisms of Action and Signaling Pathways

Experimental Workflow for Mechanistic Studies

The following diagram illustrates a comprehensive experimental workflow for investigating this compound's mechanisms of action across different biological systems:

workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models cluster_human Clinical Studies cluster_analysis Outcome Assessment Start Study Initiation InVitroStart Cell Model Selection Start->InVitroStart InVivoStart Animal Model Selection Start->InVivoStart HumanStart Patient Population Definition Start->HumanStart M1 Primary astrocytes or neurons InVitroStart->M1 M2 Patient-derived cardiomyocytes M1->M2 M3 Human T cell subsets (Th1/Th17) M2->M3 Treatment1 This compound Treatment (100μM - 1mM, 6h-14 days) M3->Treatment1 A1 Molecular & Biochemical (CoA levels, Gene Expression, Protein Analysis) Treatment1->A1 M4 5XFAD Alzheimer Mouse Model InVivoStart->M4 M5 EAE Autoimmune Encephalomyelitis M4->M5 M6 Genetic CoA Deficiency Models M5->M6 Treatment2 This compound Administration (15mg IP 3x/week or oral) M6->Treatment2 A2 Functional & Phenotypic (Contractility, Behavior, Plaque Deposition) Treatment2->A2 M7 PPCS Deficiency Disorder Patients HumanStart->M7 M8 Dyslipidemia Patients (Low-Moderate Risk) M7->M8 Treatment3 This compound Supplementation (450-900mg/day oral) M8->Treatment3 A3 Metabolic & Immunological (Lipid Profiles, Cytokine Production, Cell Adhesion) Treatment3->A3 Integration Data Integration & Mechanism Elucidation A1->Integration A2->Integration A3->Integration

Figure 1: Comprehensive Experimental Workflow for Investigating this compound's Mechanisms of Action

Metabolic Pathways and Molecular Mechanisms

Table 2: this compound's Key Mechanisms of Action Across Therapeutic Applications

Mechanism Category Specific Molecular Targets/Pathways Biological Consequences Therapeutic Applications

| CoA Metabolism | • Bypasses PANK2/PPCS enzymatic blocks in CoA synthesis • Increases intracellular CoA levels • Enhances 4'-phosphopantetheine availability | • Restores cellular energy metabolism • Improves mitochondrial function • Normalizes acetyl-CoA-dependent processes | • PKAN neurodegeneration • PPCS deficiency disorder • Metabolic cardiomyopathies | | Lipid Metabolism Regulation | • Inhibits HMG-CoA reductase • Inhibits acetyl-CoA carboxylase • Increases CoA in cytoplasm • Stimulates fatty acid oxidation | • Reduces cholesterol synthesis • Decreases triglyceride production • Enhances fatty acid catabolism • Improves plasma lipid profile | • Dyslipidemia • Cardiovascular disease prevention • Metabolic syndrome | | Anti-inflammatory & Immunomodulatory | • Reduces pro-inflammatory cytokine production (IL-1β, IFN-γ, IL-17) • Limits T cell adhesion to CNS vasculature • Modulates integrin expression | • Decreases neuroinflammation • Reduces autoimmune T cell pathogenicity • Lowers systemic inflammation | • Alzheimer's disease • Multiple sclerosis/EAE • Autoimmune conditions | | Antioxidant Effects | • Provides cysteamine with free thiol group • Increases glutathione synthesis • Reduces lipid peroxidation | • Neutralizes reactive oxygen species • Protects cell membranes from oxidative damage • Reduces oxidative stress markers | • Neurodegenerative disorders • Cardiovascular protection • Hepatic steatosis | | Cellular Function & Signaling | • Modulates protein acetylation patterns • Affects histone acetylation and gene expression • Regulates acyl-carrier protein function | • Alters transcriptional profiles • Improves synaptic function • Enhances fatty acid synthesis for myelin production | • Alzheimer's disease pathology • Myelin maintenance • Cognitive function |

The following diagram illustrates this compound's metabolic pathways and key mechanisms of action:

mechanisms cluster_metabolic Metabolic Conversion cluster_mechanisms Primary Mechanisms of Action cluster_lipid Lipid Regulation Targets cluster_neuro Neurological Targets cluster_immune Immunomodulatory Targets cluster_oxidative Antioxidant Effects This compound This compound Supplementation Hydrolysis Enzymatic Hydrolysis This compound->Hydrolysis Pantothenate Pantothenic Acid (Vitamin B5) Hydrolysis->Pantothenate Cysteamine Cysteamine Hydrolysis->Cysteamine CoA Coenzyme A (CoA) Synthesis Pantothenate->CoA Cysteamine->CoA Antioxidant Antioxidant Activity Cysteamine->Antioxidant Lipid Lipid Metabolism Regulation CoA->Lipid Neuro Neurological Effects CoA->Neuro Immune Immunomodulation CoA->Immune HMGCR HMG-CoA Reductase Inhibition Lipid->HMGCR ACC Acetyl-CoA Carboxylase Inhibition Lipid->ACC FAOx Fatty Acid Oxidation Stimulation Lipid->FAOx Lipase Lipoprotein Lipase Activation Lipid->Lipase Abeta Amyloid-β Deposition Reduction Neuro->Abeta Gliosis Astrogliosis & Microgliosis Reduction Neuro->Gliosis GeneExp Gene Expression Normalization Neuro->GeneExp Synaptic Synaptic Function Improvement Neuro->Synaptic Cytokine Pro-inflammatory Cytokine Reduction (IL-1β, IFN-γ, IL-17) Immune->Cytokine Adhesion T Cell Adhesion to CNS Vasculature Inhibition Immune->Adhesion Prolif T Cell Proliferation Modulation Immune->Prolif ROS Reactive Oxygen Species Neutralization Antioxidant->ROS GSH Glutathione Synthesis Enhancement Antioxidant->GSH Perox Lipid Peroxidation Reduction Antioxidant->Perox

Figure 2: this compound's Metabolic Pathways and Mechanisms of Action

Safety Profile and Tolerability

This compound demonstrates an exceptional safety profile across numerous clinical trials and long-term treatment regimens. Comprehensive analysis of clinical trial data reveals that this compound treatment is associated with a very low incidence of adverse effects, estimated at approximately 1.4 adverse reactions per 100 subjects at a median dosage of 900 mg/day. The most commonly reported side effects are mild gastrointestinal complaints including occasional nausea, vomiting, or diarrhea, which typically resolve without intervention and rarely lead to treatment discontinuation [4] [7].

In special populations, limited data suggest this compound should be used with caution in certain groups. For pregnant and lactating women, clinical data are insufficient to establish absolute safety, though the compound's natural occurrence in biological systems suggests low risk. Patients with hepatic or renal impairment may require dosage adjustments due to this compound's role in metabolic pathways, though specific guidelines have not been established. Individuals with bleeding disorders should use this compound under medical supervision as high doses may potentially interfere with blood clotting, particularly in those taking anticoagulant medications [7]. Unlike statin medications, this compound has not been associated with serious adverse effects such as liver toxicity, muscle damage (myopathy), or increased diabetes risk, making it particularly suitable for long-term use in chronic conditions [3].

The established tolerability of this compound, combined with its multi-mechanistic action on fundamental metabolic processes, positions it as a valuable therapeutic agent for long-term management of chronic conditions. This favorable safety profile is especially important for neurodegenerative disorders, cardiovascular conditions, and genetic metabolic deficiencies that require sustained treatment over many years or decades [1] [2].

Conclusion and Future Directions

This compound represents a uniquely versatile therapeutic agent with demonstrated efficacy across multiple disease domains, particularly for conditions involving disrupted cellular metabolism. The compound's ability to bypass enzymatic defects in CoA biosynthesis makes it particularly valuable for treating rare genetic disorders like PPCS deficiency and PKAN, while its pleiotropic effects on lipid metabolism, inflammation, and oxidative stress support its application in common conditions such as Alzheimer's disease, dyslipidemia, and autoimmune disorders. The comprehensive experimental protocols outlined in these application notes provide researchers with validated methodologies for investigating this compound's mechanisms and therapeutic potential across various biological systems.

Future research should focus on optimizing this compound supplementation protocols, particularly regarding dosage titration and treatment initiation timing. Evidence suggests that early intervention may be critical for achieving maximal benefit, especially in progressive neurodegenerative conditions and genetic metabolic disorders [2]. Additionally, combination therapies pairing this compound with other targeted agents may produce synergistic effects worth exploring. The development of more stable this compound derivatives such as 4'-P-pantetheine may offer enhanced bioavailability and efficacy, particularly for conditions requiring robust central nervous system penetration [2]. As research continues to elucidate this compound's multifaceted mechanisms, its potential as a disease-modifying agent for complex chronic conditions appears increasingly promising.

References

addressing pantethine stability in experimental preparations

Author: Smolecule Technical Support Team. Date: February 2026

Pantethine Stability Profile and Degradation Pathways

This compound is the stable disulfide form of pantetheine, but it can degrade under specific conditions [1] [2]. A forced degradation study identified that hydrolytic, thermal, and oxidative stresses lead to the formation of three primary degradation products, referred to as PD1, PD2, and POx [1] [2].

The table below summarizes the key stability characteristics of this compound:

Stress Condition Effect on this compound Stability Key Degradation Products / Notes
Hydrolytic Stress (Acid) Stable in acidic conditions [3] Minimal degradation (e.g., ~0.62% after 6 hours in 0.1 M HCl) [3].
Hydrolytic Stress (Base) Unstable in alkaline solutions [3] [2] Rapid decomposition [3]. Degrades under "alkaline hydrolysis" [2].
Oxidative Stress Forms specific degradation products [1] [2] Formation of POx confirmed [1] [2].
Thermal Stress Stable under mild heat [3] Slight decomposition after 6 hours at 40°C [3].
Photostability Stable under UV light [3] Slight decomposition after 1 hour at 254 nm [3].

Analytical Methods for Stability Monitoring

Using stability-indicating analytical methods is crucial for quantifying this compound and its degradation products. Here are two validated Liquid Chromatography (LC) methods:

1. Stability-Indicating LC-UV Method for this compound (PAN) and its Major Degradation Product (PD1) [1] [2] This method simultaneously estimates this compound and its most relevant degradation product, PD1.

  • Linearity:
    • PAN: 0.4 - 1.2 mg/mL
    • PD1: 2.5 - 100 µg/mL
    • Methylparaben (MHB) & Propylparaben (PHB): 0.4 - 1.2 µg/mL [1]
  • Precision: Intra-day RSD 0.4-1.2%; Inter-day RSD 0.7-1.4% [1]
  • Accuracy: Average recovery close to 100% for all analytes [1]
  • Robustness: The separation remains unaffected by small, deliberate variations in mobile phase composition, counter-ion concentration, and pH [1]

2. RP-HPLC Method for Dexpanthenol (a related compound) [3] While developed for dexpanthenol (provitamin B5), this method offers a reference for analyzing pantothenic acid derivatives.

  • Chromatographic Conditions:
    • Column: C18 (25.0 cm × 4.6 mm, 5 µm)
    • Mobile Phase: 0.037 M monobasic potassium phosphate (pH 3.2) : Methanol (90:10)
    • Flow Rate: 1.5 mL/min
    • Detection: λ = 205 nm
    • Retention Time: ~8 minutes [3]
  • Linearity: 10 - 100 µg/mL (correlation coefficient of 0.996) [3]

Frequently Asked Questions (FAQs)

What are the critical parameters for preparing a stable this compound solution? The most critical parameter is pH. You must avoid alkaline conditions. Prepare solutions in neutral buffers and note that this compound decomposes rapidly in both acidic and alkaline solutions outside of specific, stable ranges [3].

How can I confirm that my analytical method can detect this compound degradation? Perform a forced degradation study [1] [2]. Stress your this compound sample under accelerated conditions (acid, base, oxidant, heat, and light). A valid stability-indicating method must be able to separate this compound from any formed degradation products and accurately quantify the remaining intact compound [1] [3] [2].

My this compound sample shows unexpected degradation. What should I investigate first? First, check the pH of your solution and the storage conditions. Then, review the chemicals it has been exposed to, ensuring no oxidizing agents or high-alkalinity buffers were used inadvertently.

Troubleshooting Guide for Common Issues

The following diagram outlines a logical workflow for investigating this compound stability problems in the lab.

G Start Start: Unexpected Degradation Step1 Check Solution pH Start->Step1 Step2 Review Storage Conditions (Light, Temperature, Time) Step1->Step2 Step3 Analyze with Stability-Indicating Method Step2->Step3 Step4 Identify Degradation Products (PD1, PD2, POx) Step3->Step4 Step5 Confirm Method Specificity Step4->Step5  No new peaks  detected? Step6A Root Cause: Alkaline Conditions Step5->Step6A  Correlates with  high pH Step6B Root Cause: Oxidative Stress Step5->Step6B  Correlates with  oxidant exposure Step6C Root Cause: Method Not Stability-Indicating Step5->Step6C  Yes

References

pantethine administration challenges in animal models

Author: Smolecule Technical Support Team. Date: February 2026

Pantethine Administration Protocols in Animal Models

The table below summarizes the key parameters for this compound administration as reported in recent experimental models.

Disease Model Species Administration Route Dosage Regimen Treatment Duration Primary Efficacy Findings Citation
Alzheimer's Disease 5XFAD Transgenic Mice Intraperitoneal (IP) Injection 15 mg, 3 times/week 5.5 months Reduced Aβ deposition & glial reactivity; improved behavior [1]
PKAN (Neurodegeneration) Pank2-/- Mice Oral (Drinking Water) 15 mg/kg/day 2 months Prevented neuromuscular phenotype onset [2]
PKAN (Clinical Trial) Human (Children) Oral 60 mg/kg/day (divided doses) 24 weeks Slowed progression of motor dysfunction [3]
Cataract Models Rats Systemic Injection Single or repeated administration Varies by model (acute/continuous insult) Delayed or inhibited lens opacification [4]
Hyperlipidemia Human (Adults) Oral 600 mg/day to 900 mg/day 16 weeks Significantly lowered LDL-C and total cholesterol [5] [6]

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental design questions and potential challenges.

Dosage & Formulation

What is an appropriate starting dose for a new mouse study? A commonly used and effective dose for chronic studies in mice is 15 mg/kg, administered via intraperitoneal injection three times a week [1]. For oral administration, a dose of 15 mg/kg/day in drinking water has also shown efficacy [2]. In a human pediatric trial, a much higher dose of 60 mg/kg/day was well-tolerated [3], which can inform safety margins.

How is this compound formulated for injection? Research studies typically dissolve this compound in sterile saline (0.9% NaCl). The solution is then filter-sterilized before intraperitoneal administration [1] [2].

Administration & Timing

When should this compound administration begin relative to the disease induction? The timing depends on the nature of the disease model:

  • For acute insults: Administer this compound 15-30 minutes prior to the cataractogenic trigger (e.g., Na₂SeO₃ injection or gamma radiation) [4].
  • For chronic or genetic models: Begin treatment before or at the onset of the pathology and continue with repeated administrations. For example, in 5XFAD mice, treatment started at 1.5 months of age and continued for 5.5 months [1].
Efficacy & Validation

What if I observe low efficacy in my model?

  • Confirm dosage and regimen: Ensure the dosing is appropriate and the treatment duration is sufficient. Chronic conditions often require long-term treatment to see significant effects [1] [3].
  • Verify the mechanism: In models where this compound Kinase-Associated Neurodegeneration (PKAN) is involved, confirm that this compound is acting as a precursor to bypass the CoA biosynthesis block [2].
  • Check pharmacokinetics: One study measured serum levels of sodium pantothenate (a derivative) 2 and 5 hours after oral this compound administration to confirm systemic exposure [3].

Are there known safety concerns in animals? this compound has an excellent safety profile. In multiple long-term animal studies, no drug-related adverse events were reported [1] [2]. In human clinical trials, side effects were mild and primarily limited to minor gastrointestinal discomfort [7] [6].

Experimental Workflow Diagram

The following diagram outlines a logical workflow for establishing a this compound administration protocol in a preclinical study.

G Start Define Experimental Animal Model A Select Administration Route Start->A B Determine Dosage Regimen A->B A1 Intraperitoneal (IP) Injection A->A1 A2 Oral (Drinking Water or Gavage) A->A2 C Set Treatment Duration & Timing B->C B1 Mouse IP: 15 mg, 3x/week [1] B->B1 B2 Mouse Oral: 15 mg/kg/day [2] B->B2 D Formulate this compound (e.g., in Saline) C->D C1 Acute Model: Pre-treatment before insult [4] C->C1 C2 Chronic Model: Long-term from pathology onset [1] C->C2 E Administer Treatment D->E F Monitor Animals & Collect Data E->F G Analyze Efficacy & Safety Endpoints F->G

Key Technical Considerations

  • Route of Administration: Intraperitoneal injection allows for precise dosing and is common in research. Oral administration via drinking water is less stressful for animals and suitable for long-term studies but offers less control over the exact dose consumed [1] [2].
  • Dosage Calculation: Carefully calculate dosages based on the animal's body weight and adjust the dosing solution concentration accordingly to minimize injection volumes for rodent models.
  • Handling and Storage: Follow the manufacturer's instructions for storage of the this compound powder. Protect the prepared solutions from light and store them appropriately, making fresh solutions regularly for extended studies.

References

pantethine experimental variables affecting CoA levels

Author: Smolecule Technical Support Team. Date: February 2026

How Pantethine Increases CoA Levels: The Pathway

The following diagram illustrates the established coenzyme A (CoA) biosynthesis pathway and how this compound serves as a bypass to overcome enzymatic blocks.

G Pantothenate Pantothenic Acid (Vitamin B5) PANK Enzyme: PANK Pantothenate->PANK PPCS Enzyme: PPCS PANK->PPCS PPCDC Enzyme: PPCDC PPCS->PPCDC COASY Enzyme: COASY PPCDC->COASY CoA Coenzyme A (CoA) COASY->CoA This compound This compound (Experimental Compound) PantethineEntry Enters pathway here PantethineEntry->PPCDC Bypasses Block

This shows that this compound is metabolized into pantetheine and then enters the CoA biosynthesis pathway downstream of the enzymes PANK, PPCS, and PPCDC, effectively bypassing these potential blocks [1] [2] [3].

Key Experimental Variables & Protocols

Based on current literature, here are the crucial variables to control and optimize in your experiments.

Summary of Critical Variables

The table below summarizes key experimental parameters that have been used successfully in recent studies to increase CoA levels with this compound.

Experimental Variable Reported Effective Range / Condition Model System Key Outcome Source
This compound Dosage/Concentration 1.0 mM (in vitro) [4] Patient-derived fibroblasts & cardiomyocytes Increased cellular CoA levels
~15-17 mg/kg/day (in vivo, human) [1] PPCS-deficient patients Sustained clinical improvement
Treatment Duration 6-hour and 12-hour incubations [4] Murine T cells Remodeled metabolic profile
Long-term (4-6 years) [1] PPCS-deficient patients Sustained clinical improvement
Cell / Tissue Type Fibroblasts, Cardiac Progenitor Cells (CPCs), Cardiomyocytes (CMs) [1] Patient-derived cell lines Cell-type specific responses in CoA level increase
This compound Form & Solubility Dissolved in PBS (in vitro) or physiological saline (in vivo) [4] Pre-clinical in vitro & in vivo models Standard solvent for treatment preparation
Detailed Experimental Protocols

Here are detailed methodologies for two common experimental approaches.

1. In Vitro Protocol: Treating Cell Lines This method is adapted from a 2024 study on autoimmune neuroinflammation [4].

  • Cell Preparation: Use patient-derived fibroblasts or other relevant cell lines. Culture them in standard medium (e.g., high-glucose DMEM with 10% FBS) [1].
  • This compound Solution: Prepare a 100 mM stock solution of D-pantethine in phosphate-buffered saline (PBS). Aliquot and store at -20°C until use.
  • Treatment: Apply the stock solution to the cell culture medium to achieve a final working concentration of 1.0 mM.
  • Incubation: Incubate cells with this compound for a defined period. Critical changes have been observed at 6 hours and 12 hours [4].
  • CoA Quantification:
    • Harvest and wash cell pellets twice with PBS.
    • Immediately freeze pellets in liquid nitrogen and store at -80°C.
    • Quantify total CoA levels using a commercial CoA assay kit, following the manufacturer's instructions (e.g., from Abcam) [4].

2. In Vivo / Clinical Protocol: Oral Supplementation This method is based on clinical reports of PPCS-deficient patients and a randomized controlled trial [1] [5].

  • Dosage Regimen: The effective daily dose in humans is approximately 15 mg/kg of body weight [1]. This is often administered in divided doses (e.g., twice daily). Clinical trials have also used a fixed dose of 600 mg to 900 mg per day [5].
  • Formulation: Use commercially available oral this compound supplements.
  • Duration: Treatment is long-term. Clinical improvements have been reported after sustained supplementation over 4 to 6 years [1]. In shorter-term lipid trials, significant effects were observed over 16 weeks [5].

Troubleshooting Common Issues

Here are solutions to frequent challenges in this compound experiments.

  • Problem: Inconsistent or low response in CoA levels.

    • Solution: Verify the activity of upstream enzymes in the CoA pathway (e.g., PANK, PPCS). This compound is most effective when these are deficient [1] [3]. Also, ensure this compound is fresh and stored correctly to maintain stability.
  • Problem: Uncertainty in measuring functional outcomes beyond CoA levels.

    • Solution: Implement functional assays relevant to your disease model. For cardiac research, analyze the contractile performance and arrhythmogenicity of patient-derived cardiomyocytes [1]. For immunology studies, measure T cell proliferation and pro-inflammatory cytokine production [4].
  • Problem: The desired biological effect is not achieved.

    • Solution: Consider using 4'-Phosphopantetheine (4'-P-pantetheine), a more stable this compound derivative. Research suggests it may be more effective because it is less susceptible to degradation by plasma enzymes [1].

References

Pantethine Treatment Duration and Outcomes Across Models

Author: Smolecule Technical Support Team. Date: February 2026

Model System Condition / Model Treatment Duration Dosage Key Efficacy Outcomes
Human (Clinical) PPCS Deficiency Disorder (Dilated Cardiomyopathy) 4 to 6 years (Long-term follow-up) [1] 10-17 mg/kg/day, orally [1] Sustained clinical improvement; stabilized or improved heart function [1]
Mouse PKAN (Pank2-/- on Ketogenic Diet) [2] 2 months [2] 15 mg/kg/day, in drinking water [2] Prevented onset of neuromuscular phenotype; reduced neuronal damage [2]
Mouse Alzheimer's (5XFAD Model) [3] 5.5 months [3] Intraperitoneal injection [3] Reduced glial reactivity and Aβ deposition; improved behavior [3]
Mouse Experimental Autoimmune Encephalomyelitis (EAE) [4] ~20-30 days (from immunization until after disease onset) [4] 300 mg/ml, in saline solution [4] Inhibited disease development; therapeutic treatment improved disease course [4]
Drosophila PKAN (dPANK/fbl Mutants) [5] Lifelong feeding [5] 1.6 mg/mL in food [5] Restored CoA levels; rescued neurodegeneration, locomotor function, and lifespan [5]

Detailed Experimental Protocols

Here are the methodologies for key in vivo studies from the search results to guide your experimental design.

Protocol: Pantethine Treatment in a PKAN Mouse Model [2]

This protocol demonstrates how this compound administration can prevent a PKAN-like syndrome in mice challenged with a ketogenic diet.

  • Animal Model: Pank2-/- mice and Pank2+/+ wild-type controls.
  • Dietary Challenge: Mice were fed a ketogenic diet (79.2% fat, 8% protein, 0.7% sugar) for 2 months to induce the phenotype.
  • This compound Administration:
    • Compound: this compound (Sigma).
    • Dosage: 15 mg/kg/day.
    • Route: Administered in drinking water.
    • Duration: Concomitantly with the 2-month ketogenic diet.
  • Key Assessments:
    • Motor Function: Treadmill endurance tests and footprint analysis.
    • Histopathology: Brain tissue analysis for neurodegeneration and mitochondrial damage.
Protocol: this compound Treatment in a Mouse Model of Multiple Sclerosis (EAE) [4]

This study shows the efficacy of this compound in an autoimmune neuroinflammation model, both preventively and therapeutically.

  • Animal Model: SJL and C57BL/6 mice for EAE induction.
  • EAE Induction: Mice were immunized with PLP139-151 peptide in CFA.
  • This compound Administration:
    • Compound: D-pantethine (PTTH, Sigma-Aldrich).
    • Formulation: Dissolved in physiologic saline solution (0.9% NaCl) to 300 mg/ml.
    • Route: In vivo injection (specific route not detailed in excerpt).
    • Timing:
      • Preventive: Administered before disease onset.
      • Therapeutic: Administered after disease onset.
  • Key Assessments:
    • Clinical Scoring: EAE disease severity.
    • In vitro T Cell Analysis: Proliferation, cytokine production, and metabolic profiling.
Protocol: this compound Treatment in a Drosophila PKAN Model [5]

This foundational study established this compound's ability to rescue phenotypes in flies with impaired pantothenate kinase function.

  • Animal Model: dPANK/fbl mutant flies.
  • This compound Administration:
    • Route: Lifelong feeding by mixing directly into the fly food.
    • Optimal Concentration: 1.6 mg/mL of food. A dose-response curve was used to determine this concentration, which improved climbing ability with minimal side effects.
  • Key Assessments:
    • Climbing Assay: Locomotor ability.
    • HPLC: Measurement of CoA levels.
    • Lifespan Analysis: Survival curves.
    • Mitochondrial Function: Multiple assays.

Mechanism of Action: this compound in CoA Biosynthesis

The following diagram illustrates how this compound bypasses enzymatic blocks in the CoA biosynthesis pathway, which is the core mechanism behind its therapeutic effect in multiple models. The diagram is provided in DOT language for your use.

CoA_Pathway cluster_canonical Canonical CoA Biosynthesis Pathway cluster_bypass This compound Bypass Pathway Pantothenate Pantothenate PANK2 PANK2 (Pantothenate Kinase) Pantothenate->PANK2 This compound This compound 4'-Phosphopantetheine 4'-Phosphopantetheine This compound->4'-Phosphopantetheine Enzymatic Conversion CoA CoA 4'-Phosphopantothenate 4'-Phosphopantothenate PANK2->4'-Phosphopantothenate PANK2_block X PANK2->PANK2_block PPCS PPCS 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine PPCS->4'-Phospho-N-pantothenoylcysteine PPCS_block X PPCS->PPCS_block PPCDC PPCDC PPCDC->4'-Phosphopantetheine COASY COASY COASY->CoA 4'-Phosphopantothenate->PPCS 4'-Phospho-N-pantothenoylcysteine->PPCDC 4'-Phosphopantetheine->COASY

The core mechanism by which this compound rescues phenotypes in models of CoA-deficiency disorders is by bypassing enzymatic blocks in the de novo CoA biosynthesis pathway [5] [1]. In the canonical pathway, vitamin B5 (pantothenate) is sequentially modified by several enzymes, including PANK2 and PPCS. Mutations in these genes cause diseases like PKAN and PPCS deficiency disorder. This compound, a disulfide dimer of pantetheine, can be converted into 4'-Phosphopantetheine, a central intermediate in the pathway, thus entering downstream of the blocked enzymes and restoring CoA production [5] [1].

Key Takeaways for Researchers

  • Species-Specific Timelines: Treatment duration to observe phenotypic rescue is highly model-dependent. Murine models show effects within months, while long-term human treatment data indicates sustained benefits over years [2] [1].
  • Dosage is Critical: Effective dosage varies by administration route and model. Carefully consult literature for your specific system and consider dose-response studies [2] [5].
  • Mechanism is Well-Defined: this compound acts as a precursor to bypass blocks in CoA synthesis, supporting its potential for disorders involving PANK2, PPCS, and PPCDC deficiencies [1].

References

pantethine protocol standardization across research models

Author: Smolecule Technical Support Team. Date: February 2026

Pantethine Research Applications & Protocols

The table below summarizes how this compound is being investigated across various disease models, detailing the models used, dosing protocols, and key observed outcomes.

Research Focus / Disease Model Experimental Model Used Reported Dosage & Administration Primary Findings / Outcomes Relevant Citations
Autoimmune Neuroinflammation (e.g., Multiple Sclerosis) Mouse EAE model [1] In vivo: 300 mg/kg/day, i.p. injection [1] Inhibited EAE development; reduced T cell pro-inflammatory cytokine production and CNS infiltration [1]. [1]
Lipid Metabolism & Cardiovascular Risk Human clinical trials (Low-moderate CVD risk) [2] [3] Human oral: 600-900 mg/day, typically 300 mg TID or 450 mg BID for 16 weeks [2] [4] Significant reductions in LDL-C, total cholesterol, and triglycerides; increased HDL-C [2] [3] [4]. [2] [3] [4]

| CoA Biosynthesis Deficiency Disorders (e.g., PPCS DD, PKAN) | In vitro: Patient-derived fibroblasts and cardiomyocytes [5] [6]. In vivo: Human compassionate use [5] | In vitro: 100 µM [1]. Human oral: ~10-17 mg/kg/day [5] | Increased cellular CoA levels; improved contractility in cardiac cells; stabilized or improved patient clinical outcomes [5] [6]. | [5] [6] |

Mechanism of Action & Experimental Workflow

Understanding this compound's mechanism is crucial for designing robust experiments. It primarily functions as a stable precursor to 4'-phosphopantetheine, which is incorporated into Coenzyme A (CoA). This allows it to bypass certain enzymatic blocks in the CoA biosynthesis pathway.

The following diagram illustrates the core metabolic pathway and proposed mechanism of action for this compound in rescuing CoA deficiency:

G Pantothenate Pantothenate PANK PANK Pantothenate->PANK  Canonical Path This compound This compound 4'-Phosphopantetheine 4'-Phosphopantetheine This compound->4'-Phosphopantetheine  Proposed Rescue Path Bypasses PANK/PPCS Block Bypasses PANK/PPCS Block This compound->Bypasses PANK/PPCS Block 4'-Phosphopantothenate 4'-Phosphopantothenate PANK->4'-Phosphopantothenate PPCS PPCS 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->4'-Phosphopantothenoylcysteine CoA CoA 4'-Phosphopantothenate->PPCS 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine 4'-Phosphopantetheine->CoA Bypasses PANK/PPCS Block->CoA Note1 PANK/PPCS mutations cause CoA deficiency disorders (e.g., PKAN, PPCS-DD) Note1->PANK Note1->PPCS

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental challenges based on the current literature:

  • Q: What is the typical dosage range for in vitro studies?

    • A: Concentrations around 100 µM have been used effectively in cell culture models, including encephalitogenic T cells and patient-derived fibroblasts [1] [5]. Always conduct a dose-response curve for your specific cell type.
  • Q: How long does treatment take to show effects?

    • A: This is model-dependent. Lipid-lowering effects in humans peak around 4 months [4]. In cell models, functional improvements (e.g., in contractility) or changes in metabolite levels can be observed in a shorter timeframe, from several hours to a few days [1] [5]. For in vivo models like EAE, pre-clinical treatment before disease onset showed preventive effects [1].
  • Q: My experiment isn't showing the expected increase in CoA levels. What could be wrong?

    • A: Consider the nature of the metabolic defect.
      • Model Suitability: this compound is most effective in models where the CoA synthesis block is upstream of 4'-phosphopantetheine (e.g., PANK2 or PPCS deficiencies). It may not bypass defects in enzymes further downstream, like COASY [5].
      • Compound Stability: this compound can be degraded in plasma by enzymes like vanins [5]. If this is a concern in your model, research suggests that the more stable derivative 4'-phosphopantetheine might be a more effective alternative, though it is less commercially available [5].
  • Q: Are the effects of this compound limited to rescuing CoA deficiency?

    • A: No. Research shows this compound has additional, potentially independent effects. Notably, in immune cells, it has a strong immunomodulatory role, reducing the production of pro-inflammatory cytokines like those from Th1 and Th17 cells, which is separate from simply boosting CoA levels [1].

References

overcoming pantethine metabolic limitations in disease models

Author: Smolecule Technical Support Team. Date: February 2026

The Core Challenge: Pantethine Stability and Delivery

The primary metabolic limitation of this compound is its rapid hydrolysis by enzymes in the plasma and tissues into pantothenic acid (Vitamin B5) and cysteamine [1] [2]. This breakdown occurs before it can be efficiently taken up by target cells and converted into Coenzyme A (CoA), potentially reducing its efficacy [3].

Troubleshooting Guide & Experimental Strategies

Here are the primary strategies researchers are using to counter this compound's limitations:

Strategy Mechanism & Rationale Evidence & Disease Models
Using Stable Analogs (e.g., 4'-P-Pantetheine) Bypasses the initial hydrolysis step by vanins; enters the CoA biosynthesis pathway downstream, leading to more efficient CoA production [3]. In vivo fruit fly and mouse models of PKAN; reported to be more stable in plasma than this compound [3].
Optimizing Dosage & Administration Uses higher or more frequent dosing to maintain effective concentrations at the target site, compensating for rapid clearance [3]. Human studies in PPCS-DD; long-term use (4-6 years) at 10-17 mg/kg/day was reported to be safe and showed clinical improvement [3].
Targeting Early Disease Stages Intervention before extensive neuronal or tissue loss occurs; the goal is to prevent pathology rather than reverse it [4]. A paradigm proposed for rare neurodegenerative diseases like PKAN; treatment prior to symptom onset is suggested for best outcomes [4].

Experimental Protocols for Key Assays

To evaluate the efficacy of these strategies in your models, the following core protocols are essential.

Protocol: Measuring Cellular CoA Levels

This is a direct way to confirm if your intervention successfully boosts the CoA pathway [5] [3].

  • Objective: To quantify intracellular CoA concentrations.
  • Key Reagents: Commercially available CoA assay kit (e.g., from Abcam) [5].
  • Procedure:
    • Cell Treatment: Treat your disease-relevant cell model (e.g., patient-derived fibroblasts, iPSC-derived cardiomyocytes or neurons) with this compound, its analogs, or vehicle control for a set period (e.g., 6-72 hours) [5] [3].
    • Cell Pellet Collection: Wash cells with PBS, pellet by centrifugation, and immediately freeze pellets in liquid nitrogen. Store at -80°C until analysis [5].
    • CoA Extraction & Measurement: Lyse cell pellets and use the kit according to the manufacturer's instructions. This typically involves a reaction where CoA is converted to a detectable product, with fluorescence or absorbance measured via a microplate reader [5] [3].
Protocol: Assessing Functional Rescue in Vitro

Beyond biochemical output, measuring functional recovery is crucial.

  • Objective: To evaluate the improvement of disease-specific cellular phenotypes.
  • Methods:
    • For Cardiomyopathy Models: Use patient-derived iPSC-cardiomyocytes to assess contractility (e.g., via video-based analysis) and arrhythmogenicity (e.g., by measuring abnormal calcium transients or beat rate) [3].
    • For Neuroinflammatory Models: Use encephalitogenic T cells to assess pro-inflammatory cytokine production (e.g., measure IFN-γ and IL-17 levels by ELISA) and cell adhesion capabilities [5].

Visualizing the Metabolic Pathway & Intervention Points

The following diagram illustrates the CoA biosynthesis pathway and precisely where this compound and its more stable analog intervene, helping to bypass metabolic blocks.

CoA_Pathway Pantothenate Pantothenate PANK PANK Pantothenate->PANK PPCS PPCS PANK->PPCS PPCDC PPCDC PPCS->PPCDC COASY COASY PPCDC->COASY CoA CoA COASY->CoA This compound This compound This compound->PPCDC bypass Vanin_Hydrolysis Vanin Hydrolysis This compound->Vanin_Hydrolysis P_Pantetheine P_Pantetheine P_Pantetheine->PPCDC bypass Vanin_Hydrolysis->Pantothenate releases

The diagram shows how 4'-P-pantetheine offers a more direct route to CoA synthesis by avoiding the hydrolysis step that breaks down this compound.

Frequently Asked Questions (FAQs)

Q1: What is the clinical evidence that this compound works despite its stability issues? A1: Clinical evidence exists but is limited and context-dependent. Long-term treatment in a few patients with PPCS Deficiency Disorder showed sustained improvement in cardiac function and symptoms, demonstrating that effective dosing is achievable [3]. Furthermore, a study in an animal model of multiple sclerosis (EAE) found that this compound treatment reduced T cell pathogenicity and inhibited disease development, even when administered after disease onset [5].

Q2: Are there any known side effects of long-term this compound use? A2: Based on the available research, this compound appears to have a very favorable safety profile. Studies reporting long-term use in patients for over four years have not mentioned any significant side effects, and it is widely noted for its virtual lack of toxicity [3] [2].

Q3: Why is this compound being explored for such different diseases like neurodegeneration and cardiomyopathy? A3: Because both sets of diseases can be linked to a fundamental deficiency in cellular CoA levels. This compound, as a CoA precursor, is a potential therapy for any condition where boosting CoA is beneficial. For example, PPCS-DD directly involves a genetic defect in the CoA synthesis pathway, while in Alzheimer's and MS, this compound's effect may be related to modulating inflammation and cellular metabolism in affected cells [5] [1] [3].

References

pantethine comparative safety profile versus pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Tolerance Profile Comparison

Aspect Pantethine Statin Pharmaceuticals
Common Adverse Effects Mild, transient gastrointestinal upset (e.g., nausea) [1] [2] [3]. Myopathy (muscle pain), hepatotoxicity (liver damage), increased risk of new-onset type 2 diabetes [1].
Severity of Adverse Effects Typically mild and infrequent [2] [3]. Can be severe, sometimes requiring discontinuation of therapy [1].
Long-Term Tolerability Demonstrated in clinical cases over 4-6 years with no serious side effects [4]. Long-term use associated with cumulative risks, necessitating ongoing monitoring [1].
Notable Risks Potential to increase bleeding/bruising, especially with anticoagulants; caution advised in related disorders [3] [5]. -

Efficacy and Mechanism of Action Comparison

Aspect This compound Statin Pharmaceuticals
Primary Mechanism Precursor to Coenzyme A (CoA); modulates multiple metabolic pathways, inhibits HMG-CoA reductase and acetyl-CoA carboxylase [1] [3]. Potent, direct competitive inhibitors of HMG-CoA reductase [1].
LDL-C Reduction Modest. ~11% reduction shown in controlled trials (600-900 mg/day) [1] [2]. Potent. Low-dose Rosuvastatin can suppress LDL-C by >40% [5].
Key Metabolic Effects Increases cellular CoA levels; favorably modifies lipoprotein metabolism; has antioxidant and anti-inflammatory properties [3] [6]. Primarily reduces cholesterol synthesis; some anti-inflammatory effects (pleiotropic) independent of lipid-lowering.

Experimental Data and Clinical Evidence

The following table outlines the design and findings of key studies investigating this compound.

Study Focus (Citation) Experimental Model / Population Key Methodology Key Safety & Efficacy Findings

| Lipid-Lowering [1] | Low-moderate CVD risk adults (n=32), randomized, triple-blinded, placebo-controlled. | 16-week supplementation (600 mg/day from weeks 1-8, 900 mg/day from weeks 9-16) alongside a Therapeutic Lifestyle Change (TLC) diet. | Efficacy: Significant decrease in LDL-C (-11%) and total cholesterol vs. placebo. Safety: No serious adverse events reported; well-tolerated. | | Ultra-rare Disease (PPCS DD) [4] | Pediatric patients with dilated cardiomyopathy (n=6), compassionate use. | Long-term oral this compound supplementation (approx. 10-17 mg/kg/day). | Efficacy: Sustained clinical improvement in cardiac function. Safety: Well-tolerated over several years of treatment. | | Neuroinflammation [6] | Mouse model of Multiple Sclerosis (EAE) and human T-cells from MS patients, preclinical. | In vitro and in vivo treatment with this compound to assess impact on autoreactive T-cells. | Efficacy: Reduced T-cell pathogenicity and pro-inflammatory cytokine production. Safety: No toxicity reported in the experimental models. | | Antiviral (SARS-CoV-2) [7] | In vitro models (Vero E6 & Calu-3a cells). | Cells treated with this compound (50-1000 µM) pre- and post-infection with SARS-CoV-2. | Efficacy: Potent inhibition of viral infection and replication. Safety: No cytotoxicity observed at effective concentrations. |

Mechanisms of Action and Experimental Workflows

The therapeutic and safety profile of this compound is rooted in its unique, multi-targeted mechanism of action, which differs significantly from the single-enzyme targeting of statins.

G cluster_this compound This compound Mechanisms cluster_statin Statin Mechanisms This compound This compound P1 Hydrolyzed to Cysteamine & Pantothenic Acid This compound->P1 Statins Statins S1 Directly Inhibits HMG-CoA Reductase Statins->S1 P2 Precursor to Coenzyme A (CoA) P1->P2 P3 Inhibits Acetyl-CoA Carboxylase P2->P3 P4 Inhibits HMG-CoA Reductase P2->P4 Indirect P5 Modulates Lipid Metabolism (↑ Lipoprotein Lipase) P2->P5 P6 Antioxidant & Anti-inflammatory Effects P2->P6 Outcomes_P Outcome: Modest LDL-C reduction Favorable safety profile S2 Potent Reduction in Cholesterol Synthesis S1->S2 S3 Depletion of Downstream Metabolites (e.g., CoQ10) S2->S3 S4 Reported Side Effects: Myopathy, Hepatotoxicity S3->S4 Outcomes_S Outcome: Potent LDL-C reduction Risk of significant side effects

A typical workflow for evaluating this compound in a preclinical in vitro study, such as an antiviral assay, involves several key stages:

G Start 1. Cytotoxicity Assay A Treat cells with a range of This compound concentrations (e.g., 250 - 2000 µM) Start->A B Incubate for study duration (e.g., 72 hours) A->B C Assess cell viability (e.g., with viability dye) B->C D 2. Efficacy Testing E Design treatment regimens: Pre-entry, Post-entry, Full-time D->E F Infect cells with pathogen (e.g., SARS-CoV-2) E->F G Apply this compound treatment according to regimen F->G H Quantify outcomes: Viral protein (Flow Cytometry/Western Blot), Viral RNA (qRT-PCR) G->H

Key Takeaways for Professionals

  • Context-Dependent Choice: this compound represents a safer, well-tolerated option for mild lipid management or conditions where CoA boosting is therapeutic. Statins remain the potent choice for aggressive LDL-lowering, despite their side effect profile [1] [2].
  • Promising Therapeutic Repurposing: Evidence extends this compound's potential beyond lipid control to rare metabolic diseases [4], autoimmune neuroinflammation [6], and viral infections [7], warranting further investigation.
  • Consider for Special Populations: Its favorable safety profile may make this compound a candidate for patients intolerant to statins or those requiring long-term therapy with minimal monitoring [4] [5].

References

pantethine vs pantothenic acid biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Experimental Evidence

The distinct biological activities of pantethine and pantothenic acid stem from their different roles in the coenzyme A (CoA) biosynthesis pathway.

CoA Biosynthesis and Mechanism

Pantothenic acid is the foundational vitamin used by cells to synthesize CoA de novo. This process requires several enzymes, including pantothenate kinase (PANK), phosphopantothenoylcysteine synthetase (PPCS), and phosphopantothenoylcysteine decarboxylase (PPCDC) [1] [2]. In contrast, this compound enters the pathway downstream, bypassing the need for these initial enzymes. This is particularly therapeutically relevant for treating rare genetic disorders like PPCS Deficiency Disorder (PPCS-DD), where a mutation blocks the normal pathway. Administering this compound can circumvent this block, increase cellular CoA levels, and has been shown to improve cardiac function in patients [2].

The following diagram illustrates the CoA biosynthesis pathway and how this compound provides a bypass for metabolic blocks:

G cluster_normal Canonical de novo Pathway cluster_bypass This compound Bypass Pathway P Pantothenic Acid (Vitamin B5) Step1 1. Phosphorylation (PANK Enzyme) P->Step1 This compound This compound Bypass Enters Pathway Downstream This compound->Bypass CoA Coenzyme A (CoA) Step2 2. Cysteine Addition (PPCS Enzyme) Step1->Step2 Block Genetic Block in PPCS-DD Step2->Block Step3 3. Decarboxylation (PPCDC Enzyme) Step3->CoA Bypass->CoA Block->Step3

Experimental Data on Lipid Metabolism

Substantial research supports this compound's role in favorably altering lipid metabolism, an effect not seen with pantothenic acid supplementation [3].

  • Human Clinical Trials: A triple-blinded, diet-controlled study in North American subjects with low-to-moderate cardiovascular risk found that 16 weeks of this compound supplementation (600 mg/day for 8 weeks, then 900 mg/day for 8 weeks) significantly reduced LDL-C ("bad" cholesterol) and total cholesterol compared to a placebo [4]. Another review noted that this compound can lower triglycerides by up to 32% and raise HDL-C ("good" cholesterol) by up to 23% [3].
  • Proposed Mechanisms: In vitro and animal studies suggest this compound's lipid-lowering effects work through multiple mechanisms:
    • Inhibiting Cholesterol Synthesis: Suppresses the activity of HMG-CoA reductase, a key enzyme in cholesterol production (similar to statins, but through a different mechanism) [3] [5].
    • Stimulating Fatty Acid Oxidation: Promotes the breakdown of fats in the mitochondria for energy [3] [5].
    • Reducing Fat Synthesis: Decreases the activity of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) in the liver [6].

Key Experimental Protocols for Researchers

For scientists aiming to replicate or design studies on this compound, here are summaries of key methodologies from recent literature.

Study Focus Model System Treatment Protocol Key Readouts & Methods

| Lipid Metabolism & Gut-Liver Axis [6] | 144 laying hens (46-week-old) | Diet supplemented with 200 mg/kg this compound for 10 weeks vs. control diet | Serum/Liver Lipids: Spectrophotometric kits for TG, T-CHO, LDL-C, HDL-C. Liver Enzymes: Kits for LPL, LPS, FAS, ACC. Transcriptomics: RNA-seq of liver tissue; DEG analysis (DESeq2); KEGG pathway enrichment. Microbiome: 16S rRNA sequencing of cecal content. | | Rescue of CoA Deficiency Disorder [2] | In vitro: Patient-derived fibroblasts, cardiac progenitor cells, and iPSC-derived cardiomyocytes. In vivo: Compassionate patient use. | In vitro: This compound treatment on patient cells. In vivo: Oral This compound (10-17 mg/kg/day) in patients with PPCS-DD. | CoA Levels: Microplate-based assay in cells. Cardiac Function: Contractility and arrhythmogenicity in engineered heart patches. Clinical Outcomes: Long-term follow-up of ventricular ejection fraction and symptoms. | | Lipid Metabolism in Humans [4] | Human subjects (low-to-moderate CVD risk), triple-blinded, placebo and diet-controlled. | 4-week TLC diet lead-in, then This compound (600 mg/day, weeks 1-8; 900 mg/day, weeks 9-16) vs. placebo. | Primary: Fasting LDL-C levels. Secondary: TC, HDL-C, TG, Apo-B, VLDL, lipoprotein(a). Safety: Vital signs, CBC, clinical chemistry. |

References

pantethine clinical outcomes in different patient populations

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes of Pantethine Supplementation

Patient Population / Disease Area Key Clinical Outcomes / Experimental Findings Dosage Information Citation(s)
PPCS Deficiency Disorder (Dilated Cardiomyopathy) Sustained clinical improvement in cardiac function; partial rescue of impaired contractility & arrhythmias in patient-derived cardiac cells. [1] 10-17 mg/kg/day (approx. 450-900 mg/day in divided doses) [1] [1]
Dyslipidemia (Low-to-Moderate CVD Risk) Significant reduction in LDL-C and Total Cholesterol vs. placebo; favorable alterations in LDL metabolism. [2] 600 mg/day [2] [2]
Experimental Autoimmune Encephalomyelitis (Model for MS) Inhibition of disease development; reduced T cell pathogenicity, pro-inflammatory cytokine production, and CNS adhesion. [3] 300 mg/ml in saline (mouse model) [3] [3]
Sarcoma (Preclinical Model) Attenuated tumor growth in immunocompetent mice; boosted antitumor immunity and enhanced CD8+ T cell function. [4] Information not specified in abstract. [4] [4]

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies from key investigations.

  • In Vitro & Ex Vivo Cardiac Cell Studies (PPCS DD): Patient-derived fibroblasts and induced pluripotent stem cells (iPSCs) were differentiated into cardiomyocytes. These cells were assembled into 2D cultures and 3D engineered heart patches. Functional contractility and arrhythmogenicity were evaluated. This compound was applied to these systems, and rescue effects were quantified through measures of contractile performance and arrhythmia incidence. CoA levels were measured using a microplate-based assay. [1]
  • Clinical Trial for Dyslipidemia: A triple-blinded, placebo and diet-controlled investigation was conducted. Following a 4-week therapeutic lifestyle change (TLC) diet lead-in phase, subjects were randomized to receive either this compound or placebo for 16 weeks. The primary outcome was the change from baseline in fasting LDL-C levels. Additional lipoprotein parameters (TC, HDL-C, TG, etc.) were also tracked. [2]
  • Experimental Autoimmune Encephalomyelitis (EAE) Studies: Myelin-specific encephalitogenic T cells were isolated from immunized mice. For in vitro assays, cells were treated with this compound (1.0 mM for 6 or 12 hours) and analyzed using metabolomics and phosphoproteomics. Functional assays measured cell proliferation, cytokine production, and adhesion molecule expression. For in vivo studies, mice were treated with this compound (administered in saline) either before or after EAE disease onset, and clinical disease scores were monitored. [3]

Mechanism of Action and Signaling Pathways

This compound functions as a stable precursor for Coenzyme A (CoA) biosynthesis. The following diagram illustrates its role in bypassing metabolic blocks in specific genetic disorders and supporting vital cellular functions.

G cluster_effects Key Outcomes Pantothenate Pantothenate PPCS_Block PPCS Enzyme (Blocked in PPCS DD) Pantothenate->PPCS_Block This compound This compound CoA CoA This compound->CoA Bypasses Block Cellular_Effects Cellular Effects CoA->Cellular_Effects Lipid_Metabolism ↑ Lipid Metabolism Cellular_Effects->Lipid_Metabolism Energy_Production ↑ Energy Production Cellular_Effects->Energy_Production Inflammatory_Response Modulation of Inflammatory Response Cellular_Effects->Inflammatory_Response

Key Context and Limitations

When interpreting these findings, it's important for professionals to consider the following:

  • Disease Specificity: The most compelling clinical evidence for this compound is in the context of ultra-rare inborn errors of CoA metabolism like PPCS Deficiency Disorder. [1]
  • Evidence Strength in Other Areas:
    • Lipid Management: While positive, the lipid-lowering data is from a single, older trial (2011). Its effect may be considered moderate compared to mainstream pharmaceuticals like statins. [2]
    • Autoimmunity and Oncology: Promising results are primarily from preclinical models (mouse EAE and sarcoma). Confirmation in human clinical trials is needed to validate efficacy. [3] [4]
  • Mechanistic Insight: this compound's value lies in its ability to bypass enzymatic blocks in the CoA biosynthesis pathway, making it a rational therapeutic for specific genetic conditions. Its broader effects on immunity and inflammation are likely downstream consequences of restoring CoA-dependent metabolic processes. [1] [3]

References

pantethine vs 4'-phosphopantetheine therapeutic efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Experimental Evidence

Understanding how these compounds work is key to evaluating their therapeutic potential. The following diagram illustrates the CoA biosynthesis pathway and where each precursor intervenes.

CoA_Pathway VitaminB5 Vitamin B5 (Pantothenate) PanK Pantothenate Kinase (PANK) VitaminB5->PanK 4'-Phosphopantothenate 4'-Phosphopantothenate PanK->4'-Phosphopantothenate PPCS PPCS 4'-Phosphopantothenate->PPCS PPCDC PPCDC PPCS->PPCDC 4'-Phosphopantetheine 4'-Phosphopantetheine (P-PantSH / P-PantSAc) PPCDC->4'-Phosphopantetheine CoA Coenzyme A (CoA) Pantethine This compound This compound->4'-Phosphopantetheine (after conversion to pantetheine & phosphorylation) 4'-Phosphopantetheine->CoA via PPAT & DPCK 4'-Phosphopantetheine->4'-Phosphopantetheine (direct input) PANK_Mutation PANK2 Mutation (PKAN) PANK_Mutation->PanK PPCS_Mutation PPCS Mutation (PPCS-DD) PPCS_Mutation->PPCS

The diagram above shows that 4'-phosphopantetheine bypasses more enzymatic steps than this compound, making it a potentially more effective treatment for conditions where the PANK2 enzyme is defective, such as in PKAN [1] [2]. This compound is effective in bypassing defects in the PPCS and PPCDC enzymes [3] [4].

Key Experimental Models and Protocols

Here is a summary of the experimental approaches used to generate the efficacy data for these compounds.

Compound Disease Model Experimental Protocol & Key Findings

| This compound | PPCS Deficiency (Dilated Cardiomyopathy) | Protocol: Patient-derived fibroblasts and cardiomyocytes were treated with this compound. CoA levels were quantified microplate-based assay; contractile function was assessed in engineered heart tissues [3] [4]. Finding: this compound increased cellular CoA levels and improved contractile performance, rescuing arrhythmias [3] [4]. | | | Autoimmune Neuroinflammation (Multiple Sclerosis) | Protocol: Using murine Experimental Autoimmune Encephalomyelitis (EAE) model. T cell metabolomics was performed; this compound administered in vivo to assess impact on disease course and T cell pathogenicity [5]. Finding: this compound remodeled T cell metabolism, reduced pro-inflammatory cytokine production, and inhibited neuroinflammation [5]. | | | SARS-CoV-2 Infection | Protocol: In vitro infection of Vero E6 and Calu-3 cells. Treated with this compound pre- and post-infection; viral load measured by RT-PCR and flow cytometry [6]. Finding: this compound significantly reduced viral copy numbers and protein expression, showing potential antiviral effects [6]. | | 4'-Phosphopantetheine | PKAN (Neurodegeneration) | Protocol: Pank2 knockout mouse model. 4'-phosphopantetheine was administered via diet. Biomarkers analyzed included CoA and iron levels in the brain; mitochondrial function (e.g., aconitase activity) was assessed [1]. Finding: Treatment normalized CoA levels, corrected iron accumulation, and restored mitochondrial enzyme activities [1]. | | | Serum Stability | Protocol: Compounds incubated in fetal calf serum (FCS) at 37°C. Stability was analyzed via HPLC to track degradation over time [2]. Finding: 4'-phosphopantetheine (and its acetylated form, P-PantSAc) were stable in serum, while this compound was rapidly degraded by pantetheinases [2]. |

Conclusion for Researchers

The current data suggests that the choice between this compound and 4'-phosphopantetheine is application-dependent:

  • This compound is a well-tolerated compound with a broader track record in early-stage human trials for cardiac and metabolic conditions. Its susceptibility to degradation is a limitation, but its efficacy in certain models is proven.
  • 4'-Phosphopantetheine offers a potential stability advantage and is designed to more effectively bypass the core defect in PKAN. It remains in earlier stages of clinical validation but represents a promising, more targeted approach for specific neurological disorders.

References

pantethine effect on LDL-C versus placebo controlled trials

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Placebo-Controlled Trials

The table below summarizes the key findings from a triple-blinded, diet-controlled, placebo-controlled trial—the most rigorous study design available in the search results [1] [2] [3].

Parameter Baseline to 16-Week Change (Pantethine Group) Baseline to 16-Week Change (Placebo Group) Statistical Significance (P-value)
LDL-C (Primary Outcome) ↓ 11% from baseline [1] [3] [4] ↑ 3% from baseline [1] [3] ( P=0.010 ) between groups [1] [3]
Total Cholesterol (TC) Significant decrease [1] [3] [4] No significant improvement [1] [3] ( P=0.040 ) vs. placebo [1] [3]
Non-HDL Cholesterol Significant decrease [1] [3] No significant improvement [1] [3] ( P=0.042 ) at week 16 [1] [3]
Triglycerides (TG) Decreasing trend (not always significant) [1] Information not specified Information not specified
HDL-C No significant change reported [1] No significant change reported [1] Not Significant (NS) [1]

Context on Efficacy: Other studies, including a larger trial in a Japanese population with high cardiovascular risk, have reported greater LDL-C reductions (e.g., 15%) and improvements in triglycerides and HDL-C with this compound [2] [5]. However, the data in the table above represents the outcomes from the specific placebo-controlled trial in a North American population with low-to-moderate risk.

Experimental Protocol of Key Trial

The efficacy data in the table above comes from a specific clinical trial. Here is a detailed breakdown of its methodology [1] [2]:

  • Study Design: Randomized, triple-blinded, placebo-controlled trial with a 4-week Therapeutic Lifestyle Change (TLC) diet lead-in period, followed by a 16-week treatment period.
  • Participants: 32 North American adults with low to moderate cardiovascular risk and elevated LDL-C, making them eligible for statin therapy according to National Cholesterol Education Program (NCEP) guidelines.
  • Intervention:
    • Weeks 1-8: this compound 600 mg per day (300 mg twice daily).
    • Weeks 9-16: this compound 900 mg per day.
    • The placebo group followed an identical regimen.
  • Primary Endpoint: Change in fasting LDL-C levels from baseline over 16 weeks.
  • Dietary Control: All participants followed the TLC diet for the entire study to minimize dietary influences on the results.

This workflow illustrates the study design:

Start Screening and Enrollment Diet 4-Week TLC Diet Lead-In Start->Diet Randomize Randomization (n=32) Diet->Randomize Group1 This compound Group Randomize->Group1 Group2 Placebo Group Randomize->Group2 W1_8 Weeks 1-8: 600 mg/day Group1->W1_8 P1 Weeks 1-8: Placebo Group2->P1 W9_16 Weeks 9-16: 900 mg/day W1_8->W9_16 End Analysis of LDL-C and Secondary Endpoints W9_16->End P2 Weeks 9-16: Placebo P1->P2 P2->End

Proposed Mechanism of Action

This compound is a stable disulfide form of pantothenic acid (vitamin B5). Its lipid-modulating effects are believed to work through several interconnected biochemical pathways [1] [2] [6]:

B5 Pantothenic Acid (B5) CoA Increased Cellular Coenzyme A (CoA) B5->CoA This compound This compound Supplement Cysteamine Cysteamine (Metabolite) This compound->Cysteamine This compound->CoA HMGCR Inhibition of HMG-CoA Reductase Cysteamine->HMGCR ACC Inhibition of Acetyl-CoA Carboxylase Cysteamine->ACC FA_Ox Increased Fatty Acid Oxidation CoA->FA_Ox Result Outcome: Reduced Cholesterol & Triglyceride Synthesis HMGCR->Result ACC->Result FA_Ox->Result

  • Enzyme Inhibition: this compound, and its metabolite cysteamine, inhibit key enzymes in lipid synthesis: HMG-CoA reductase (the same target as statin drugs) and acetyl-CoA carboxylase [1] [2] [6].
  • Enhanced Breakdown: It increases fatty acid oxidation, enhancing the breakdown of triglycerides [6].
  • Coenzyme A Precursor: As a precursor to Coenzyme A (CoA), this compound elevates cellular CoA levels, which favorably modifies overall lipoprotein metabolism [1] [2].

Summary for Professionals

  • Efficacy: this compound consistently shows a significant but modest LDL-C reduction (~11%) over placebo in controlled settings, making it a potential option for low-risk patients or those intolerant to statins [1] [3].
  • Safety: It has an excellent safety profile with a very low frequency of mild adverse effects (mostly gastrointestinal), and no serious adverse events have been reported in clinical trials [1] [2] [6].
  • Comparative Potency: Its effect size is smaller than that of statins. For context, even a low-dose statin can reduce LDL-C by 40% or more [7].

References

pantethine impact on HDL-C compared to conventional treatments

Author: Smolecule Technical Support Team. Date: February 2026

Pantethine vs. Conventional Treatments: A Comparison

The table below summarizes how this compound compares to conventional statin therapy based on clinical data.

Feature/Aspect This compound Conventional Statins
Effect on HDL-C Modestly increases HDL-C [1] [2]. Generally has a neutral or minor effect on HDL-C [3].
Effect on LDL-C Lowers LDL-C; an 11% decrease shown in a key study [4] [5]. Significantly lowers LDL-C by 20-40% [3].
Primary Mechanism Multiple actions: inhibits HMG-CoA reductase & acetyl-CoA carboxylase; enhances fatty acid breakdown [4] [2]. Primarily inhibits HMG-CoA reductase [3].
Impact on Coenzyme Q10 Does not lower CoQ10 levels; one study noted an increase in both this compound and placebo groups [4] [5]. Known to decrease circulating CoQ10 levels [3].
Common Side Effects Generally well-tolerated; mild gastrointestinal issues (e.g., nausea, diarrhea) occasionally reported [6] [1]. Can include myopathy (muscle pain), liver enzyme elevations, and increased diabetes risk [4] [3].
Regulatory Status (US) Available as a dietary supplement [4]. Available by prescription only.

Detailed Experimental Data and Protocols

For researchers, the details of key clinical studies are critical. The following table outlines the methodology and specific findings from a pivotal triple-blinded, placebo-controlled trial.

Aspect Details
Study Design Randomized, triple-blinded, placebo-controlled, diet-controlled investigation [4] [7].
Participants 32 low-to-moderate cardiovascular risk North American subjects eligible for statin therapy per NCEP guidelines [4].
Intervention This compound Group: 600 mg/day (weeks 1-8), increased to 900 mg/day (weeks 9-16). Control Group: Placebo. Both groups followed a Therapeutic Lifestyle Change (TLC) diet [4].
Primary Endpoint Change in fasting LDL-C from baseline over 16 weeks [4].

| Key Lipid Results | • LDL-C: Significant 11% decrease from baseline with this compound vs. 3% increase with placebo at 16 weeks [4] [5]. • Total Cholesterol: Significant 6% reduction with this compound at 16 weeks [4] [5]. • Non-HDL-C: Significant 7-8% decline with this compound at 16 weeks [4] [5]. • HDL-C: While some sources note a general trend of HDL-C increase [1] [2], the primary 2014 study did not report statistically significant changes in HDL-C within its 16-week duration [4]. A meta-analysis suggests beneficial lipid effects may require 16 weeks or more to fully manifest [8]. |

Proposed Mechanism of Action

This compound's lipid-modulating effects are linked to its role as a precursor to coenzyme A (CoA). The diagram below illustrates its multi-targeted mechanism.

This multi-targeted mechanism, distinct from statins' single-enzyme inhibition, underpins this compound's broader lipid-modulating profile and favorable safety [1] [2].

Conclusion and Research Implications

  • Efficacy: this compound offers a mild to moderate lipid-modulating effect, including a potential increase in HDL-C, which is less pronounced than the potent LDL-lowering effects of statins.
  • Safety: Its primary advantage lies in an excellent safety and tolerability profile with no serious adverse effects reported in clinical trials.
  • Best Use Case: It presents a viable dietary supplement option for individuals seeking a natural approach to lipid management, those with statin intolerance, or as a potential complementary agent in low-to-moderate risk cases.

References

pantethine cost-effectiveness analysis vs prescription medications

Author: Smolecule Technical Support Team. Date: February 2026

Pantethine vs. Prescription Medications: Efficacy and Mechanisms

The table below summarizes a comparative analysis of this compound against common prescription lipid-lowering agents, based on the available clinical data.

Feature This compound Statins (e.g., Rosuvastatin) Common Prescription Weight-Loss Drugs (e.g., Phentermine, Semaglutide)
Class / Status Nutritional supplement; a derivative of Vitamin B5 [1] [2] Prescription pharmaceutical Prescription pharmaceuticals [3]
Primary Indication Management of cholesterol and triglyceride levels [1] [4] [2] Lowering LDL-C to reduce risk of heart attack and stroke [5] Treatment of overweight and obesity [3]

| Key Efficacy Data | - LDL-C reduction: ~4% to 15% [1] [4] [2]

  • Total cholesterol reduction: ~3% to 10% [1] [2]
  • HDL-C increase: ~5% to 10% [2] | LDL-C reduction: ~38% (with 5 mg daily Rosuvastatin) [5] | Varies by drug; e.g., Semaglutide is the most effective for weight loss, while Phentermine is the most cost-effective [3] | | Typical Dosage in Studies | 600 mg to 900 mg daily, often in divided doses [1] [4] [2] | 5 mg daily (for Rosuvastatin in one study) [5] | Varies; e.g., Phentermine 37.5 mg daily [3] | | Proposed Mechanism of Action | - Inhibits key enzymes: HMG-CoA reductase and acetyl-CoA carboxylase [1] [2]
  • Increases fatty acid oxidation [2]
  • Boosts coenzyme A (CoA) levels [1] | Primarily inhibits HMG-CoA reductase [5] [2] | Varies by drug; primarily act on appetite control and energy expenditure [3] | | Safety & Tolerability Profile | Generally very well-tolerated [1] [2]. Mild gastrointestinal discomfort reported infrequently [1] [2]. | Excellent safety profile; perceived side effects (e.g., leg cramps) are often not directly caused by the drug [5]. | Side effects and dropout rates vary. Phentermine has a high annual dropout rate (~35% in year 1) [3]. |

Experimental Protocols for this compound

To ensure reproducibility, here are the methodologies from key clinical and preclinical studies on this compound.

  • Clinical Trial Protocol (Cholesterol-Lowering in Humans) [1]

    • Study Design: Triple-blinded, placebo and diet-controlled investigation.
    • Participants: North American subjects with low-to-moderate cardiovascular risk.
    • Diet Control: A 4-week Therapeutic Lifestyle Change (TLC) diet lead-in phase was implemented before randomization to minimize dietary influences.
    • Intervention: Subjects were randomized to receive either this compound or a placebo for 16 weeks. A common dosing regimen was 600 mg per day for the first 8 weeks, increased to 900 mg per day for the subsequent 8 weeks.
    • Primary Outcome: Change from baseline in fasting low-density lipoprotein cholesterol (LDL-C) levels.
    • Additional Measures: Other lipid parameters (total cholesterol, HDL-C, triglycerides, Apo-B), vital signs, and safety laboratory tests.
  • In Vitro & Ex Vivo Model (Cardiomyopathy Rescue)

    • Cell Models: Patient-derived fibroblasts, cardiac progenitor cells, and cardiomyocytes were generated from individuals with PPCS deficiency disorder, a rare condition that causes dilated cardiomyopathy [6].
    • Functional Assays: Contractile performance and arrhythmogenicity were evaluated in patient-derived cardiac cells and 3D engineered heart patches [6].
    • Intervention: Cells and tissues were treated with this compound to test its ability to rescue the observed CoA deficiency and functional impairments [6].
    • Outcome Measures: CoA levels were quantified using a microplate-based assay. Functional rescue was assessed by improvements in contractility and reduction in arrhythmias [6].

Mechanism of Action: this compound's Signaling Pathway

The following diagram illustrates the metabolic pathway through which this compound exerts its effects on lipid metabolism.

G cluster_known Known Inhibitory Action of this compound Pantothenic_Acid Pantothenic_Acid This compound This compound Pantothenic_Acid->this compound Metabolized to Coenzyme_A Coenzyme_A This compound->Coenzyme_A Precursor to ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Inhibits HMGCR HMG-CoA Reductase (HMGCR) This compound->HMGCR Inhibits Acetyl_CoA Acetyl_CoA Coenzyme_A->Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA Fatty_Acids Fatty_Acids Acetyl_CoA->Fatty_Acids Cholesterol Cholesterol HMG_CoA->Cholesterol Triglycerides Triglycerides Fatty_Acids->Triglycerides ACC->Fatty_Acids Synthesizes HMGCR->Cholesterol Synthesizes

Discussion on Cost-Effectiveness

A direct cost-effectiveness analysis for this compound versus lipid-lowering prescription drugs was not located in the search results. However, the available data allows for some critical inferences:

  • Indirect Cost Considerations: While statins are described as highly effective and often low-cost for patients with insurance [5], this compound is available as an over-the-counter supplement. Its cost would typically be out-of-pocket. A full economic analysis would need to compare the price of long-term this compound supplementation against prescription copays, while also modeling the cost of managing cardiovascular events prevented by each therapy.
  • Efficacy vs. Therapeutic Niche: The evidence clearly shows that statins are "vastly superior" for significantly lowering LDL cholesterol in high-risk patients [5]. Therefore, this compound is not positioned as a replacement for statins in patients who require aggressive lipid management. Its potential cost-effectiveness might be highest in specific populations, such as individuals with statin intolerance, those with mild to moderate dyslipidemia who are at low-to-moderate risk [1], or as part of a broader management plan.
  • A Different Model for Comparison: The search results do include a cost-effectiveness analysis for weight-loss drugs [3], demonstrating the methodology for such pharmacoeconomic studies. This model evaluates cost per Quality-Adjusted Life Year (QALY) and could serve as a template for a future analysis on this compound.

Conclusion

For researchers, the key gaps to address are:

  • Direct Head-to-Head Trials: Clinical trials directly comparing this compound against low-dose statins in low-risk populations.
  • Formal Cost-Effectiveness Analysis: Modeling the long-term health economic outcomes of using this compound in its potential niche applications.

References

pantethine mechanism validation in genetic disorder models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Validations

For researchers aiming to replicate or build upon these studies, here are the detailed methodologies from the key experiments.

  • In Vitro CoA Restoration in Drosophila Cells [1]

    • Cell Model: Drosophila S2 cells.
    • Gene Silencing: dPANK/Fbl protein levels were downregulated using RNA interference (RNAi) by adding double-stranded RNA (dsRNA) to the culture medium.
    • Pantethine Treatment: Cells were treated with this compound at a concentration of 100 μM after gene silencing was established.
    • Outcome Measurement: CoA levels were quantified using HPLC analysis. Cell counts were performed to assess rescue of cell growth.
  • In Vivo Rescue in a PKAN Mouse Model [2]

    • Animal Model: Pank2−/− mice.
    • Dietary Challenge: Mice were fed a ketogenic diet (79.2% fat) for 2 months to stress the metabolic system and induce a PKAN-like phenotype.
    • This compound Administration: this compound was administered concurrently in the drinking water at a dose of 15 mg/kg/day for the duration of the diet.
    • Outcome Measurements: Mice were monitored for motor dysfunction using treadmill endurance and footprint tests. Tissues were analyzed for neurodegeneration and mitochondrial damage via histology and electron microscopy.
  • In Vivo Efficacy in an Alzheimer's Model [3]

    • Animal Model: 5XFAD transgenic mice (a model of Alzheimer's disease).
    • This compound Administration: 1.5-month-old mice received intraperitoneal injections of 15 mg of this compound dissolved in saline, three times a week for 5.5 months.
    • Outcome Measurements: Behavior was assessed with specific tests. Post-mortem analysis included evaluation of amyloid-β deposition and glial reactivity in the brain. Hippocampal RNA was analyzed using whole-genome expression microarrays.

Mechanism of Action: The Bypass Pathway

The following diagram illustrates the well-validated mechanism by which this compound bypasses enzymatic blocks in the CoA biosynthesis pathway, which is central to its effect in PKAN and PPCS deficiency models.

G Pan Pantothenate (Vitamin B5) PANK2 PANK2 (Defective in PKAN) Pan->PANK2  Canonical Path PPan 4'-Phosphopantothenate PPCS PPCS (Defective in PPCS-DD) PPan->PPCS PPanCys 4'-Phospho-N-pantothenoylcysteine PPanSH 4'-Phosphopantetheine (PPanSH) PPanCys->PPanSH CoA Coenzyme A (CoA) PPanSH->CoA This compound This compound EnzymeBypass Enzymatic Conversion This compound->EnzymeBypass PANK2->PPan PANK2->PANK2  Blocked PPCS->PPanCys PPCS->PPCS  Blocked EnzymeBypass->PPanSH  Bypass Path

Comparison with Alternative Therapeutic Approaches

This compound is one of several potential treatments for CoA biosynthesis disorders. The table below compares it with another prominent investigative therapy.

Therapeutic Agent Proposed Mechanism Advantages / Disadvantages Development Status

| This compound | Precursor converted to 4'-phosphopantetheine (PPanSH), bypassing PANK and PPCS enzyme blocks [4] [1]. | Advantages: Orally available; shown effective in multiple models (fruit fly, mouse, human cells); good safety profile [4] [2]. Disadvantages: Can be degraded in the bloodstream by vanin enzymes, potentially reducing bioavailability [4]. | Used in compassionate patient cases; supported by pre-clinical and early clinical reports [4]. | | Fosmetpantotenate (RE-024) | Prodrug designed to deliver 4'-phosphopantothenate (PPA), bypassing only the PANK2 enzyme block [5]. | Advantages: Potentially more stable in circulation than this compound [5]. Disadvantages: Only addresses defects in PANK2, not PPCS; failed in a pivotal clinical trial [5]. | Clinical development discontinued after Phase III trial failed to meet endpoints. |

Key Insights for Researchers

  • Model Selection is Critical: The efficacy of this compound is most clearly demonstrated in models that accurately recapitulate the human disease. For PKAN, this involved dietary challenge (ketogenic diet) in mice to reveal the phenotype [2].
  • Biomarker Assessment: Key quantitative evidence includes direct measurement of CoA levels via HPLC and assessment of mitochondrial function, which are crucial for validating the proposed mechanism [1].
  • Beyond CoA Biosynthesis Disorders: The benefits of this compound in an Alzheimer's disease model suggest its therapeutic potential may extend to other conditions involving metabolic dysfunction and neuroinflammation, not just monogenic disorders of CoA synthesis [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

554.24440666 Da

Monoisotopic Mass

554.24440666 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7K81IL792L

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA32 - Pantethine

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

16816-67-4

Wikipedia

Pantethine

Use Classification

Cosmetics -> Emollient; Hair conditioning

Dates

Last modified: 08-15-2023
1: Kavian N, Marut W, Servettaz A, Nicco C, Chéreau C, Lemaréchal H, Guilpain P, Chimini G, Galland F, Weill B, Naquet P, Batteux F. Pantethine Prevents Murine Systemic Sclerosis Through the Inhibition of Microparticle Shedding. Arthritis Rheumatol. 2015 Jul;67(7):1881-90. doi: 10.1002/art.39121. PubMed PMID: 25776044.
2: Evans M, Rumberger JA, Azumano I, Napolitano JJ, Citrolo D, Kamiya T. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation. Vasc Health Risk Manag. 2014 Feb 27;10:89-100. doi: 10.2147/VHRM.S57116. eCollection 2014. PubMed PMID: 24600231; PubMed Central PMCID: PMC3942300.
3: Chen YQ, Zhao SP, Zhao YH. Efficacy and tolerability of coenzyme A vs pantethine for the treatment of patients with hyperlipidemia: A randomized, double-blind, multicenter study. J Clin Lipidol. 2015 Sep-Oct;9(5):692-7. doi: 10.1016/j.jacl.2015.07.003. Epub 2015 Jul 11. PubMed PMID: 26350816.
4: van Gijsel-Bonnello M, Acar N, Molino Y, Bretillon L, Khrestchatisky M, de Reggi M, Gharib B. Pantethine Alters Lipid Composition and Cholesterol Content of Membrane Rafts, With Down-Regulation of CXCL12-Induced T Cell Migration. J Cell Physiol. 2015 Oct;230(10):2415-25. doi: 10.1002/jcp.24971. PubMed PMID: 25728249.
5: Shibata K, Kaneko M, Fukuwatari T. D-pantethine has vitamin activity equivalent to d-pantothenic acids for recovering from a deficiency of D-pantothenic acid in rats. J Nutr Sci Vitaminol (Tokyo). 2013;59(2):93-9. PubMed PMID: 23727638.
6: Vécsei L, Horváth Z, Tuka B. OLD AND NEW NEUROENDOCRINE MOLECULES: SOMATOSTATIN, CYSTEAMINE, PANTETHINE AND KYNURENINE. Ideggyogy Sz. 2014 Mar 30;67(3-4):107-12. Review. PubMed PMID: 26118251.
7: Penet MF, Krishnamachary B, Wildes F, Mironchik Y, Mezzanzanica D, Podo F, de Reggi M, Gharib B, Bhujwalla ZM. Effect of Pantethine on Ovarian Tumor Progression and Choline Metabolism. Front Oncol. 2016 Nov 16;6:244. eCollection 2016. PubMed PMID: 27900284; PubMed Central PMCID: PMC5110532.
8: Panchuk RR, Skorokhyd NR, Kozak YS, Lehka LV, Chumak VV, Omelyanchik SN, Gurinovich VA, Moiseenok AG, Stoika RS. Antioxidants selenomethionine and D-pantethine decrease the negative side effects of doxorubicin in NL/Ly lymphoma-bearing mice. Croat Med J. 2016 Apr 23;57(2):180-92. PubMed PMID: 27106359; PubMed Central PMCID: PMC4856192.
9: Avetisov SÉ, Sheremet NL, Muranov KO, Polianskiĭ NB, Polunin GS, Ostrovskiĭ MA. [Deceleration of cataract development in rats under the action of N-acetylcarnosine and D-pantethine mixture]. Eksp Klin Farmakol. 2014;77(11):11-5. Russian. PubMed PMID: 25668941.
10: Brunetti D, Dusi S, Giordano C, Lamperti C, Morbin M, Fugnanesi V, Marchet S, Fagiolari G, Sibon O, Moggio M, d'Amati G, Tiranti V. Pantethine treatment is effective in recovering the disease phenotype induced by ketogenic diet in a pantothenate kinase-associated neurodegeneration mouse model. Brain. 2014 Jan;137(Pt 1):57-68. doi: 10.1093/brain/awt325. Epub 2013 Dec 6. PubMed PMID: 24316510; PubMed Central PMCID: PMC3891449.
11: Canavesi R, Aprile S, Varese E, Grosa G. Development and validation of a stability-indicating LC-UV method for the determination of pantethine and its degradation product based on a forced degradation study. J Pharm Biomed Anal. 2014 Aug;97:141-50. doi: 10.1016/j.jpba.2014.04.025. Epub 2014 May 2. PubMed PMID: 24863372.
12: Wu J, Sandberg M, Weber SG. Integrated electroosmotic perfusion of tissue with online microfluidic analysis to track the metabolism of cystamine, pantethine, and coenzyme A. Anal Chem. 2013 Dec 17;85(24):12020-7. doi: 10.1021/ac403005z. Epub 2013 Nov 22. PubMed PMID: 24215585; PubMed Central PMCID: PMC3899583.
13: Suzuki Y, Itoh H, Abe T, Nishimura F, Sato Y, Takeyama M. Comparison of the effects of pantethine and fursultiamine on plasma gastrointestinal peptide levels in healthy volunteers. Biol Pharm Bull. 2011;34(10):1640-3. PubMed PMID: 21963510.
14: Rumberger JA, Napolitano J, Azumano I, Kamiya T, Evans M. Pantethine, a derivative of vitamin B(5) used as a nutritional supplement, favorably alters low-density lipoprotein cholesterol metabolism in low- to moderate-cardiovascular risk North American subjects: a triple-blinded placebo and diet-controlled investigation. Nutr Res. 2011 Aug;31(8):608-15. doi: 10.1016/j.nutres.2011.08.001. PubMed PMID: 21925346.
15: Rana A, Seinen E, Siudeja K, Muntendam R, Srinivasan B, van der Want JJ, Hayflick S, Reijngoud DJ, Kayser O, Sibon OC. Pantethine rescues a Drosophila model for pantothenate kinase-associated neurodegeneration. Proc Natl Acad Sci U S A. 2010 Apr 13;107(15):6988-93. doi: 10.1073/pnas.0912105107. Epub 2010 Mar 29. PubMed PMID: 20351285; PubMed Central PMCID: PMC2872433.
16: Wittwer CT, Gahl WA, Butler JD, Zatz M, Thoene JG. Metabolism of pantethine in cystinosis. J Clin Invest. 1985 Oct;76(4):1665-72. PubMed PMID: 4056044; PubMed Central PMCID: PMC424158.
17: Cornille E, Abou-Hamdan M, Khrestchatisky M, Nieoullon A, de Reggi M, Gharib B. Enhancement of L-3-hydroxybutyryl-CoA dehydrogenase activity and circulating ketone body levels by pantethine. Relevance to dopaminergic injury. BMC Neurosci. 2010 Apr 23;11:51. doi: 10.1186/1471-2202-11-51. PubMed PMID: 20416081; PubMed Central PMCID: PMC2880308.
18: Abucham J, Bollinger-Gruber J, Reichlin S. Pantethine, a somatostatin depleting agent, increases food intake in rats. Pharmacol Biochem Behav. 1989 Jul;33(3):585-9. PubMed PMID: 2587601.
19: Wittwer CT, Graves CP, Peterson MA, Jorgensen E, Wilson DE, Thoene JG, Wyse BW, Windham CT, Hansen RG. Pantethine lipomodulation: evidence for cysteamine mediation in vitro and in vivo. Atherosclerosis. 1987 Nov;68(1-2):41-9. PubMed PMID: 3689482.
20: Balibar CJ, Hollis-Symynkywicz MF, Tao J. Pantethine rescues phosphopantothenoylcysteine synthetase and phosphopantothenoylcysteine decarboxylase deficiency in Escherichia coli but not in Pseudomonas aeruginosa. J Bacteriol. 2011 Jul;193(13):3304-12. doi: 10.1128/JB.00334-11. Epub 2011 May 6. PubMed PMID: 21551303; PubMed Central PMCID: PMC3133259.

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